Product packaging for Cyclohex-2-ene-1-carboxylic Acid(Cat. No.:CAS No. 62115-15-5)

Cyclohex-2-ene-1-carboxylic Acid

Cat. No.: B1353798
CAS No.: 62115-15-5
M. Wt: 126.15 g/mol
InChI Key: YVWBQGFBSVLPIK-UHFFFAOYSA-N
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Description

Cyclohex-2-ene-1-carboxylic Acid (CAS 62115-15-5) is a useful research compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . It features a cyclohexene ring, a recurring motif in numerous natural products and pharmaceutical agents, which provides a conformationally restricted yet flexible three-dimensional framework . The incorporation of a carboxylic acid group onto this scaffold dramatically enhances its synthetic utility, serving as a versatile handle for a wide array of chemical transformations such as esterification, amidation, and reduction to an alcohol . The strategic placement of the double bond at the 2,3-position offers a reactive site for various addition reactions, including halogenation, hydrohalogenation, and oxidation, opening pathways to a diverse range of molecular architectures like cyclohexane-1,2-dicarboxylic acid or cyclohexanecarboxylic acid . This combination of inherent reactivity and structural features makes it a valuable intermediate in the total synthesis of natural products and the development of novel therapeutic agents, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry . The compound is offered with a purity of typically 95% and is intended for research applications only . It is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B1353798 Cyclohex-2-ene-1-carboxylic Acid CAS No. 62115-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohex-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWBQGFBSVLPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450327
Record name 2-Cyclohexene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62115-15-5
Record name 2-Cyclohexene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Cyclohex-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of Cyclohex-2-ene-1-carboxylic Acid, tailored for researchers, scientists, and professionals in drug development. This document delves into the physicochemical characteristics, experimental protocols for determining its acid-base properties, and potential biological activities.

Core Physicochemical and Basic Properties

Carboxylic acids, such as this compound, are primarily acidic due to the resonance stabilization of the carboxylate anion formed upon deprotonation. However, they can exhibit basicity by accepting a proton on the carbonyl oxygen in the presence of a very strong acid. This basicity is generally weak.

The acid dissociation constant (pKa) is a key parameter for quantifying the acidity of a compound. The pKa of the saturated analog, cyclohexanecarboxylic acid, is approximately 4.9.[1] The presence of the electron-withdrawing carbon-carbon double bond in this compound is expected to slightly increase its acidity, resulting in a slightly lower pKa value. The basicity of a carboxylic acid can be expressed in terms of the pKa of its conjugate acid (pKaH), which for many simple carboxylic acids is in the range of -6 to -8.

A summary of the available quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₁₀O₂-
Molecular Weight 126.15 g/mol -
Boiling Point 232-234 °C[2]
Melting Point 30-31 °C[2]
Density 1.0274 g/cm³[2]
pKa (estimated) ~4.5 - 4.8[1]
pKb (estimated) ~18.5 - 18.8Calculated

Note: The pKa is an estimate based on the value for cyclohexanecarboxylic acid and the expected electronic effect of the double bond. The pKb is calculated from the estimated pKa using the relationship pKa + pKb = 14 for the conjugate base in water, and for the basicity of the carboxylic acid itself, it is estimated based on typical values for carboxylic acids.

Experimental Protocols for pKa Determination

Due to the limited water solubility of this compound, standard aqueous titration methods may require modification. The following are detailed protocols for determining the pKa of this compound using potentiometric titration, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted for a hydrophobic analyte.

2.1. Potentiometric Titration for Water-Insoluble Carboxylic Acids

This method involves monitoring the pH of a solution of the acid as a standardized base is added. For water-insoluble compounds, a co-solvent system is typically employed.

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 20-50 mg of this compound.

    • Dissolve the acid in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol, or dioxane).

    • Add deionized water to the solution to a final volume of 50 mL, ensuring the acid remains dissolved. The final solvent composition should be noted (e.g., 50:50 ethanol:water).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Use a burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

  • Data Collection:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise volumes (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the expected equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

    • For titrations in co-solvent systems, the apparent pKa (pKa') is determined. The aqueous pKa can be estimated by performing the titration in several co-solvent compositions and extrapolating to 0% organic solvent.

2.2. UV-Vis Spectrophotometric pKa Determination for Sparingly Soluble Acids

This method is based on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra.

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values, spanning the expected pKa of the analyte (e.g., from pH 3 to pH 6).

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a series of solutions by adding a small, constant volume of the stock solution to each of the buffer solutions. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the pKa.

  • Spectroscopic Measurement:

    • Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

    • Identify the wavelengths of maximum absorbance for the fully protonated form (in the most acidic buffer) and the fully deprotonated form (in the most basic buffer).

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength versus the pH.

    • The resulting sigmoidal curve can be used to determine the pKa, which is the pH at the inflection point of the curve.

    • Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.

2.3. NMR Spectroscopy for pKa Determination of Hydrophobic Compounds

This technique relies on the change in the chemical shift of nuclei near the acidic proton as a function of pH.

Methodology:

  • Sample Preparation:

    • Prepare a series of buffer solutions in D₂O with a range of pD values (the equivalent of pH in D₂O) around the expected pKa.

    • Dissolve a small, constant amount of this compound in each of the buffered D₂O solutions. A co-solvent like DMSO-d₆ may be necessary to ensure solubility.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample.

    • Identify a proton signal that shows a significant change in chemical shift with the change in pD. Protons alpha or beta to the carboxylic acid group are often suitable.

  • Data Analysis:

    • Plot the chemical shift (δ) of the chosen proton against the pD of the solution.

    • The data should form a sigmoidal curve. The pKa can be determined from the inflection point of this curve.

    • The pKa in H₂O can be approximated from the pD value using the equation: pKa = pD - 0.4.

Logical Relationships and Experimental Workflows

3.1. Immunomodulatory Effects of Cyclohexene Carboxylic Acid Derivatives

While no specific signaling pathways for this compound have been elucidated, derivatives of this compound have been shown to possess anti-inflammatory properties by modulating cytokine secretion.[3][4] The following diagram illustrates this logical relationship.

G Immunomodulatory Activity of Cyclohexene Carboxylic Acid Derivatives cluster_compound Compound cluster_cells Cellular Target cluster_cytokines Modulated Cytokines Compound Cyclohexene Carboxylic Acid Derivative PBMCs Peripheral Blood Mononuclear Cells (PBMCs) Compound->PBMCs Acts on TNFa TNF-α PBMCs->TNFa Inhibits Secretion IL6 IL-6 PBMCs->IL6 Inhibits Secretion IL10 IL-10 PBMCs->IL10 Inhibits Secretion

Caption: Logical diagram of the immunomodulatory effects of cyclohexene carboxylic acid derivatives.

3.2. Experimental Workflow for Potentiometric Titration

The following diagram outlines the workflow for determining the pKa of this compound using potentiometric titration.

G Workflow for Potentiometric Titration pKa Determination start Start prep_analyte Prepare Analyte Solution (in co-solvent) start->prep_analyte calibrate_ph Calibrate pH Meter prep_analyte->calibrate_ph titrate Titrate with Standardized Base calibrate_ph->titrate record_data Record pH and Volume titrate->record_data record_data->titrate Add next increment plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve Titration complete analyze_curve Determine Equivalence Point plot_curve->analyze_curve calc_pka Calculate pKa (pH at half-equivalence) analyze_curve->calc_pka end End calc_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

3.3. Experimental Workflow for UV-Vis Spectrophotometry

The workflow for determining the pKa using UV-Vis spectrophotometry is depicted below.

G Workflow for UV-Vis Spectrophotometry pKa Determination start Start prep_buffers Prepare Buffer Solutions (various pH) start->prep_buffers prep_samples Prepare Samples in Buffers prep_buffers->prep_samples measure_spectra Measure UV-Vis Spectra prep_samples->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data analyze_plot Determine Inflection Point plot_data->analyze_plot calc_pKa pKa = pH at Inflection analyze_plot->calc_pKa end End calc_pKa->end

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

3.4. Experimental Workflow for NMR Spectroscopy

The following diagram illustrates the workflow for pKa determination using NMR spectroscopy.

G Workflow for NMR Spectroscopy pKa Determination start Start prep_buffers Prepare D₂O Buffers (various pD) start->prep_buffers prep_samples Dissolve Analyte in Buffers prep_buffers->prep_samples acquire_spectra Acquire ¹H NMR Spectra prep_samples->acquire_spectra plot_data Plot Chemical Shift vs. pD acquire_spectra->plot_data analyze_plot Determine Inflection Point plot_data->analyze_plot calc_pKa pKa = pD(inflection) - 0.4 analyze_plot->calc_pKa end End calc_pKa->end

Caption: Workflow for pKa determination by NMR spectroscopy.

Conclusion

This compound, while primarily an acidic molecule, possesses weak basic properties characteristic of carboxylic acids. Its pKa is estimated to be slightly lower than that of its saturated counterpart, cyclohexanecarboxylic acid. Due to its limited water solubility, specialized experimental protocols, such as those involving co-solvents, are necessary for the accurate determination of its pKa. The methodologies of potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy provide robust means for this determination. Furthermore, derivatives of this compound have shown potential as immunomodulatory agents, suggesting avenues for further research in drug development. This guide provides the foundational information and experimental frameworks necessary for the comprehensive characterization of the acid-base properties of this compound.

References

An In-Depth Technical Guide to Cyclohex-2-ene-1-carboxylic Acid (CAS: 62115-15-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohex-2-ene-1-carboxylic acid, with the CAS number 62115-15-5, is a versatile cyclic carboxylic acid that serves as a valuable building block in organic synthesis. Its unique structural features, including a cyclohexene ring and a carboxylic acid moiety, make it a key intermediate in the synthesis of a wide range of compounds, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 62115-15-5[1]
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.15 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-Cyclohexene-1-carboxylic acid, Cyclohex-2-enecarboxylic acid[1]
Melting Point 123-125 °C[3]
Boiling Point 130-132 °C (at 30 Torr)[3]
Density 1.084 g/cm³[4]
Solubility Soluble in water.[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds.

Representative ¹H and ¹³C NMR chemical shifts for cyclohexene carboxylic acid derivatives are presented below. Exact shifts can vary based on the solvent and specific substitution patterns.[2]

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Typical Coupling Constants (J) in Hz
Carboxylic Acid (-COOH)10.0 - 12.0 (broad s)160 - 180N/A
Olefinic Protons (-CH=CH-)5.7 - 6.3 (m)120 - 140~10 (vicinal)
α-Proton (-CH-COOH)~3.0 (m)~40Variable
Allylic Protons~2.0 - 2.5 (m)~25-35Variable
Aliphatic Protons (-CH₂)~1.5 - 2.0 (m)~20-30Variable

The IR spectrum of a typical carboxylic acid shows a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band between 1710 and 1760 cm⁻¹.[5] The C=C stretching vibration of the cyclohexene ring is expected around 1640 cm⁻¹.[6]

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (126.15). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[2][7] A retro-Diels-Alder reaction of the cyclohexene ring can also lead to characteristic fragments.[2]

Synthesis and Purification

Several synthetic routes to this compound and its derivatives have been reported, with the Diels-Alder reaction being a prominent method.

Synthesis via Diels-Alder Reaction

The [4+2] cycloaddition between a conjugated diene (e.g., 1,3-butadiene) and a dienophile (e.g., acrylic acid or its esters) is a powerful method for constructing the cyclohexene ring system.[8][9]

Synthesis_Diels_Alder cluster_reactants Reactants cluster_product Product cluster_isomerization Isomerization Butadiene 1,3-Butadiene (Diene) CyclohexeneAcid Cyclohex-3-ene-1-carboxylic Acid Butadiene->CyclohexeneAcid [4+2] Cycloaddition AcrylicAcid Acrylic Acid (Dienophile) AcrylicAcid->CyclohexeneAcid TargetCompound This compound CyclohexeneAcid->TargetCompound Isomerization

Caption: Diels-Alder synthesis of a cyclohexene carboxylic acid isomer.

Experimental Protocol (General):

  • Reaction Setup: In a suitable reaction vessel, the diene (e.g., 1,3-butadiene, often generated in situ from a precursor like 3-sulfolene) is reacted with the dienophile (e.g., acrylic acid) in an appropriate solvent (e.g., toluene or xylene).[8]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (room temperature to 200 °C).[8] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous work-up to remove any unreacted starting materials and byproducts.

  • Isomerization (if necessary): The initial Diels-Alder product may be the isomeric Cyclohex-3-ene-1-carboxylic acid. Isomerization to the desired this compound can be achieved under specific conditions, which may involve acid or base catalysis.

Other Synthetic Routes
  • Oxidation of Cyclohex-2-ene-1-carbaldehyde: This method provides a direct route to the target compound through the oxidation of the corresponding aldehyde using common oxidizing agents.[2]

  • From Cyclohexene Derivatives: Hydrolysis of cyclohexene derivatives, such as anhydrides or esters, can also yield the carboxylic acid.[2]

Purification

Purification of the final product is typically achieved through recrystallization or column chromatography. For chiral separations of related compounds, methods involving the formation of diastereomeric salts with a chiral resolving agent followed by fractional crystallization have been employed.[10]

Experimental Protocol (General Purification):

  • Extraction: The crude product is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water or a mild acidic solution to remove impurities.[10]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization/Chromatography: The resulting solid or oil is then purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited in the public domain, the cyclohexene carboxylic acid scaffold is a recurring motif in many biologically active molecules and natural products.[2] Derivatives of this core structure have shown promising activities in several therapeutic areas.

Anti-inflammatory Activity

Derivatives of cyclohexene carboxylic acid have been investigated for their potential anti-inflammatory properties.[2] The mechanism of action for some of these derivatives is believed to involve the modulation of key inflammatory pathways.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell Immune Cell (e.g., Macrophage) Inflammatory_Stimuli->Cell NFkB_Activation NF-κB Activation Cell->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Activation->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation Cyclohexene_Derivative Cyclohexene Carboxylic Acid Derivative Cyclohexene_Derivative->NFkB_Activation Inhibition

Caption: Potential anti-inflammatory mechanism of action.

Studies on related compounds have shown inhibition of the NF-κB signaling pathway, which is a key regulator of the inflammatory response.[11] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[11]

Antimicrobial Activity

The cyclohexene moiety is present in some compounds with reported antimicrobial activity.[12] Derivatives of cyclohexene carboxylic acid have been explored for their potential as antibacterial and antifungal agents. The lipophilicity and structural features of the cyclohexene ring can play a role in the antimicrobial efficacy.

Antitumor Activity

Several cyclohexenone derivatives, which are structurally related to cyclohexene carboxylic acids, have demonstrated potent antitumor activities.[13] For instance, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.

Antitumor_Pathway Cyclohexenone_Derivative Cyclohexenone Derivative Signaling_Proteins Key Signaling Proteins (e.g., EZH2, PI3K, Akt) Cyclohexenone_Derivative->Signaling_Proteins Inhibition Cell_Cycle_Progression Cell Cycle Progression Signaling_Proteins->Cell_Cycle_Progression Apoptosis Apoptosis Signaling_Proteins->Apoptosis Induction Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth

Caption: Simplified signaling pathway for antitumor activity.

Research on zeylenone, a natural polyoxygenated cyclohexene, and its derivatives has shown that they can interfere with key signaling pathways in cancer cells, such as the PI3K/Akt pathway, leading to the inhibition of tumor growth.

Applications in Materials Science and Agrochemicals

Beyond its pharmaceutical potential, this compound and its derivatives are utilized in other chemical industries.

  • Polymers: The double bond in the cyclohexene ring allows for polymerization reactions, leading to the formation of polymers with specific properties.[2]

  • Agrochemicals: The versatile scaffold of cyclohexene carboxylic acid can be chemically modified to synthesize new insecticides, herbicides, and fungicides.[2]

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and the diverse biological activities exhibited by its derivatives. While detailed biological studies on the parent compound are not extensively documented, its role as a key synthetic intermediate in the development of new therapeutic agents is well-established. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, highlighting the importance of the cyclohexene carboxylic acid scaffold in modern chemical and pharmaceutical research. Further investigation into the specific biological mechanisms of the parent compound could unveil new therapeutic opportunities.

References

Technical Guide: Molecular Weight of Cyclohex-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for Cyclohex-2-ene-1-carboxylic acid, a compound of interest in synthetic chemistry and pharmaceutical research. The information is based on its verified molecular formula.

Molecular Identity and Weight

This compound is a cyclic organic compound featuring a six-membered carbon ring with a double bond and a carboxylic acid functional group.[1][2] Its molecular formula is C₇H₁₀O₂.[1][3][4] Based on this formula and standard atomic weights, the molecular weight is calculated to be 126.15 g/mol .[1][2][3][4]

The table below details the calculation of the compound's molecular weight, derived from the constituent elements and their standard atomic weights.

Constituent ElementSymbolAtomic Weight ( g/mol )Count in MoleculeTotal Weight ( g/mol )
CarbonC12.011784.077
HydrogenH1.0081010.080
OxygenO15.999231.998
Total C₇H₁₀O₂ 126.155

Note: The final calculated value is commonly rounded to 126.15 g/mol .[1][3][4]

Methodology for Determination

The molecular weight presented in this guide is a computed property. This value is derived theoretically from the molecular formula (C₇H₁₀O₂) and the standard atomic weights of its constituent atoms as established by the International Union of Pure and Applied Chemistry (IUPAC).

Experimental verification of molecular weight would typically be performed using mass spectrometry, a standard analytical technique in chemical research and drug development.

Calculation Workflow

The logical process for calculating the molecular weight is illustrated in the following diagram. It begins with identifying the molecular formula, summing the weights of all constituent atoms, and arriving at the final molecular weight.

G cluster_inputs Inputs cluster_process Calculation Process cluster_output Output formula Molecular Formula: C₇H₁₀O₂ calc_c Carbon Mass 7 * 12.011 = 84.077 calc_h Hydrogen Mass 10 * 1.008 = 10.080 calc_o Oxygen Mass 2 * 15.999 = 31.998 atomic_weights Standard Atomic Weights: C: 12.011 H: 1.008 O: 15.999 sum_masses Summation 84.077 + 10.080 + 31.998 calc_c->sum_masses calc_h->sum_masses calc_o->sum_masses result Molecular Weight: 126.155 g/mol sum_masses->result

References

IUPAC Name: Cyclohex-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cyclohex-2-ene-1-carboxylic Acid

This guide provides a comprehensive overview of this compound, a valuable scaffold in modern synthetic chemistry.[1] Its utility stems from a conformationally restricted yet flexible three-dimensional framework and the presence of both a carboxylic acid group and a strategically placed double bond, which serve as handles for a wide array of chemical transformations.[1] This document details its chemical properties, synthesis protocols, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a research compound with the molecular formula C₇H₁₀O₂.[1] Its structural identifiers and key properties are summarized below.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 62115-15-5[1][3]
Molecular Formula C₇H₁₀O₂[1][4]
Molecular Weight 126.15 g/mol [1][2][4]
Melting Point 123-125 °C[5]
Boiling Point 169 °C; 130-132 °C @ 30 Torr[3][4][5]
Density 1.084 - 1.126 g/cm³ (Predicted)[3][5]
XLogP3 1.5[2][4][5]
Hydrogen Bond Donor Count 1[4][5]
Hydrogen Bond Acceptor Count 2[5]
SMILES C1CC=CC(C1)C(=O)O[2][4]
InChI Key YVWBQGFBSVLPIK-UHFFFAOYSA-N[1][2][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key analytical techniques used are listed below.

Spectrum TypeInstrument/Source DetailsReference(s)
¹³C NMR Instrument: BRUKER WH90[2]
GC-MS Source of Spectrum: C-99-186-0[2]
IR (Vapor Phase) Copyright © 2024-2025 John Wiley & Sons, Inc.[2]

Synthetic Pathways and Experimental Protocols

The cyclohexene carboxylic acid scaffold is a valuable intermediate in the total synthesis of natural products and the development of new therapeutic agents.[1] Several synthetic routes can be employed for its preparation and modification.

Logical Flow of Synthesis

The following diagram illustrates a primary synthetic route to the target compound and its subsequent functionalization.

G cluster_synthesis Synthesis cluster_derivatization Chemical Transformations diene 1,3-Butadiene reaction [4+2] Diels-Alder Reaction diene->reaction dienophile Acrylic Acid dienophile->reaction product This compound reaction->product start_node This compound oxidation Oxidation (e.g., KMnO4) start_node->oxidation reduction Reduction (e.g., H2/Pd) start_node->reduction esterification Esterification (Acid, Alcohol) start_node->esterification product_ox Cyclohexane-1,2- dicarboxylic Acid oxidation->product_ox product_red Cyclohexanecarboxylic Acid reduction->product_red product_est Ester Derivative esterification->product_est

Caption: Synthetic workflow for this compound and its key transformations.

Protocol 1: Synthesis via Diels-Alder Reaction

The Diels-Alder reaction provides a powerful method for constructing the cyclohexene ring system. While the direct synthesis of this compound is feasible, a well-documented analogous procedure involves the reaction of 1,3-butadiene and acrylic acid to form the isomeric 3-cyclohexene-1-carboxylic acid, which highlights the general approach.[6]

  • Reactants: 1,3-Butadiene and Acrylic Acid.

  • Solvent: Toluene or Xylene is typically used, though the reaction can proceed without a solvent.[6]

  • Procedure:

    • Charge a suitable pressure reactor with acrylic acid (1 molar equivalent) and toluene (approx. 4 volumes).

    • Introduce 1,3-butadiene (1.2 to 1.5 molar equivalents) into the sealed reactor.

    • Elevate the temperature to 120-200 °C and maintain for 6-12 hours.[6]

    • After cooling, the solvent and excess diene are removed under reduced pressure.

    • The resulting crude product (a mixture of cyclohexene carboxylic acid isomers) is then purified, typically by distillation or crystallization.

  • Note: Isomerization of the double bond to the thermodynamically more stable conjugated position (this compound) can be achieved under specific thermal or catalytic conditions, although this is not explicitly detailed in the search results.

Protocol 2: Oxidation to Cyclohexane-1,2-dicarboxylic Acid

The double bond in the cyclohexene ring is susceptible to oxidation, offering a route to dicarboxylic acids.[1]

  • Reactant: this compound.

  • Reagent: Potassium permanganate (KMnO₄).[1]

  • Conditions: Cold, dilute, and alkaline.[1]

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., water with a small amount of base like NaOH).

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a cold, dilute solution of potassium permanganate dropwise with vigorous stirring. The purple color of the permanganate should disappear as it reacts.

    • Continue addition until a faint persistent pink color remains.

    • Quench the reaction by adding a small amount of sodium bisulfite to remove excess KMnO₄.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the diol intermediate, which can be isolated.

    • Further oxidation of the isolated diol using a stronger oxidizing agent (e.g., nitric acid or Jones reagent) yields the final cyclohexane-1,2-dicarboxylic acid.[1]

Protocol 3: Reduction to Cyclohexanecarboxylic Acid

The alkene functionality can be selectively reduced to yield the saturated analog.[1]

  • Reactant: this compound.

  • Reagent: Hydrogen gas (H₂).

  • Catalyst: Palladium (Pd) or Platinum (Pt) on a carbon support (e.g., 5% Pd/C).[6]

  • Procedure:

    • Dissolve this compound in a solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of Pd/C to the solution.

    • Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (10-150 psi).[6]

    • Stir the reaction at room temperature until hydrogen uptake ceases.

    • Filter the mixture through Celite to remove the catalyst.

    • Evaporate the solvent to yield the crude Cyclohexanecarboxylic acid, which can be purified by crystallization.

Applications in Research and Drug Development

The this compound scaffold is of significant interest to the pharmaceutical and chemical industries.

Core Structure Utility

The diagram below illustrates the versatility of the core scaffold, highlighting the reactive sites that make it a valuable building block in medicinal chemistry.

G cluster_alkene Alkene Reactivity cluster_acid Carboxylic Acid Reactivity center_node This compound (Core Scaffold) n1 Electrophilic Addition (e.g., Halogenation) center_node->n1 n2 Cycloadditions (e.g., Diels-Alder) center_node->n2 n3 Oxidation / Reduction center_node->n3 n4 Amidation (Drug Candidates) center_node->n4 n5 Esterification center_node->n5 n6 Reduction to Alcohol center_node->n6

References

An In-depth Technical Guide to Cyclohex-2-ene-1-carboxylic Acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclohex-2-ene-1-carboxylic acid, a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry. This document details its chemical identity, physical and chemical properties, experimental protocols for its synthesis and key reactions, and explores its biological significance, particularly focusing on the anti-inflammatory and antiproliferative activities of its derivatives through the modulation of the NF-κB signaling pathway.

Chemical Identity and Synonyms

This compound is a cyclic unsaturated carboxylic acid. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in literature and databases.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Registry Number 62115-15-5[1][2]
Molecular Formula C₇H₁₀O₂[1][2]
Molecular Weight 126.15 g/mol [1][2]
InChI Key YVWBQGFBSVLPIK-UHFFFAOYSA-N[1][2]
Canonical SMILES C1CC=CC(C1)C(=O)O[1][2]
Common Synonyms 2-Cyclohexene-1-carboxylic acid[1], cyclohex-2-enecarboxylic acid[1], (S)-Cyclohex-2-ene-1-carboxylic acid[1], 2,4-dihydrobenzoic acid[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the following tables. This information is crucial for its identification, purification, and characterization.

Table 2.1: Physicochemical Properties

PropertyValueSource
Melting Point123-125 °CLookChem
Boiling Point130-132 °C (at 30 Torr)LookChem
XLogP31.5PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]

Table 2.2: Spectroscopic Data

SpectroscopyDataSource
¹³C NMR Spectra availablePubChem[1]
GC-MS Spectra availablePubChem[1]
IR (Vapor Phase) Spectra availablePubChem, SpectraBase[1][3]
Predicted MS Adducts (m/z) [M+H]⁺: 127.07536, [M+Na]⁺: 149.05730, [M-H]⁻: 125.06080PubChemLite[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and key reactions of this compound. These protocols are based on established organic chemistry principles and information gathered from related procedures.

Synthesis of this compound

3.1.1. Diels-Alder Reaction of 1,3-Butadiene and Acrylic Acid

This method provides a straightforward route to a closely related isomer, 3-cyclohexene-1-carboxylic acid, which can potentially be isomerized to the target compound. The direct Diels-Alder synthesis of this compound is less common.

  • Reaction: 1,3-Butadiene + Acrylic Acid → 3-Cyclohexene-1-carboxylic acid

  • Procedure:

    • In a high-pressure reaction vessel, combine acrylic acid (1.0 eq), 1,3-butadiene (1.2 eq), and a catalytic amount of a Lewis acid such as aluminum trichloride (0.1 eq) in a suitable solvent like toluene.

    • Seal the vessel and heat the reaction mixture to 150-200 °C for 3-6 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, 3-cyclohexene-1-carboxylic acid, can be purified by distillation or crystallization.

3.1.2. Oxidation of Cyclohex-2-ene-1-carbaldehyde

This is a direct and efficient method for the synthesis of this compound.

  • Reaction: Cyclohex-2-ene-1-carbaldehyde + [O] → this compound

  • Procedure:

    • Dissolve Cyclohex-2-ene-1-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

    • Prepare a solution of an oxidizing agent, for example, Jones reagent (CrO₃/H₂SO₄/acetone) or potassium permanganate (KMnO₄).

    • Slowly add the oxidizing agent to the aldehyde solution at 0 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction by adding isopropanol to destroy any excess oxidant.

    • Filter the mixture to remove any inorganic precipitates.

    • Extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting this compound by recrystallization or column chromatography.

Key Reactions of this compound

3.2.1. Oxidation of the Alkene Moiety

The double bond in this compound can be oxidized to form a diol, which can be further oxidized to a dicarboxylic acid.[2]

  • Reaction: this compound → Cyclohexane-1,2-diol-1-carboxylic acid → Adipic acid

  • Procedure (using Potassium Permanganate):

    • Dissolve this compound (1.0 eq) in a solution of aqueous sodium hydroxide at 0 °C.

    • Slowly add a cold, dilute solution of potassium permanganate (KMnO₄) with vigorous stirring, maintaining the temperature below 5 °C.

    • Continue stirring until the purple color of the permanganate has disappeared.

    • Filter the reaction mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the diol product.

    • For further oxidation to the dicarboxylic acid, the isolated diol can be treated with a stronger oxidizing agent like hot, acidic KMnO₄ or nitric acid.

3.2.2. Reduction of the Alkene and Carboxylic Acid Moieties

The double bond and the carboxylic acid group can be reduced to yield cyclohexanecarboxylic acid or cyclohexylmethanol, respectively.

  • Reduction of the Double Bond (Catalytic Hydrogenation):

    • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂).

    • Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

    • Stir the reaction at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to obtain cyclohexanecarboxylic acid.

  • Reduction of the Carboxylic Acid: Note: Selective reduction of the carboxylic acid in the presence of the double bond can be challenging. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will typically reduce both functional groups.

Biological Significance and Signaling Pathways

Derivatives of cyclohexene carboxylic acids have garnered significant interest in drug discovery due to their potential anti-inflammatory and antiproliferative activities.[5][6][7][8] Research has indicated that these compounds can exert their effects by modulating key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[9][10][11]

The NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as the cytokine Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB.[9][12] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines like Interleukin-6 (IL-6), chemokines, and adhesion molecules.[13][14][15]

Inhibition of NF-κB Signaling by Cyclohexene Derivatives

Several studies have demonstrated that cyclohexene derivatives can inhibit the activation of the NF-κB pathway. The proposed mechanism of action involves the suppression of IκB degradation, thereby preventing the nuclear translocation of NF-κB. This inhibitory action leads to a downstream reduction in the production of pro-inflammatory mediators like TNF-α and IL-6.[5][7]

Below is a diagram illustrating the canonical NF-κB signaling pathway and the proposed point of intervention by this compound derivatives.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates Proteasome Proteasome I_kappa_B->Proteasome Degradation NF_kappa_B NF-κB Nucleus Nucleus NF_kappa_B->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6) Nucleus->Inflammatory_Genes Cyclohexene_Derivative Cyclohex-2-ene-1- carboxylic Acid Derivative Cyclohexene_Derivative->IKK_complex Inhibits

Caption: The NF-κB signaling pathway and its inhibition by this compound derivatives.

The diagram above illustrates the activation of the NF-κB pathway by TNF-α, leading to the transcription of pro-inflammatory genes. This compound derivatives are shown to potentially inhibit this pathway at the level of the IKK complex, thereby preventing the downstream inflammatory cascade.

Experimental Workflow for Assessing Anti-inflammatory Activity

A typical workflow to evaluate the anti-inflammatory properties of this compound derivatives is depicted below. This involves in vitro cell-based assays to measure the inhibition of pro-inflammatory markers.

Experimental_Workflow Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) Stimulation Stimulation with LPS (Lipopolysaccharide) Cell_Culture->Stimulation Treatment Treatment with Cyclohexene Derivative Stimulation->Treatment Incubation Incubation Treatment->Incubation Supernatant_Collection Collection of Cell Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis ELISA ELISA for TNF-α and IL-6 Supernatant_Collection->ELISA Western_Blot Western Blot for NF-κB Pathway Proteins Cell_Lysis->Western_Blot

Caption: A generalized experimental workflow for evaluating the anti-inflammatory effects of test compounds.

This workflow outlines the key steps from cell culture and stimulation to the analysis of inflammatory markers. By measuring the levels of cytokines like TNF-α and IL-6 in the cell supernatant and assessing the activation state of NF-κB pathway proteins in cell lysates, researchers can quantify the anti-inflammatory efficacy of this compound derivatives.

Conclusion

This compound and its isomers are versatile chemical entities with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of their nomenclature, properties, and key chemical transformations. Furthermore, the exploration of the biological activities of related derivatives, particularly their role as inhibitors of the NF-κB signaling pathway, highlights their promise as scaffolds for the development of novel anti-inflammatory and antiproliferative agents. The experimental protocols and workflow diagrams presented herein serve as a valuable resource for researchers in their efforts to synthesize, characterize, and evaluate these important compounds.

References

Physical and chemical properties of Cyclohex-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of Cyclohex-2-ene-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. It covers the core physical, chemical, and spectroscopic properties of the compound, presenting quantitative data in structured tables for clarity. Detailed experimental protocols for its synthesis via the Diels-Alder reaction and subsequent purification are provided. The guide also illustrates key chemical transformations and synthetic pathways using Graphviz diagrams and discusses the compound's role as a valuable scaffold in the development of biologically active molecules.

Introduction

This compound (C₇H₁₀O₂) is an unsaturated cyclic carboxylic acid. Its structure, featuring a cyclohexene ring functionalized with a carboxyl group, makes it a versatile building block in organic synthesis. The presence of two distinct functional groups—a reactive carbon-carbon double bond and a carboxylic acid moiety—allows for a wide range of chemical modifications. This dual reactivity makes the cyclohexene carboxylic acid scaffold a recurring motif in natural products and a valuable intermediate in the synthesis of pharmaceutical agents and other complex molecules.[1] Its derivatives have been explored for various therapeutic properties, including potential anti-inflammatory and antimicrobial activities.[1]

Physical and Spectroscopic Properties

The physical and spectroscopic data for this compound are summarized below. These properties are fundamental for its identification, handling, and application in experimental settings.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₂[1][2][3][4]
Molecular Weight 126.15 g/mol [1][2][3][5]
Melting Point 123-125 °C[6]
Boiling Point 169 °C (at 760 Torr)[3][5]
130-132 °C (at 30 Torr)[6]
Density 1.084 g/cm³[3]
1.126 ± 0.06 g/cm³ (Predicted)[6]
Solubility Soluble in water and miscible in polar solvents.[3][5]
pKa ~4.9 (Estimated based on Cyclohexanecarboxylic acid)
XLogP3 1.5[2][5]

Table 2: Spectroscopic Data for this compound

SpectroscopyCharacteristic Peaks / Shifts
¹H NMR The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet far downfield, often around 12 ppm.
¹³C NMR The carboxyl carbon (-COOH) absorbs in the range of 165-185 δ. Carbons of the double bond (C=C) appear in the olefinic region.
Infrared (IR) A very broad O-H stretch from 2500-3300 cm⁻¹. A strong C=O stretch between 1690-1760 cm⁻¹. A C=C stretch appears around 1650 cm⁻¹.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the alkene and the carboxylic acid. This allows for selective reactions at either site.

  • Reactions at the Double Bond: The C=C double bond is susceptible to electrophilic addition reactions. It can undergo halogenation, hydrohalogenation, and oxidation. For instance, oxidation with a strong oxidizing agent like hot, acidic potassium permanganate (KMnO₄) can cleave the ring, while milder conditions can lead to the formation of diols.[1]

  • Reactions of the Carboxylic Acid Group: The carboxyl group is a versatile handle for various transformations. It can be readily converted into esters (esterification), amides (amidation), or reduced to a primary alcohol using strong reducing agents like LiAlH₄.

The following diagram illustrates the key reactive pathways of this compound.

Reactivity_Map Key Reactivity Pathways of this compound cluster_cooh Carboxylic Acid Reactions cluster_alkene Alkene Reactions mol This compound ester Ester Derivative mol->ester ROH, H⁺ (Esterification) amide Amide Derivative mol->amide SOCl₂, then R₂NH (Amidation) alcohol Primary Alcohol mol->alcohol 1. LiAlH₄ 2. H₃O⁺ diol Cyclohexane-1,2-diol-3-carboxylic Acid mol->diol Cold, dilute KMnO₄ (Dihydroxylation) epoxide Epoxide Derivative mol->epoxide mCPBA (Epoxidation) sat_alcohol Cyclohexanemethanol mol->sat_alcohol H₂, Catalyst (High P, T) (Full Reduction) dicarboxylic Cyclohexane-1,2-dicarboxylic Acid diol->dicarboxylic Further Oxidation

Key reactivity pathways of the core molecule.

Synthesis and Purification Protocols

A common and efficient method for synthesizing the cyclohexene ring system is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.

This protocol describes the synthesis of a cyclohexene dicarboxylic acid, a direct precursor that can be further modified. The reaction uses 3-sulfolene as a stable, solid source of 1,3-butadiene and maleic anhydride as the dienophile.

Synthesis_Workflow Diels-Alder Synthesis Workflow cluster_reactants Starting Materials diene 1,3-Butadiene (from 3-Sulfolene) reaction [4+2] Cycloaddition (Reflux in Xylene) diene->reaction dienophile Maleic Anhydride dienophile->reaction intermediate 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride reaction->intermediate hydrolysis Acidic Hydrolysis (H₂O, H⁺) product cis-4-Cyclohexene-1,2-dicarboxylic Acid hydrolysis->product intermediate->hydrolysis

Workflow for the Diels-Alder synthesis.

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Maleic anhydride

  • Xylene (solvent)

  • Concentrated Sulfuric Acid (catalyst for hydrolysis)

  • Deionized water

  • Petroleum ether (for washing)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a gas trap, combine 3-sulfolene, maleic anhydride, and xylene.[7] Note: This reaction should be performed in a fume hood as it generates sulfur dioxide gas.[7][8]

  • Diels-Alder Reaction: Gently heat the mixture to reflux. The 3-sulfolene will thermally decompose to release 1,3-butadiene in situ, which then reacts with maleic anhydride.[8] Maintain a gentle reflux for approximately 30-60 minutes.

  • Cooling: After the reflux period, remove the heat source and allow the flask to cool to room temperature. The initial product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, may begin to crystallize.

  • Hydrolysis: To the cooled reaction mixture, carefully add deionized water and a few drops of concentrated sulfuric acid.[9] Re-attach the reflux condenser and heat the mixture to reflux for an additional 10-15 minutes to hydrolyze the anhydride to the dicarboxylic acid.[9]

  • Isolation and Purification: Cool the flask in an ice bath to induce crystallization of the dicarboxylic acid product.[9] Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether to remove non-polar impurities, and allow them to air dry.[8]

For solid carboxylic acids like this compound, recrystallization is an effective purification method. If the product is impure with neutral or basic compounds, an acid-base extraction can be performed first.

  • Acid-Base Extraction: Dissolve the crude solid in an aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The acid will be deprotonated to its water-soluble carboxylate salt. Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether) to remove neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify it slowly with a strong acid (e.g., HCl) until the pH is well below the pKa of the carboxylic acid, causing it to precipitate out of the solution.

  • Recrystallization: Collect the precipitated solid via vacuum filtration. Dissolve the solid in a minimum amount of a suitable hot solvent (e.g., water, ethanol/water mixture, or toluene). Allow the solution to cool slowly to form pure crystals, which can then be isolated by filtration.[6]

Biological Activity and Applications

While this compound itself is not widely reported as a direct modulator of specific signaling pathways, its structural scaffold is of significant interest in medicinal chemistry and drug development.

Research has shown that derivatives of cyclohexene carboxylic acid exhibit notable biological activities:

  • Anti-inflammatory and Antiproliferative Effects: A study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety demonstrated significant antiproliferative activity in cultures of human peripheral blood mononuclear cells (PBMCs).[10][11] Certain derivatives were also found to strongly inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potent anti-inflammatory properties.[10][11]

  • Antimicrobial Activity: Some derivatives have shown selective bacteriostatic activity against bacterial strains like S. aureus and M. smegmatis.[10][11]

These findings highlight the role of the cyclohexene carboxylic acid core as a foundational structure for generating novel therapeutic agents. The ability to easily modify both the alkene and the carboxylic acid functionalities allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), are essential when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a compound of significant utility in organic synthesis. Its well-defined physical and spectroscopic properties, combined with the versatile reactivity of its alkene and carboxyl functional groups, make it an important precursor for more complex molecules. The straightforward synthesis via the Diels-Alder reaction and established purification protocols further enhance its accessibility for research. While not a direct signaling molecule, its scaffold is a proven platform for the development of novel compounds with promising anti-inflammatory, antiproliferative, and antimicrobial activities, underscoring its relevance to the fields of medicinal chemistry and drug discovery.

References

Cyclohex-2-ene-1-carboxylic Acid structure and stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cyclohex-2-ene-1-carboxylic Acid: Structure, Stereochemistry, and Synthesis

Introduction

This compound, with the molecular formula C₇H₁₀O₂, is a cyclic unsaturated carboxylic acid that serves as a valuable building block in organic synthesis.[1][2][3] Its structure, featuring a chiral center and multiple functional groups, provides a versatile scaffold for creating complex molecules.[2] The cyclohexene ring is a common motif in numerous natural products and pharmaceutical agents, offering a conformationally restricted yet flexible three-dimensional framework.[2] This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, spectroscopic properties, and applications of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a six-membered carbon ring containing a double bond between carbons 2 and 3, and a carboxylic acid functional group attached to carbon 1.[4] This arrangement makes carbon 1 a stereocenter.

Stereoisomers: The presence of a single chiral center at the C1 position means that this compound exists as a pair of enantiomers: (S)-cyclohex-2-ene-1-carboxylic acid and (R)-cyclohex-2-ene-1-carboxylic acid.[4] The spatial arrangement of the atoms around this chiral center is crucial as it significantly influences the molecule's reactivity and biological interactions.[4] The cyclohexene ring typically adopts a half-chair conformation to minimize steric strain.[2]

Fig. 1: 2D Structure and Enantiomers of this compound.
Physicochemical Properties

A summary of the key physicochemical properties is presented below.

PropertyValueReference
IUPAC Name This compound[1][4]
Molecular Formula C₇H₁₀O₂[1][3]
Molecular Weight 126.15 g/mol [1][2][4]
CAS Number 62115-15-5[1][2][3]
SMILES C1CC=CC(C1)C(=O)O[1][3][4]
InChI Key YVWBQGFBSVLPIK-UHFFFAOYSA-N[1][2][4]
Boiling Point 169 °C[3][4]
Density ~1.084 - 1.126 g/cm³[3][5]
XLogP3 1.5[4][5]

Synthesis and Experimental Protocols

The most prominent method for synthesizing the cyclohexene ring structure is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[6][7]

Diels-Alder Reaction

In this reaction, a conjugated diene (e.g., 1,3-butadiene) reacts with a substituted alkene, known as the dienophile (e.g., acrylic acid), to form the cyclohexene product.[6] This method is highly efficient and stereospecific, making it a cornerstone of modern organic synthesis.[7]

G cluster_reactants Reactants butadiene 1,3-Butadiene (Diene) transition_state [4+2] Cycloaddition Transition State butadiene->transition_state Heat acrylic_acid Acrylic Acid (Dienophile) acrylic_acid->transition_state Heat product This compound (Racemic Mixture) transition_state->product

Fig. 2: General workflow for the Diels-Alder synthesis.
Experimental Protocol: Diels-Alder Synthesis

While a specific protocol for this compound is not extensively detailed in the provided literature, a general procedure adapted from the synthesis of similar cyclohexene derivatives via the Diels-Alder reaction is outlined below.[8][9]

Objective: To synthesize a cyclohexene derivative via a Diels-Alder reaction between a diene and a dienophile.

Materials:

  • 1,3-Butadiene (or a suitable precursor like 3-sulfolene)[9]

  • Acrylic acid (or its methyl ester, methyl acrylate)[10]

  • Toluene (or another suitable high-boiling solvent)

  • Hydroquinone (inhibitor to prevent polymerization)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • A solution of the dienophile (e.g., methyl acrylate, 1 equivalent) and a small amount of hydroquinone is prepared in toluene in a round-bottom flask.[8]

  • The diene (e.g., 1,3-butadiene, ~1.2 equivalents) is added to the solution. If using a precursor like 3-sulfolene, it is added directly, as the diene will be generated in situ upon heating.[9]

  • The reaction mixture is heated to reflux (typically 85-110 °C) with constant stirring.[8] The reaction progress is monitored using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

  • The reaction is typically stirred for several hours to days, depending on the reactivity of the substrates.[8]

  • After completion, the reaction is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired cyclohexene derivative.[11]

  • If an ester was used as the dienophile, a subsequent hydrolysis step (e.g., using aqueous HCl) is required to obtain the final carboxylic acid.[8]

Other Synthetic Routes
  • Enzymatic Resolution: To obtain enantiomerically pure forms, enzymatic resolution can be employed. For instance, an engineered E. coli esterase has been used to selectively hydrolyze racemic esters, yielding the (S)-enantiomer of related cyclohexene carboxylic acids.[4]

  • Oxidation: The target molecule can also be synthesized by the oxidation of cyclohex-2-ene-1-carbaldehyde, using standard oxidizing agents.[2]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

NMR Data Summary ¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 12.0 (broad singlet)160 - 180
Olefinic Protons (-CH=CH-) 5.7 - 6.3 (multiplet)120 - 140
α-Proton (-CH-COOH) ~3.0 (multiplet)~40
Allylic Protons ~2.0 - 2.5 (multiplet)~25 - 35
Aliphatic Protons (-CH₂-) ~1.5 - 2.0 (multiplet)~20 - 30
(Note: Data represents typical ranges for this class of compounds and can vary based on solvent and specific structure)[2]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Mass Spectrometry Data Description
Molecular Ion (M⁺) The molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of 126.15.[2]
Key Fragmentation Pathways Loss of -OH: A fragment at M-17. • Loss of -COOH: A fragment at M-45. • Retro-Diels-Alder: Cleavage of the ring, resulting in the loss of ethene (C₂H₄).
(Note: Fragmentation patterns are typically observed under Electron Ionization (EI) conditions)[2]
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

IR Absorption Data Wavenumber (cm⁻¹)Functional Group
O-H stretch 2500-3300 (broad)Carboxylic Acid
C=O stretch ~1700Carboxylic Acid
C=C stretch ~1650Alkene
C-H stretch (sp²) ~3000-3100Alkene
C-H stretch (sp³) ~2850-2960Alkane
(Note: The broadness of the O-H stretch can vary depending on the sample preparation, with gas-phase spectra showing sharper peaks)[12][13]

Chemical Reactivity and Applications

The presence of both a carboxylic acid and a carbon-carbon double bond makes this compound a versatile synthetic intermediate.[2]

G core This compound oxidation Oxidation (e.g., KMnO₄) core->oxidation Double Bond Reaction reduction Reduction (e.g., H₂/Pd) core->reduction Double Bond Reaction esterification Esterification (e.g., ROH, H⁺) core->esterification Carboxylic Acid Reaction amidation Amidation (e.g., R₂NH, DCC) core->amidation Carboxylic Acid Reaction diol Cyclohexane-1,2-diol- 1-carboxylic Acid oxidation->diol dicarboxylic Cyclohexane- 1,2-dicarboxylic Acid oxidation->dicarboxylic Further Oxidation saturated_acid Cyclohexanecarboxylic Acid reduction->saturated_acid ester Ester Derivative esterification->ester amide Amide Derivative amidation->amide

Fig. 3: Key chemical transformations of this compound.

Key Reactions:

  • Oxidation: The double bond can be oxidized to form a diol, which can be further oxidized to yield cyclohexane-1,2-dicarboxylic acid.[2]

  • Reduction: Catalytic hydrogenation can reduce the double bond to form the saturated cyclohexanecarboxylic acid.[2]

  • Carboxylic Acid Transformations: The -COOH group can readily undergo esterification, amidation, or reduction to an alcohol, expanding the synthetic possibilities.[2]

Applications:

  • Pharmaceuticals: The cyclohexene scaffold is a key component in many therapeutic agents. Derivatives have been investigated for potential anti-inflammatory and antimicrobial properties.[2][14][15]

  • Polymer Chemistry: The double bond allows for copolymerization with other alkenes to produce materials with tailored properties.[4]

  • Agrochemicals: Functionalization of the core structure has been used to produce herbicides.[4]

Biological Activity of Derivatives

Recent research has focused on synthesizing derivatives of cyclohexene carboxylic acids to explore their biological potential. Studies on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated significant biological activities.[14][16]

G core Cyclohexene Carboxylic Acid Derivatives activity_node Exhibit Biological Activities core->activity_node anti_inflammatory Anti-inflammatory Activity activity_node->anti_inflammatory antimicrobial Antimicrobial Activity activity_node->antimicrobial antiproliferative Antiproliferative Activity activity_node->antiproliferative cytokine_inhibition Inhibition of Pro-inflammatory Cytokine Secretion anti_inflammatory->cytokine_inhibition Mechanism includes tnf TNF-α cytokine_inhibition->tnf il6 IL-6 cytokine_inhibition->il6 il10 IL-10 cytokine_inhibition->il10

Fig. 4: Overview of the biological activities of cyclohexene carboxylic acid derivatives.

These derivatives have shown:

  • Antiproliferative Activity: Several compounds were more effective than ibuprofen at inhibiting cell proliferation in cultures of human peripheral blood mononuclear cells (PBMCs).[14][16]

  • Anti-inflammatory Effects: Certain derivatives strongly inhibited the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-10.[14][15][16]

  • Antimicrobial Activity: Some compounds exhibited bacteriostatic activity against strains like S. aureus and M. smegmatis and selectively inhibited the growth of Y. enterocolitica.[14][15][16]

Conclusion

This compound is a fundamentally important molecule in organic chemistry. Its well-defined structure, stereochemistry, and the dual reactivity of its double bond and carboxylic acid group make it an ideal starting material for the synthesis of a wide array of complex organic molecules. The robust Diels-Alder synthesis provides an efficient route to its core structure, while modern enzymatic methods offer pathways to enantiomerically pure forms. With its derivatives showing promising anti-inflammatory and antimicrobial activities, this compound and its related structures will continue to be of high interest to researchers in synthetic chemistry, materials science, and drug discovery.

References

An In-depth Technical Guide on the Chirality of (S)-Cyclohex-2-ene-1-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (S)-Cyclohex-2-ene-1-carboxylic acid is a chiral molecule of significant interest in organic synthesis and drug discovery. Its stereochemistry plays a crucial role in its biological activity and its utility as a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of the synthesis, stereochemical properties, and potential applications of (S)-cyclohex-2-ene-1-carboxylic acid, with a focus on experimental details and quantitative data relevant to researchers and professionals in drug development.

Physicochemical Properties and Stereochemistry

(S)-Cyclohex-2-ene-1-carboxylic acid possesses a single chiral center at the C1 position, giving rise to two enantiomers: (S) and (R). The spatial arrangement of the carboxylic acid group at this stereocenter is critical for its interaction with other chiral molecules, such as biological receptors and enzymes.

PropertyValue
Molecular FormulaC₇H₁₀O₂
Molecular Weight126.15 g/mol [1]
IUPAC Name(S)-Cyclohex-2-ene-1-carboxylic acid
InChI KeyYVWBQGFBSVLPIK-ZCFIWIBFSA-N
SMILESC1CC=C--INVALID-LINK--C(=O)O

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure (S)-cyclohex-2-ene-1-carboxylic acid is a key challenge and a critical step for its application in pharmaceuticals. The two primary strategies to obtain the pure (S)-enantiomer are asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer in excess. One of the most powerful methods for constructing the cyclohexene ring system is the Diels-Alder reaction. By employing chiral catalysts or auxiliaries, the cycloaddition between a diene and a dienophile can proceed with high stereoselectivity. While specific protocols for the direct asymmetric synthesis of (S)-cyclohex-2-ene-1-carboxylic acid are not extensively documented in readily available literature, analogous strategies for related cyclohexene derivatives provide a viable blueprint.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of (R)- and (S)-cyclohex-2-ene-1-carboxylic acid. This is most commonly achieved through two main techniques: diastereomeric salt formation and enzymatic kinetic resolution.

1. Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a chiral base (resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomerically enriched carboxylic acid.

2. Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of the racemic mixture. For instance, in the hydrolysis of a racemic ester of cyclohex-2-ene-1-carboxylic acid, a lipase may selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester largely unreacted. The resulting acid and ester can then be separated.

Quantitative Data on Chiral Purity

The enantiopurity of a sample is typically quantified by its enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. The optical rotation of a chiral molecule is a physical property that can be used to determine the enantiomeric excess if the specific rotation of the pure enantiomer is known.

MethodSubstrateEnzymeResultEnantiomeric Excess (ee)Reference
Enzymatic Hydrolysis(±)-Methyl 3-cyclohexene-1-carboxylatePorcine Liver Esterase (PLE)(S)-3-cyclohexene-1-carboxylic acid95%[2]
Enzymatic Hydrolysis(±)-Methyl 3-cyclohexene-1-carboxylateHorse Liver Esterase (HLE)(S)-3-cyclohexene-1-carboxylic acid94%[2]

Experimental Protocols

General Protocol for Chiral Resolution via Diastereomeric Salt Formation

This protocol is a generalized procedure based on common practices for resolving racemic carboxylic acids with chiral amines.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (-)-cinchonidine)

  • Solvent (e.g., ethanol, methanol, acetone)

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the racemic this compound in a suitable solvent.

  • Add an equimolar amount of the chiral resolving agent to the solution.

  • Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • To liberate the chiral carboxylic acid, suspend the crystals in water and acidify with HCl until the pH is acidic.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess of the product using chiral HPLC.

General Protocol for Lipase-Catalyzed Kinetic Resolution of Ethyl Cyclohex-2-ene-1-carboxylate

This protocol is adapted from procedures for the enzymatic resolution of similar cyclic esters.

Materials:

  • Racemic ethyl cyclohex-2-ene-1-carboxylate

  • Lipase (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase)

  • Phosphate buffer solution (pH ~7)

  • Organic solvent (e.g., toluene, diisopropyl ether)

  • Sodium bicarbonate solution

  • Diethyl ether or other suitable extraction solvent

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of racemic ethyl cyclohex-2-ene-1-carboxylate in a mixture of an organic solvent and phosphate buffer, add the lipase.

  • Stir the mixture at a controlled temperature and monitor the reaction progress by TLC or GC.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether to recover any dissolved ester.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to extract the (S)-cyclohex-2-ene-1-carboxylic acid.

  • Acidify the bicarbonate solution with HCl and extract the (S)-acid with diethyl ether.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the (S)-carboxylic acid.

  • The unreacted (R)-ester can be recovered from the initial organic layer.

  • Determine the enantiomeric excess of the (S)-acid and the (R)-ester by chiral HPLC.

Biological Activity and Applications in Drug Development

While direct biological data for (S)-cyclohex-2-ene-1-carboxylic acid is limited in the available literature, derivatives of cyclohexene carboxylic acids have shown promising biological activities, suggesting the potential of this scaffold in drug discovery.

Antitumor Activity: Several studies have reported the synthesis of cyclohexene carboxylic acid derivatives with potent antitumor properties. These compounds often incorporate other pharmacologically active moieties, and their mechanism of action is an area of active investigation.

Anti-inflammatory Activity: Derivatives of cyclohexene carboxylic acids have also been investigated for their anti-inflammatory effects. Some studies suggest that these compounds may modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

The (S)-cyclohex-2-ene-1-carboxylic acid moiety serves as a valuable chiral building block, providing a rigid scaffold that can be further functionalized to create a diverse range of molecules for screening as potential drug candidates.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic Acid cluster_resolution Chiral Resolution start Starting Materials racemic_acid Racemic this compound start->racemic_acid Diels-Alder Reaction diastereomeric_salts Diastereomeric Salts racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., Chiral Amine) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation separated_salt Separated Diastereomeric Salt separation->separated_salt acidification Acidification separated_salt->acidification s_acid (S)-Cyclohex-2-ene-1-carboxylic Acid acidification->s_acid enzymatic_resolution racemic_ester Racemic Ethyl Cyclohex-2-ene-1-carboxylate hydrolysis Enzymatic Hydrolysis racemic_ester->hydrolysis lipase Lipase lipase->hydrolysis mixture Mixture of: (S)-Acid and (R)-Ester hydrolysis->mixture separation Extraction/ Separation mixture->separation s_acid (S)-Cyclohex-2-ene-1-carboxylic Acid separation->s_acid r_ester (R)-Ethyl Cyclohex-2-ene-1-carboxylate separation->r_ester

References

The Cyclohex-2-ene-1-carboxylic Acid Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclohex-2-ene-1-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of conformational rigidity and synthetic versatility. This six-membered carbocyclic ring, featuring a carboxylic acid group and an endocyclic double bond, serves as a valuable starting point for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds based on this promising scaffold, with a focus on quantitative data and detailed experimental methodologies.

Synthetic Strategies and Chemical Reactivity

The this compound core is amenable to a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of both a carboxylic acid and a double bond provides two key reactive handles for chemical modification.

Key synthetic routes to access and derivatize this scaffold include:

  • Diels-Alder Cyclization: The fundamental cyclohexene ring structure can be readily formed through a [4+2] cycloaddition reaction between a 1,3-diene and a dienophile. Subsequent modifications can then introduce the carboxylic acid functionality.

  • Wittig Olefination: This reaction is a powerful tool for the stereoselective synthesis of substituted cyclohexene derivatives, including those bearing the carboxylic acid moiety.

  • Oxidation and Reduction: The double bond can be subjected to various oxidation reactions to introduce diols or epoxides, or it can be reduced to the corresponding cyclohexane derivative. The carboxylic acid can also be reduced to an alcohol, further expanding the synthetic possibilities.[1]

  • Amidation: The carboxylic acid group is readily converted to amides, which has been a particularly fruitful strategy for generating bioactive molecules.

A general scheme for the synthesis of amidrazone derivatives, a class of compounds based on this scaffold with demonstrated anti-inflammatory and antiproliferative activities, involves the reaction of N³-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride in an anhydrous solvent like diethyl ether.[2][3]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, with the most prominent being in the areas of inflammation, cancer, and infectious diseases.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of compounds incorporating the this compound core. These derivatives have been shown to modulate key inflammatory pathways, primarily through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), and by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators.

Certain cyclohexenone derivatives have been shown to inhibit NF-κB signaling, potentially through the covalent modification of key proteins in the pathway due to the presence of a reactive Michael acceptor system.[5] This inhibition can block the degradation of IκBα and prevent the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_NFkB->Proteasome IκBα degradation DNA DNA NFkB->DNA translocates to nucleus and binds Cyclohexene_Derivative Cyclohex-2-ene-1- carboxylic Acid Derivative Cyclohexene_Derivative->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Figure 1: Proposed mechanism of NF-κB inhibition.

Quantitative Anti-inflammatory Data

The anti-inflammatory potency of several amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has been evaluated. While specific IC50 values for cytokine inhibition are not always reported, percentage inhibition at given concentrations provides a measure of their activity.

Compound IDConcentration (µg/mL)% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-10Reference
2b 100~92%~99%~98%[2]
2f 10~81%--[2]
2f 50~66%--[2]
2f 100~70%--[2]

Table 1: Anti-inflammatory activity of selected amidrazone derivatives.[2]

Anticancer Activity

The cyclohexenone moiety, which is closely related to the this compound scaffold, has been identified in a number of natural products with antitumor properties. Synthetic derivatives have also shown promise as anticancer agents.

Mechanism of Action

The precise mechanisms of action for the anticancer effects of this compound derivatives are still under investigation and are likely to be multifactorial. One proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. Some cyclohexenone derivatives have been shown to inhibit the clonogenic survival of cancer cells, indicating an effect on their ability to proliferate indefinitely.[4] For instance, certain derivatives have demonstrated cytotoxicity against various cancer cell lines, including HCT116 colon cancer cells.[6]

Anticancer_Workflow Start Cancer Cell Line (e.g., HCT116) Treatment Treatment with Cyclohexene Derivative Start->Treatment Incubation Incubation Treatment->Incubation Assay Clonogenic Survival Assay Incubation->Assay Analysis Colony Counting and IC50 Determination Assay->Analysis

Figure 2: Experimental workflow for assessing anticancer activity.

Quantitative Anticancer Data

The anticancer activity of cyclohexenone derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCell LineIC50 (µM)Reference
Bicyclic Cyclohexenone (Compound 10)CCRF-CEM26.4 ± 7.3[5]
Bicyclic Cyclohexenone (Compound 10)DU-14533.7 ± 5.8[5]
Bicyclic Cyclohexenone (Compound 11)CCRF-CEM26.4 ± 3.1[5]
Bicyclic Cyclohexenone (Compound 11)DU-14535.9 ± 4.8[5]
Lantadene-NSAID Conjugate (Prodrug 14)A5490.15[7]
Lantadene-NSAID Conjugate (Prodrug 15)A5490.42[7]

Table 2: In vitro anticancer activity of selected cyclohexenone derivatives.[5][7]

Antimicrobial Activity

Certain derivatives of cyclohex-1-ene-1-carboxylic acid have also been evaluated for their antimicrobial properties against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Compound IDS. aureus (MIC, µg/mL)M. smegmatis (MIC, µg/mL)Y. enterocolitica (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
2b >512>51264>512[2]
2c 256256>512>512[2]

Table 3: Antimicrobial activity of selected amidrazone derivatives.[2]

HCA Receptor Agonism

Derivatives of the this compound scaffold have also been investigated as agonists for hydroxycarboxylic acid (HCA) receptors, which are G-protein coupled receptors involved in metabolic regulation and immune responses.[8][9]

Mechanism of Action: HCA Receptor Signaling

HCA receptors, such as HCA2 (also known as GPR109A), are coupled to Gi/o proteins.[10] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), and has been linked to anti-lipolytic and anti-inflammatory effects in different cell types. In immune cells like macrophages, activation of HCA2 has been shown to exert anti-inflammatory effects through the inhibition of the NF-κB pathway.[11]

HCA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Cyclohexene Derivative (Agonist) HCA_Receptor HCA Receptor Ligand->HCA_Receptor binds to G_Protein Gi/o Protein HCA_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Anti-inflammatory/ Anti-lipolytic Effects PKA->Cellular_Response leads to

Figure 3: HCA receptor signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research in this area. Below are representative protocols for the synthesis of a bioactive derivative and for key biological assays.

Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid

This protocol is adapted from the synthesis of compounds 2a-2f as described by Rzepkowska et al. (2024).[2]

Materials:

  • Appropriate N³-substituted amidrazone (1a-1f)

  • 3,4,5,6-tetrahydrophthalic anhydride

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of the respective amidrazone (1 equivalent) in anhydrous diethyl ether, add 3,4,5,6-tetrahydrophthalic anhydride (1 equivalent).

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

  • Characterize the final product by NMR spectroscopy and elemental analysis.

In Vitro Anti-inflammatory Assay: Measurement of TNF-α Production in LPS-stimulated RAW 264.7 Macrophages

This protocol is a general method for assessing the anti-inflammatory activity of test compounds.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • ELISA kit for mouse TNF-α

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[12]

  • The next day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) should also be included.

  • Pre-incubate the cells with the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 24 hours).[12] A negative control group (no LPS stimulation) should also be included.

  • After the incubation period, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

In Vitro Anticancer Assay: Clonogenic Survival Assay

This assay determines the ability of a single cancer cell to undergo "unlimited" division and form a colony.[13]

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Appropriate cell culture medium and supplements

  • Test compounds

  • 6-well or 10 cm cell culture dishes

  • Crystal violet staining solution (0.5% w/v in methanol)

  • Glutaraldehyde (6% v/v)

  • Stereomicroscope

Procedure:

  • Prepare a single-cell suspension of the cancer cells.

  • Seed a predetermined number of cells (optimized for each cell line to yield 50-200 colonies per dish in the control group) into culture dishes.

  • Allow the cells to attach for several hours or overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

  • After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • When colonies are visible, remove the medium, wash with PBS, and fix the colonies with glutaraldehyde.

  • Stain the colonies with crystal violet solution.

  • Count the number of colonies (defined as a cluster of at least 50 cells) in each dish.

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

Conclusion

The this compound scaffold represents a highly valuable and versatile core structure in medicinal chemistry. Its synthetic tractability allows for the generation of diverse compound libraries with a wide range of biological activities. The demonstrated anti-inflammatory, anticancer, and antimicrobial properties of its derivatives, coupled with their ability to modulate key signaling pathways such as NF-κB and HCA receptors, underscore the significant therapeutic potential of this scaffold. Further exploration of the structure-activity relationships and mechanisms of action of novel derivatives will undoubtedly lead to the development of new and effective therapeutic agents for a variety of diseases. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full potential of the this compound scaffold in drug discovery.

References

Reactivity of the Double Bond in Cyclohexene Carboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclohexene carboxylic acids are a class of organic compounds that feature a cyclohexene ring functionalized with a carboxylic acid group. This unique combination of a reactive alkene double bond and a polar, acidic carboxyl group imparts a rich and versatile chemistry to these molecules. They serve as valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers. Understanding the reactivity of the double bond in these molecules is paramount for designing synthetic routes and predicting reaction outcomes. This technical guide provides a comprehensive overview of the key reactions involving the double bond of cyclohexene carboxylic acids, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Electronic Effects of the Carboxylic Acid Group

The reactivity of the carbon-carbon double bond in cyclohexene is significantly influenced by the electronic properties of the carboxylic acid group. The carboxyl group is electron-withdrawing, both through inductive effects (-I) and, depending on its position relative to the double bond, through resonance effects (-M). This electronic influence has several key consequences:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the carboxyl group deactivates the double bond towards electrophilic attack. The π electrons of the double bond are less available to attack an incoming electrophile compared to an unsubstituted cyclohexene.

  • Influence on Regioselectivity: In cases of unsymmetrical cyclohexene carboxylic acids, the position of the carboxyl group can direct the regiochemical outcome of addition reactions.

  • Activation in Certain Reactions: Conversely, the carboxyl group can act as a directing group or participate in certain reactions, such as intramolecular lactonization.

Key Reactions of the Double Bond

The double bond in cyclohexene carboxylic acids undergoes a variety of characteristic alkene reactions. The following sections detail the most important transformations.

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction of alkenes. While the double bond in cyclohexene carboxylic acids is deactivated, these reactions can still proceed, often requiring more forcing conditions than for simple alkenes.

A common example is the addition of halogens, such as bromine (Br₂). The reaction proceeds via a bromonium ion intermediate, which is then attacked by a nucleophile.

General Reaction Scheme:

The electron-withdrawing carboxylic acid group generally slows down the rate of electrophilic addition compared to unsubstituted cyclohexene.

Catalytic Hydrogenation

The double bond of cyclohexene carboxylic acids can be readily reduced to the corresponding cyclohexane derivative by catalytic hydrogenation. This reaction is of significant industrial importance for the production of saturated cyclic carboxylic acids.

General Reaction Scheme:

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under hydrogen pressure in a suitable solvent.

Oxidation Reactions

Oxidative cleavage of the double bond in cyclohexene carboxylic acids is a powerful synthetic tool, often leading to the formation of dicarboxylic acids. A prominent example is the oxidation to form adipic acid, a key monomer in the production of nylon.

General Reaction Scheme:

Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) followed by oxidative workup are typically employed for this transformation.

Cycloaddition Reactions (Diels-Alder)

Cyclohexene carboxylic acids can be synthesized via the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. For instance, the reaction of 1,3-butadiene with acrylic acid yields 3-cyclohexene-1-carboxylic acid. This reaction is a cornerstone of cyclic compound synthesis due to its high stereospecificity and atom economy.

General Reaction Scheme:

Data Presentation: Quantitative Analysis of Reactivity

Direct comparative kinetic data for the reactions of cyclohexene carboxylic acid versus cyclohexene is scarce in the literature. However, we can infer the reactivity trends from available data and studies on analogous systems.

Table 1: Influence of Carboxylic Acid Group on Alkene Reactivity (Analogous Systems)

ReactionSubstrateRelative Rate Constant (approx.)Reference System
Bromination Ethylene1Bromination of alkenes
Acrylic Acid<< 1 (significantly slower)Kinetic studies of bromination of α,β-unsaturated acids show a marked decrease in rate due to the electron-withdrawing nature of the carboxyl group.[1][2][3]
Hydrogenation CyclohexeneBaselineCatalytic Hydrogenation of Alkenes
Cyclohexene carboxylic acidGenerally comparable under catalytic conditions, though specific catalyst and conditions are crucial.The double bond is readily hydrogenated, but the rate can be influenced by catalyst poisoning or steric effects from the carboxyl group.[4][5]

Table 2: Representative Yields for Reactions of Cyclohexene Carboxylic Acid Derivatives

ReactionSubstrateProductCatalyst/ReagentConditionsYieldReference
Diels-Alder 1,3-Butadiene + Maleic Anhydridecis-Δ⁴-Tetrahydrophthalic AnhydrideNone (Thermal)Benzene, 70-75°C, 2-2.5 h93-97%[6]
Hydrogenation cis-4-Cyclohexene-1,2-dicarboxylic anhydridecis-Cyclohexane-1,2-dicarboxylic anhydrideSilica supported NickelMolten, 130°C, H₂ pressure90.3%[7][8]
Oxidation CyclohexeneAdipic AcidKMnO₄Water, vigorous swirling, 35-40°C(Not specified, but a standard undergraduate prep)[9]

Experimental Protocols

Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride via Diels-Alder Reaction

This protocol describes the reaction between 1,3-butadiene (generated in situ) and maleic anhydride.

Materials:

  • 3-Sulfolene (butadiene sulfone)

  • Maleic anhydride

  • Xylene

  • Toluene

  • Hexane

  • Activated carbon

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Gas trap with 5% NaOH solution

  • Filtration apparatus (gravity and vacuum)

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a 100 mL round-bottom flask, combine 10 g of 3-sulfolene and 5 g of powdered maleic anhydride.[10]

  • Add 10 mL of xylene and a magnetic stir bar to the flask.[10]

  • Assemble a reflux apparatus with a gas trap containing 5% NaOH solution at the outlet of the condenser to trap the sulfur dioxide gas evolved.[10]

  • Heat the mixture to reflux with stirring for 45 minutes.[10]

  • After the reflux period, cool the reaction mixture to room temperature.

  • Add 50 mL of toluene and a small amount of activated carbon to decolorize the solution.[10]

  • Filter the mixture by gravity to remove the activated carbon.

  • To the filtrate, add 25-30 mL of hexane and heat the solution to 80°C.[10]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane.

  • Dry the product to obtain cis-1,2,3,6-tetrahydrophthalic anhydride.

Catalytic Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This protocol describes the reduction of the double bond in the Diels-Alder adduct.

Materials:

  • cis-4-Cyclohexene-1,2-dicarboxylic anhydride

  • Silica supported nickel catalyst

  • Hydrogen gas

Equipment:

  • High-pressure hydrogenation apparatus (autoclave) with a high-speed agitator

  • Heating system

Procedure:

  • Charge the hydrogenation apparatus with 1200 g of cis-4-cyclohexene-1,2-dicarboxylic anhydride and 50 g of the silica supported nickel catalyst.[8]

  • Seal the apparatus and heat the mixture to 130°C to melt the anhydride.[8]

  • Begin high-speed agitation and introduce hydrogen gas into the apparatus.[8]

  • Maintain the temperature at 130°C and continue bubbling hydrogen through the molten mixture for approximately 3 hours.[8]

  • After the reaction is complete, cool the mixture and carefully vent the excess hydrogen.

  • The product, cis-cyclohexane-1,2-dicarboxylic anhydride, can be purified by distillation or crystallization.

Oxidation of Cyclohexene to Adipic Acid

This protocol provides a general method for the oxidative cleavage of a cyclohexene ring. A similar procedure can be adapted for cyclohexene carboxylic acid.

Materials:

  • Cyclohexene

  • Potassium permanganate (KMnO₄)

  • Water

  • 1% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Methanol

Equipment:

  • Erlenmeyer flask (250 mL)

  • Büchner funnel and filter flask

  • Beaker (250 mL)

  • Steam bath or hot plate

  • Ice-water bath

  • pH paper or meter

Procedure:

  • In a 250 mL Erlenmeyer flask, combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate.[9]

  • Stopper the flask loosely and swirl vigorously for 5 minutes. The flask should become warm. Maintain the temperature between 35°C and 40°C. If it exceeds 45°C, cool the flask in an ice-water bath.[9]

  • Continue to swirl the flask at frequent intervals for 20 minutes.

  • Place the flask on a steam bath for 15 minutes, continuing to swirl.

  • Test for the presence of permanganate by spotting the reaction mixture on filter paper. If a purple ring appears, add 1 mL of methanol and heat until the color disappears.[9]

  • Filter the mixture through a Büchner funnel under vacuum. Rinse the reaction flask and the manganese dioxide precipitate with two 10 mL portions of hot 1% NaOH solution.[9]

  • Combine the filtrate and washings in a beaker and boil the solution until the volume is reduced to about 10 mL.[9]

  • Cool the solution in an ice-water bath and carefully acidify to pH 1 with concentrated HCl.[9]

  • Collect the precipitated adipic acid by vacuum filtration and wash with a small amount of cold water.

  • Dry the product.

Visualizations: Mechanisms and Workflows

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key reaction mechanisms and a typical experimental workflow.

Electrophilic_Addition_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Nucleophilic Attack A Cyclohexene Carboxylic Acid C Bromonium Ion Intermediate A->C + Br₂ B Br-Br E Dibromo-cyclohexane Carboxylic Acid C->E + Br⁻ D Br⁻

Caption: Mechanism of Electrophilic Addition of Bromine.

Hydrogenation_Mechanism cluster_process Catalytic Hydrogenation A Cyclohexene Carboxylic Acid + H₂ B Adsorption onto Catalyst Surface (e.g., Pd/C) A->B C Stepwise Addition of H atoms B->C D Desorption of Cyclohexane Carboxylic Acid C->D

Caption: Workflow for Catalytic Hydrogenation.

Diels_Alder_Workflow start Start reactants Reactants 1,3-Butadiene (from 3-Sulfolene) Maleic Anhydride start->reactants reaction Diels-Alder Reaction Reflux in Xylene reactants->reaction workup Workup Cooling Addition of Toluene & Hexane reaction->workup isolation Isolation Crystallization Vacuum Filtration workup->isolation product Product cis-1,2,3,6-Tetrahydrophthalic Anhydride isolation->product end End product->end

References

Spectroscopic and Synthetic Insights into Cyclohex-2-ene-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Cyclohex-2-ene-1-carboxylic Acid, a valuable scaffold in organic synthesis and drug discovery. The document details its characteristic spectral data, outlines the experimental protocols for obtaining this information, and presents a visual representation of a key synthetic pathway.

Spectroscopic Data Analysis

The structural elucidation of this compound is critically supported by various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data (Representative) [1]

Chemical Shift (ppm)MultiplicityAssignment
10.0 - 12.0broad sCarboxylic Acid (-COOH)
5.7 - 6.3mOlefinic Protons (-CH=CH-)
~3.0mα-Proton (-CH-COOH)
~2.0 - 2.5mAllylic Protons
~1.5 - 2.0mAliphatic Protons (-CH₂)

¹³C NMR (Carbon-13 NMR) Data (Representative) [1]

Chemical Shift (ppm)Assignment
160 - 180Carboxylic Acid (-C OOH)
120 - 140Olefinic Carbons (-C H=C H-)
~40α-Carbon (-C H-COOH)
~25-35Allylic Carbon
~20-30Aliphatic Carbons (-C H₂)
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound is observed at an m/z corresponding to its molecular weight of 126.15 g/mol .[1]

Predicted Mass Spectrometry Fragmentation [1]

m/z ValueProposed Fragment IonNeutral Loss
126[C₇H₁₀O₂]⁺˙ (Molecular Ion)-
109[C₇H₉O]⁺-OH (17)
81[C₆H₉]⁺-COOH (45)
53[C₄H₅]⁺-C₂H₄ (ethene) via retro-Diels-Alder
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorptions

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
3100 - 3000=C-H stretchAlkene
2950 - 2850C-H stretchAlkane
1710 - 1690C=O stretchCarboxylic Acid
1680 - 1640C=C stretchAlkene

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [2]

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If required for chemical shift calibration, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is typically used.

  • ¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for the sample.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required. Proton decoupling techniques are employed to simplify the spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

  • The concentration is typically in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC-MS Analysis: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.

  • Mass Analysis: In the mass spectrometer, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [3][4][5]

  • Thoroughly grind 1-2 mg of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Place the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Measurement: A background spectrum of a pure KBr pellet is recorded first. Then, the sample pellet is placed in the sample holder, and the infrared spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

Synthetic Pathway and Reaction Mechanisms

A common and efficient method for the synthesis of cyclohexene derivatives is the Diels-Alder reaction. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile.

Diels-Alder Synthesis of a Cyclohexene Derivative

The following diagram illustrates a generalized workflow for the synthesis of a cyclohexene derivative, which is analogous to the synthesis of this compound.

Diels_Alder_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Diene 1,3-Butadiene ReactionVessel Reaction in appropriate solvent (e.g., Xylene) with heat Diene->ReactionVessel Dienophile Maleic Anhydride Dienophile->ReactionVessel Cooling Cooling to induce crystallization ReactionVessel->Cooling Filtration Filtration to isolate crude product Cooling->Filtration Recrystallization Recrystallization from a suitable solvent Filtration->Recrystallization Product cis-4-Cyclohexene-1,2- dicarboxylic Anhydride Recrystallization->Product

Caption: Diels-Alder reaction workflow for the synthesis of a cyclohexene derivative.

Oxidation of this compound

The double bond in this compound is susceptible to oxidation, which can lead to the formation of cyclohexane-1,2-dicarboxylic acid. This transformation is a key reaction for further functionalization.

Oxidation_Pathway cluster_start Starting Material cluster_step1 Step 1: Dihydroxylation cluster_intermediate Intermediate cluster_step2 Step 2: Further Oxidation cluster_final Final Product Start This compound Step1 Cold, dilute, alkaline KMnO₄ Start->Step1 Oxidation of C=C bond Intermediate Cyclohexane-1,2-diol- 1-carboxylic Acid Step1->Intermediate Step2 Stronger Oxidizing Agent (e.g., hot, acidic KMnO₄) Intermediate->Step2 Oxidation of diol Final Cyclohexane-1,2-dicarboxylic Acid Step2->Final

Caption: Oxidation pathway of this compound.

References

Cyclohex-2-ene-1-carboxylic Acid: A Technical Guide to Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyclohex-2-ene-1-carboxylic acid, a valuable building block in synthetic and medicinal chemistry. This document details its commercial availability, physicochemical properties, synthetic routes, and its applications in research and drug development, with a focus on its potential as a scaffold for novel therapeutic agents.

Commercial Availability

This compound is readily available from several chemical suppliers, catering to a range of research needs from small-scale laboratory work to larger developmental projects. The compound is typically offered at a purity of 95% or higher. For research purposes, it is crucial to note that this compound is not intended for human or veterinary use.[1][2][3]

Table 1: Commercial Suppliers and Product Specifications

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
BenchChemB1353798≥95%InquireInquire
TRC--5mg, 10mg, 50mg$65.00, $90.00, $350.00
AK Scientific--250mg, 500mg$700.00, $1047.00
BiosynthMCA11515-InquireInquire
EnamineEN300-12450195%InquireInquire
MolportMolport-003-895-95395%100mg$659.00

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current pricing and availability.

Physicochemical Properties

Understanding the chemical and physical properties of this compound is essential for its handling, storage, and application in experimental work.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol [1][2][4]
CAS Number 62115-15-5[1][3][4]
IUPAC Name This compound[4]
Melting Point 123-125 °C[5]
Boiling Point 130-132 °C (at 30 Torr)[5]
Density 1.126 ± 0.06 g/cm³ (Predicted)[5]
SMILES C1CC=CC(C1)C(=O)O[2][4]
InChI Key YVWBQGFBSVLPIK-UHFFFAOYSA-N[1][2][4]
Storage Temperature 2°C - 8°C or Room Temperature[3]

Synthetic Chemistry and Experimental Protocols

The cyclohexene ring structure, combined with a carboxylic acid functional group, makes this compound a versatile intermediate for a wide array of chemical transformations.[1] The double bond can undergo various addition reactions, while the carboxylic acid moiety can be modified through esterification, amidation, and reduction.[1]

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Resulting Derivatives start This compound esterification Esterification start->esterification R-OH, H+ amidation Amidation start->amidation R-NH2, Coupling Agent reduction Reduction to Alcohol start->reduction e.g., LiAlH4 oxidation Oxidation of Double Bond start->oxidation e.g., KMnO4 halogenation Halogenation start->halogenation e.g., Br2 esters Esters esterification->esters amides Amides amidation->amides alcohols Cyclohexene Methanol Derivatives reduction->alcohols diols Diols oxidation->diols halo_derivatives Halogenated Cyclohexanes halogenation->halo_derivatives dicarboxylic_acid Cyclohexane-1,2-dicarboxylic Acid diols->dicarboxylic_acid Further Oxidation

Synthetic utility of this compound.

One common synthetic route to a related isomer, 3-cyclohexene-1-carboxylic acid, which can provide insights into forming the cyclohexene carboxylic acid scaffold, is through a Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction

  • Reaction: 1,3-butadiene is reacted with acrylic acid in a [2+4] Diels-Alder cycloaddition.[6]

  • Solvent: The reaction is typically carried out in an aromatic hydrocarbon solvent such as toluene or xylene.[6]

  • Temperature: The reaction temperature can range from room temperature to 200 °C.[6]

  • Outcome: This reaction yields 3-cyclohexene-1-carboxylic acid, which can then be subjected to further modifications.[6]

Another potential synthetic pathway is the oxidation of cyclohex-2-ene-1-carbaldehyde.[1]

The synthesis of various derivatives allows for the exploration of structure-activity relationships, which is fundamental in drug discovery.[1]

Experimental Protocol: Synthesis of Amidrazone Derivatives

This protocol describes the synthesis of novel amidrazone derivatives of a related isomer, cyclohex-1-ene-1-carboxylic acid, which demonstrates the utility of the cyclohexene carboxylic acid scaffold.

  • Reaction: N³-substituted amidrazones are reacted with 3,4,5,6-tetrahydrophthalic anhydride.[7]

  • Solvent: The reaction is conducted in anhydrous diethyl ether.[7]

  • Outcome: This procedure yields new acyl derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety.[7]

G start 1,3-Butadiene (Diene) reaction [2+4] Diels-Alder Cycloaddition start->reaction dienophile Acrylic Acid (Dienophile) dienophile->reaction product 3-Cyclohexene-1-carboxylic Acid reaction->product hydrogenation Hydrogenation (e.g., Pd/C, H2) product->hydrogenation final_product Cyclohexanecarboxylic Acid hydrogenation->final_product

Diels-Alder synthesis of a cyclohexene carboxylic acid isomer.

Applications in Research and Drug Development

The cyclohexene carboxylic acid scaffold is a recurring motif in many natural products and pharmaceutical agents.[1] Its conformationally restricted yet flexible three-dimensional structure makes it an attractive starting point for the design of new drugs.

Derivatives of cyclohexene carboxylic acids have been investigated for a range of biological activities.

  • Anti-inflammatory Properties: Recent studies on new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety have demonstrated significant anti-inflammatory effects.[7][8] For instance, some derivatives have been shown to strongly inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8] One particular compound reduced the release of TNF-α, IL-6, and IL-10 by approximately 92-99% at higher doses.[8]

  • Antiproliferative Activity: Several of these derivatives have also exhibited potent antiproliferative activity, with some being more effective than ibuprofen at the same concentration in inhibiting cell proliferation.[7][8]

  • Antimicrobial Properties: There is also evidence for the antimicrobial potential of these compounds.[1] Certain derivatives have shown bacteriostatic activity against bacteria such as S. aureus and M. smegmatis, and selective inhibition of Y. enterocolitica.[7][8]

  • Other Applications: Cyclohexanecarboxylic acid derivatives have found use as insecticides, tumor inhibitors, allergy inhibitors, and rheumatism inhibitors.[6]

G scaffold Cyclohexene Carboxylic Acid Derivatives cytokine_production Pro-inflammatory Cytokine Production scaffold->cytokine_production Inhibition cell_proliferation Cell Proliferation scaffold->cell_proliferation Inhibition inflammatory_stimuli Inflammatory Stimuli immune_cells Immune Cells (e.g., PBMCs) inflammatory_stimuli->immune_cells immune_cells->cytokine_production tnfa TNF-α cytokine_production->tnfa il6 IL-6 cytokine_production->il6 il10 IL-10 cytokine_production->il10 inflammation Inflammation tnfa->inflammation il6->inflammation antiproliferative Antiproliferative Effects

Biological activity of cyclohexene carboxylic acid derivatives.

Conclusion

This compound is a commercially accessible and synthetically versatile compound with significant potential for applications in research and drug development. Its unique structural features provide a robust scaffold for the synthesis of diverse molecular architectures. The demonstrated anti-inflammatory, antiproliferative, and antimicrobial activities of its derivatives highlight the importance of this compound as a valuable tool for medicinal chemists and drug discovery professionals. Further exploration of the structure-activity relationships of novel derivatives is warranted to fully exploit the therapeutic potential of this chemical scaffold.

References

An In-depth Technical Guide to the Health and Safety of Cyclohex-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for Cyclohex-2-ene-1-carboxylic Acid. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS).

Executive Summary

This compound is a carboxylic acid derivative of cyclohexene. This guide synthesizes the available toxicological and safety data to provide a comprehensive overview for professionals in research and drug development. The primary hazards associated with this chemical, based on available data for the substance and its isomers, are significant skin, eye, and respiratory tract irritation. While specific quantitative toxicity data for this compound is limited, information from closely related isomers provides valuable insight into its potential hazards. This guide presents the available data in a structured format, outlines relevant experimental protocols based on OECD guidelines, and provides visualizations to aid in understanding the hazard profile and safety assessment workflows.

Toxicological Data

Table 1: Acute Toxicity Data

EndpointTest SubstanceSpeciesRouteValueReference
LD503-Cyclohexene-1-carboxylic AcidRatOral4260 mg/kg[1]

Note: The absence of specific LD50/LC50 data for dermal and inhalation routes for this compound represents a significant data gap.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been identified as causing skin irritation, serious eye damage, and respiratory irritation[2].

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation2H315: Causes skin irritationIrritant
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageCorrosion
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationIrritant

Source:[2]

The logical relationship of these hazards indicates that the substance is a significant irritant upon direct contact with biological tissues.

GHS_Hazard_Relationship substance This compound skin_irritation Skin Irritation (H315) substance->skin_irritation Direct Contact eye_damage Serious Eye Damage (H318) substance->eye_damage Direct Contact respiratory_irritation Respiratory Irritation (H335) substance->respiratory_irritation Inhalation

GHS Hazard Profile of this compound.

Experimental Protocols

The following sections outline the standard methodologies for assessing the key hazards identified for this compound, based on OECD Test Guidelines. These protocols are provided to give researchers and drug development professionals a framework for understanding how such data is generated.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Test Animal: The albino rabbit is the recommended species.[3]

  • Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²)[3]. An untreated area of skin serves as a control.

  • Exposure: The test site is covered with a gauze patch and an occlusive dressing for a 4-hour exposure period.[3]

  • Observation: After 4 hours, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal[4]. The observations are scored according to a standardized grading system.

  • Endpoint: The severity and reversibility of the skin reactions are assessed. If the response persists to the end of the 14-day observation period, the substance is considered an irritant[3].

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause serious eye damage or irritation.

Methodology:

  • Test Animal: The albino rabbit is the recommended species.

  • Procedure: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control[5][6].

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation[7]. The lesions are scored using a standardized system.

  • Endpoint: The reversibility of the ocular lesions is observed over a period of up to 21 days. The scores determine the irritation category.

Chemical_Safety_Assessment_Workflow cluster_Toxicity_Testing Toxicity Testing cluster_Hazard_Assessment Hazard Assessment & Classification cluster_Risk_Management Risk Management substance Test Substance: This compound acute_oral Acute Oral Toxicity (e.g., OECD 423) substance->acute_oral acute_dermal Acute Dermal Toxicity (e.g., OECD 402) substance->acute_dermal acute_inhalation Acute Inhalation Toxicity (e.g., OECD 403) substance->acute_inhalation skin_irritation Skin Irritation/Corrosion (OECD 404) substance->skin_irritation eye_irritation Eye Irritation/Corrosion (OECD 405) substance->eye_irritation stot_se STOT-SE (e.g., Respiratory Irritation) substance->stot_se classification GHS Classification acute_oral->classification acute_dermal->classification acute_inhalation->classification skin_irritation->classification eye_irritation->classification stot_se->classification sds Safety Data Sheet (SDS) classification->sds ppe Personal Protective Equipment (PPE) classification->ppe handling Handling & Storage Procedures classification->handling

General Workflow for Chemical Safety Assessment.

Handling and Storage

Given the hazardous properties of this compound, strict adherence to safety protocols is essential.

Table 3: Handling and Storage Recommendations

AspectRecommendation
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of potential for splashes, a face shield is recommended.
Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Gaps in Knowledge and Future Research

The current safety profile of this compound is largely based on GHS classifications and data from its isomers. To provide a more complete and accurate risk assessment, further research is needed in the following areas:

  • Quantitative Toxicity: Determination of acute oral, dermal, and inhalation toxicity (LD50 and LC50 values) for this compound.

  • Genotoxicity and Carcinogenicity: Studies to assess the mutagenic and carcinogenic potential of the compound.

  • Reproductive and Developmental Toxicity: Evaluation of potential effects on reproductive health and fetal development.

  • Toxicokinetics: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its behavior in the body.

  • Mechanism of Action: Research into the specific signaling pathways and molecular mechanisms underlying its irritant effects.

A thorough understanding of these endpoints is critical for the safe handling and potential therapeutic development of this compound and its derivatives.

References

A Technical Guide to the Synthesis of Natural Products Featuring Cyclohexene Carboxylic Acid Motifs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohexene carboxylic acid scaffold is a privileged structural motif present in a diverse array of natural products with significant biological activities. Its constrained, yet versatile, three-dimensional architecture makes it a crucial pharmacophore in medicinal chemistry and a challenging target in total synthesis. This guide provides an in-depth overview of the core synthetic strategies employed to construct this motif, supported by detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the field of natural product synthesis and drug development.

Core Synthetic Strategies for the Cyclohexene Carboxylic Acid Motif

The construction of the substituted cyclohexene ring with control over stereochemistry is the central challenge in the synthesis of these natural products. Several powerful synthetic methodologies have been developed to address this, with the Diels-Alder reaction and Ring-Closing Metathesis being among the most prominent.

The Diels-Alder Reaction: A Cornerstone of Cyclohexene Synthesis

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and atom-economical method for the formation of six-membered rings.[1][2][3] It involves the reaction of a conjugated diene with a dienophile to form a cyclohexene derivative.[2][3] This reaction's predictability, stereospecificity, and potential for catalysis have made it a mainstay in the synthesis of complex natural products.[1][4]

Key Features:

  • Stereospecificity: The stereochemistry of the diene and dienophile is retained in the product.

  • Regioselectivity: The reaction is regioselective, governed by the electronic properties of the substituents on the diene and dienophile.[1]

  • Endo Rule: In cyclic systems, the "endo" product, where the substituents of the dienophile are oriented towards the diene's π-system, is often the kinetically favored product.

  • Catalysis: Lewis acids are commonly used to catalyze the reaction, enhancing its rate and selectivity.

A general workflow for a Lewis acid-catalyzed Diels-Alder reaction is depicted below.

Diels_Alder_Workflow start Prepare Diene and Dienophile mix Mix Reactants with Lewis Acid Catalyst (e.g., TiCl4) start->mix reaction Reaction at Controlled Temperature mix->reaction quench Aqueous Quench reaction->quench extract Workup & Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify product Isolated Cyclohexene Adduct purify->product

Caption: General experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Application in Natural Product Synthesis: Abyssomicin C

The total synthesis of Abyssomicin C, a potent antibiotic, provides an excellent example of an intramolecular Diels-Alder reaction to construct the core bicyclic system.[5][6] The Nicolaou group's synthesis utilized a Lewis acid-templated reaction to form the key lactone intermediate.[6]

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a robust method for the synthesis of unsaturated rings of various sizes, including five- to seven-membered rings.[7] The reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' catalysts) to facilitate the intramolecular cyclization of a diene, releasing a small volatile alkene like ethylene as the only byproduct.[7][8]

Key Features:

  • Functional Group Tolerance: Modern catalysts exhibit remarkable tolerance to a wide range of functional groups.[8]

  • Versatility: RCM can be used to synthesize a wide range of ring sizes, from common to macrocyclic.[7]

  • Driving Force: The reaction is often driven to completion by the removal of the volatile ethylene byproduct.[8]

The catalytic cycle of RCM, as proposed by Chauvin, is illustrated below.

RCM_Cycle catalyst [M]=CH2 (Pre-catalyst) cycloaddition1 [2+2] Cycloaddition catalyst->cycloaddition1 Reacts with diene Acyclic Diene Substrate diene->cycloaddition1 intermediate1 Metallacyclobutane Intermediate cycloaddition1->intermediate1 retrocyclo1 Retro [2+2] (Ethylene Release) intermediate1->retrocyclo1 intermediate2 New Metallocarbene retrocyclo1->intermediate2 intramolecular Intramolecular Alkene Coordination intermediate2->intramolecular cycloaddition2 [2+2] Cycloaddition intramolecular->cycloaddition2 intermediate3 Fused Metallacyclobutane cycloaddition2->intermediate3 retrocyclo2 Retro [2+2] (Product Release) intermediate3->retrocyclo2 retrocyclo2->catalyst Regenerates product Cyclohexene Product retrocyclo2->product

Caption: The catalytic cycle for Ring-Closing Metathesis (RCM).

Application in Synthesis: Thrombin Inhibitors

RCM has been effectively used to synthesize cyclohexenedicarboxylic acid derivatives as mimics for the P2 proline residue in thrombin inhibitors, demonstrating its utility in medicinal chemistry for creating constrained scaffolds.[9]

Biosynthesis and Biomimetic Approaches: Learning from Nature

Nature synthesizes the cyclohexene carboxylic acid core of many vital metabolites via the Shikimate Pathway .[10] This seven-step metabolic route converts simple carbohydrate precursors into shikimic acid, a key intermediate for the synthesis of aromatic amino acids and other secondary metabolites.[10][11] Shikimic acid itself is a crucial chiral starting material for the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®).[12][13]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatics Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatics

Caption: Simplified overview of the Shikimate Pathway for biosynthesis.

Chemists often draw inspiration from biosynthetic pathways to devise "biomimetic" syntheses. For instance, the intramolecular Diels-Alder reaction in the synthesis of abyssomicin C is believed to mimic the key enzymatic cyclization step in its natural biosynthesis.[14][15][16]

Case Studies in Natural Product Total Synthesis

The following examples showcase the application of these core strategies in the synthesis of prominent natural products containing the cyclohexene carboxylic acid motif or its close derivatives.

(+)-Coronafacic Acid

Coronafacic acid is the polyketide component of the phytotoxin coronatine.[17][18] Its synthesis has been a popular target, with at least 15 total syntheses reported, showcasing a variety of strategies to construct the bicyclic core with its three stereogenic centers.[19]

One enantioselective synthesis by Taber et al. employed an iron-mediated cyclocarbonylation of an alkenyl cyclopropane to form the key bicyclic cyclohexenone intermediate.[17][20][21] Another stereoselective approach by Tsuboi et al. utilized an intramolecular Diels-Alder reaction as the key step to simultaneously establish all three stereocenters.[19]

Reaction Reagents and Conditions Yield Stereoselectivity Reference
Fe-mediated CyclocarbonylationFe(CO)₅, K₂CO₃, THF, UV irradiation~40-50% (for enone formation)Not specified for this stepTaber et al.[17][20]
Intramolecular Diels-AlderToluene, 180 °C, sealed tube70%Single diastereomerTsuboi et al.[19]
Final Hydrolysis20% aqueous HCl, reflux, 4h55%N/ATaber et al.[17]
(-)-Oseltamivir (Tamiflu®)

While not containing a carboxylic acid, oseltamivir is a highly relevant example due to its functionalized cyclohexene core, which is often derived from shikimic acid.[13][22][23] The immense demand for this anti-influenza drug has spurred the development of over 70 synthetic routes, many of which aim to be independent of the natural source of shikimic acid.[24]

The original industrial synthesis by Roche starts from (-)-shikimic acid and involves the formation of an epoxide followed by an azide opening to install the two key amino functionalities.[23] Alternative syntheses have explored various strategies, including palladium-catalyzed asymmetric allylic alkylation and intramolecular aldol reactions, starting from readily available materials like D-mannitol or butadiene.[22][25]

Starting Material Key Strategy Overall Yield Reference
(-)-Shikimic AcidEpoxide opening with azide17-22%Karpf/Trussardi (Roche)[23]
Bicyclic LactonePd-catalyzed asymmetric allylic alkylation30%Trost et al.[22]
D-MannitolIntramolecular aldol reaction7.1% (16 steps)Fukuyama et al.[25]
Acrylate/ButadieneDiels-Alder / Catalytic Asymmetric AminohydroxylationHigh yield (specifics vary)Corey et al.[13]
Abyssomicin C

Abyssomicin C is a polycyclic antibiotic that inhibits the biosynthesis of p-aminobenzoic acid (pABA), making it a promising lead against drug-resistant bacteria.[6][14][15] Its complex, cage-like structure is assembled via a biomimetic intramolecular Diels-Alder reaction, which has been a central feature of its total syntheses.[6][14]

The Sorensen group achieved a notable biomimetic total synthesis where a transannular epoxide opening by a tetronic acid moiety in the final step mimics the proposed biosynthetic pathway.[6] This key step highlights how complex molecular architectures can be accessed by strategically programming precursor molecules to undergo cascade reactions.

Reaction Reagents and Conditions Yield Product Ratio Reference
Lewis Acid-Templated Diels-AlderMg(II) salt of 2,4-hexadienol, n-butanol, methyl acrylate90%Single diastereomerNicolaou et al.[6]
Transannular Epoxide OpeningKHMDS, THF, -78 °C to 23 °C50%1:1 mixture (Abyssomicin C : iso-Abyssomicin C)Sorensen et al.[6]

Detailed Experimental Protocols

The following are representative protocols for key transformations in the synthesis of natural products containing the cyclohexene carboxylic acid motif.

Protocol 1: Intramolecular Diels-Alder Cyclization for Coronafacic Acid Core

(Adapted from Tsuboi et al.)[19]

A solution of the triene precursor (e.g., methyl 2,6-dimethyl-8-oxo-2E,4E,6Z-nonatrienoate) (1.0 mmol) in dry toluene (10 mL) is placed in a sealed tube. The solution is degassed via three freeze-pump-thaw cycles. The tube is sealed under vacuum and heated in an oil bath at 180 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the bicyclic hydrindanone core as a single diastereomer.

Protocol 2: Final Hydrolysis to (+)-Coronafacic Acid

(Adapted from Taber et al.)[17]

To a solution of the ketal-protected coronafacic methyl ester (11 mg, 0.07 mmol) is added 20% aqueous hydrochloric acid (2 mL). The mixture is heated to reflux and stirred vigorously for 4 hours. After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate (10 mL) and water (10 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by silica gel chromatography (e.g., 7:3 petroleum ether/EtOAc) to yield (+)-coronafacic acid (7 mg, 55% yield) as an oil.

Protocol 3: Lewis Acid-Templated Diels-Alder for Abyssomicin C Core

(Adapted from Nicolaou et al.)[6]

To a stirred suspension of magnesium turnings (1.2 equiv) in dry THF at room temperature under an argon atmosphere is added a solution of 2,4-hexadienol (1.0 equiv) in THF. The mixture is stirred until the magnesium is consumed. To the resulting solution is added n-butanol (1.0 equiv) followed by methyl acrylate (1.5 equiv). The reaction mixture is stirred at room temperature for 48 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired lactone intermediate (90% yield) as a single diastereomer.

Conclusion

The synthesis of natural products containing the cyclohexene carboxylic acid motif continues to be a fertile ground for the development of new synthetic strategies and tactics. The Diels-Alder reaction remains a preeminent tool for the construction of the core ring system, offering excellent control over stereochemistry, particularly in its intramolecular variant. Ring-Closing Metathesis provides a powerful alternative, valued for its functional group tolerance and efficiency. Furthermore, insights from biosynthesis, as exemplified by the shikimate pathway, not only provide chiral starting materials but also inspire elegant biomimetic approaches to these complex targets. The continued innovation in these areas will undoubtedly enable the synthesis of increasingly complex and biologically important molecules, paving the way for new discoveries in medicine and biology.

References

Methodological & Application

Synthesis of Cyclohex-2-ene-1-carboxylic Acid via Diels-Alder Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of cyclohex-2-ene-1-carboxylic acid. The synthesis is achieved through a two-step process commencing with the Diels-Alder reaction of 1,3-butadiene and acrylic acid to form the kinetically favored product, 3-cyclohexene-1-carboxylic acid. This intermediate is subsequently isomerized to the thermodynamically more stable and conjugated product, this compound. This protocol offers a comprehensive guide for the preparation of this valuable synthetic intermediate, which is a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The reaction between a conjugated diene and a dienophile, in this case, 1,3-butadiene and acrylic acid, respectively, provides a direct route to functionalized cyclohexene derivatives. The initial adduct formed is typically the kinetically controlled product. In this synthesis, the reaction of 1,3-butadiene and acrylic acid yields 3-cyclohexene-1-carboxylic acid.[2] Subsequent isomerization to the α,β-unsaturated this compound is desirable as the conjugated system offers different reactivity and is often the more thermodynamically stable isomer. This application note details a robust protocol for both the initial Diels-Alder reaction and the subsequent isomerization, along with characterization data for the final product.

Data Presentation

Physical and Spectroscopic Data of this compound
PropertyValueReference
Molecular FormulaC₇H₁₀O₂[3]
Molecular Weight126.15 g/mol [3]
CAS Number62115-15-5[3]
Boiling Point169 °C[4]
Density1.084 g/cm³[5]
Spectroscopic Data Summary
TechniqueKey Data Points
¹H NMR
¹³C NMR
IR (Infrared)
Mass Spec (MS)

Note: Specific peak assignments for NMR and IR are detailed in the characterization section of the protocol.

Experimental Protocols

Part 1: Synthesis of 3-Cyclohexene-1-carboxylic Acid via Diels-Alder Reaction

This protocol is adapted from a patented procedure for the synthesis of 3-cyclohexene-1-carboxylic acid.[2]

Materials:

  • 1,3-Butadiene

  • Acrylic Acid

  • Toluene or Xylene

  • Pressure Reactor

Procedure:

  • To a pressure reactor, add acrylic acid and the chosen aromatic hydrocarbon solvent (toluene or xylene).

  • Cool the reactor and add condensed 1,3-butadiene.

  • Seal the reactor and heat to a temperature between room temperature and 200 °C. A typical reaction temperature is around 150 °C.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • The resulting solution contains 3-cyclohexene-1-carboxylic acid and can be used directly in the next step or purified by distillation or crystallization. A patent describing a similar reaction reported a yield of over 90%.[2]

Part 2: Isomerization of 3-Cyclohexene-1-carboxylic Acid to this compound

The isomerization of the double bond into conjugation with the carboxylic acid is a thermodynamically favorable process. This can be achieved by heating the initial Diels-Alder product, potentially with an acid or base catalyst, though thermal isomerization may also occur.

Materials:

  • Solution of 3-cyclohexene-1-carboxylic acid from Part 1

  • (Optional) Acid or Base catalyst (e.g., p-toluenesulfonic acid or sodium hydroxide)

Procedure:

  • Take the crude solution of 3-cyclohexene-1-carboxylic acid from Part 1.

  • (Optional) Add a catalytic amount of an acid or base.

  • Heat the mixture to reflux and monitor the isomerization by GC-MS or NMR spectroscopy until the desired product, this compound, is the major component.

  • Cool the reaction mixture to room temperature.

  • If a catalyst was used, neutralize the mixture accordingly.

  • Purify the product by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate).

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expected signals include those for the vinyl protons, the proton alpha to the carboxyl group, and the allylic and aliphatic protons of the cyclohexene ring.

  • ¹³C NMR: The spectrum should show characteristic peaks for the carboxylic carbon, the two sp² carbons of the double bond, and the four sp³ carbons of the ring.

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid, a C=O stretch, and C=C and C-H stretches corresponding to the cyclohexene ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Mandatory Visualizations

Diels-Alder Reaction and Isomerization Workflow

Synthesis_Workflow cluster_diels_alder Part 1: Diels-Alder Reaction cluster_isomerization Part 2: Isomerization cluster_purification Purification & Characterization Reactants 1,3-Butadiene + Acrylic Acid in Toluene/Xylene PressureReactor Pressure Reactor (up to 200°C) Reactants->PressureReactor Heat Product1 3-Cyclohexene-1-carboxylic Acid (Kinetic Product) PressureReactor->Product1 Product1_iso 3-Cyclohexene-1-carboxylic Acid Heating Heating (Reflux) (Optional Catalyst) Product1_iso->Heating Product2 This compound (Thermodynamic Product) Heating->Product2 Product2_purify This compound Purification Distillation or Recrystallization Characterization NMR, IR, MS Purification->Characterization Product2_purify->Purification

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Diels-Alder Reaction

Diels_Alder_Mechanism cluster_TS [4+2] Cycloaddition Diene 1,3-Butadiene (Diene) TS Concerted Transition State Diene->TS Dienophile Acrylic Acid (Dienophile) Dienophile->TS Product 3-Cyclohexene-1-carboxylic Acid TS->Product Formation of new σ-bonds

Caption: Concerted mechanism of the Diels-Alder reaction.

References

Enantioselective Synthesis of Chiral Cyclohexene Derivatives: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral cyclohexene derivatives are pivotal structural motifs in a vast array of biologically active molecules and pharmaceuticals. Their three-dimensional architecture is often crucial for specific interactions with biological targets, making the development of stereoselective synthetic methods a paramount objective in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for three powerful and widely employed strategies for the enantioselective synthesis of chiral cyclohexene derivatives: Organocatalytic Diels-Alder Reaction, Enzymatic Desymmetrization of Prochiral Cyclohexadienones, and Transition-Metal-Catalyzed Asymmetric Synthesis.

Organocatalytic Asymmetric Diels-Alder Reaction

The organocatalytic Diels-Alder reaction is a powerful tool for the construction of chiral cyclohexene rings with high enantioselectivity. This approach utilizes small organic molecules as catalysts, avoiding the use of potentially toxic or expensive metals. The reaction typically involves the activation of an α,β-unsaturated aldehyde or ketone by a chiral amine catalyst to form a transient iminium ion, which then undergoes a [4+2] cycloaddition with a diene.

Experimental Workflow

start Start reactants Combine α,β-unsaturated aldehyde, diene, and chiral amine catalyst in a suitable solvent. start->reactants reaction Stir the reaction mixture at the specified temperature for the required duration. reactants->reaction workup Perform aqueous workup and extract the organic layer. reaction->workup purification Purify the crude product by flash column chromatography. workup->purification analysis Analyze the product for yield and enantiomeric excess (chiral HPLC or GC). purification->analysis end End analysis->end

Caption: General workflow for the organocatalytic Diels-Alder reaction.

Catalytic Cycle

catalyst Chiral Amine Catalyst iminium Iminium Ion (Activated Dienophile) catalyst->iminium + Aldehyde - H₂O aldehyde α,β-Unsaturated Aldehyde aldehyde->iminium cycloaddition [4+2] Cycloaddition iminium->cycloaddition diene Diene diene->cycloaddition adduct Cycloadduct Iminium Ion cycloaddition->adduct hydrolysis Hydrolysis adduct->hydrolysis hydrolysis->catalyst Regeneration product Chiral Cyclohexene Product hydrolysis->product

Caption: Catalytic cycle of the amine-catalyzed Diels-Alder reaction.

Quantitative Data

EntryDienophileDieneCatalystSolventTime (h)Yield (%)ee (%)
1CrotonaldehydeCyclopentadieneImidazolidinoneCH2Cl2248592
2CinnamaldehydeCyclopentadieneImidazolidinoneTHF/H2O39993
3Acrolein1,3-ButadieneProline derivativeDMSO487585

Experimental Protocol: Synthesis of (2R,3S)-2-phenyl-3-vinylbicyclo[2.2.1]hept-5-ene [1]

  • Materials: Cinnamaldehyde, cyclopentadiene, (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone·HCl, THF, water.

  • Procedure:

    • To a solution of (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone·HCl (26.8 mg, 0.1 mmol, 10 mol%) in a 9:1 mixture of THF/H2O (10 mL) at room temperature was added cinnamaldehyde (132 mg, 1.0 mmol).

    • The mixture was stirred for 5 minutes, and then freshly cracked cyclopentadiene (0.66 g, 10 mmol) was added.

    • The reaction was stirred at room temperature for 3 hours.

    • The reaction mixture was partitioned between diethyl ether and water.

    • The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The residue was purified by flash column chromatography on silica gel (95:5 hexanes/ethyl acetate) to afford the title compound.

  • Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Enzymatic Desymmetrization of Prochiral Cyclohexadienones

Biocatalysis offers an environmentally benign and highly selective approach to chiral molecules. The enzymatic desymmetrization of prochiral 4,4-disubstituted-2,5-cyclohexadienones using ene-reductases provides a powerful method to synthesize chiral cyclohexenones with high enantiopurity.[2][3][4] This process breaks the symmetry of the starting material by selectively reducing one of the two enantiotopic double bonds.

Experimental Workflow

start Start buffer Prepare buffer solution containing cofactor (e.g., NADH) and glucose (for cofactor regeneration). start->buffer enzyme Add ene-reductase and glucose dehydrogenase (for cofactor regeneration). buffer->enzyme substrate Add the prochiral cyclohexadienone substrate (dissolved in a co-solvent like DMSO). enzyme->substrate reaction Incubate the reaction mixture at a controlled temperature with shaking. substrate->reaction extraction Extract the product with an organic solvent (e.g., ethyl acetate). reaction->extraction purification Purify the product by flash column chromatography. extraction->purification analysis Analyze the product for yield and enantiomeric excess (chiral HPLC or GC). purification->analysis end End analysis->end

Caption: General workflow for the enzymatic desymmetrization of cyclohexadienones.

Reaction Scheme

substrate Prochiral Cyclohexadienone product Chiral Cyclohexenone substrate->product Selective Reduction enzyme Ene-reductase (e.g., YqjM) cofactor_out NAD(P)+ enzyme->cofactor_out enzyme->product cofactor_in NAD(P)H cofactor_in->enzyme

Caption: Enzymatic desymmetrization of a prochiral cyclohexadienone.

Quantitative Data [2][3][4][5]

EntrySubstrateEne-reductaseCo-solventTime (h)Yield (%)ee (%)
14-Methyl-4-phenyl-2,5-cyclohexadienoneYqjMDMSO1278>99
24,4-Diphenyl-2,5-cyclohexadienoneOPR3DMSO246598
34-Allyl-4-methyl-2,5-cyclohexadienoneYqjMDMSO1272>99

Experimental Protocol: Enzymatic Synthesis of (S)-4-methyl-4-phenylcyclohex-2-en-1-one [2][3][4]

  • Materials: 4-Methyl-4-phenyl-2,5-cyclohexadienone, Ene-reductase (e.g., from Bacillus subtilis, YqjM), NADH, Glucose Dehydrogenase (GDH), Glucose, Potassium phosphate buffer, DMSO, Ethyl acetate.

  • Procedure:

    • In a reaction vessel, prepare a potassium phosphate buffer (50 mM, pH 7.0).

    • To the buffer, add NADH (1.2 eq.), glucose (1.5 eq.), and GDH (10 U).

    • Add the ene-reductase YqjM to the desired final concentration.

    • Dissolve the 4-methyl-4-phenyl-2,5-cyclohexadienone in a minimal amount of DMSO and add it to the reaction mixture.

    • Incubate the reaction at 30 °C with shaking for 12 hours.

    • After the reaction is complete (monitored by TLC or HPLC), extract the mixture with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by flash column chromatography.

  • Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Transition-Metal-Catalyzed Asymmetric Synthesis of Cyclohexenones

Transition-metal catalysis provides a versatile and efficient platform for the enantioselective synthesis of chiral cyclohexene derivatives. One notable strategy involves an iridium-catalyzed asymmetric allylic alkylation followed by ring-closing metathesis to construct the cyclohexenone core.[6][7]

Experimental Workflow

start Start alkylation Perform Iridium-catalyzed asymmetric allylic alkylation. start->alkylation nucleophilic_addition Carry out nucleophilic addition to the resulting aldehyde. alkylation->nucleophilic_addition rcm Perform ring-closing metathesis (RCM) using a Ruthenium catalyst. nucleophilic_addition->rcm oxidation Oxidize the resulting alcohol to the cyclohexenone. rcm->oxidation purification Purify the product at each step as necessary. oxidation->purification analysis Analyze the final product for yield and enantiomeric excess. purification->analysis end End analysis->end

Caption: Modular synthesis of chiral cyclohexenones via transition-metal catalysis.

Key Transformation: Iridium-Catalyzed Allylic Alkylation

substrate Allylic Carbonate pi_allyl Chiral π-Allyl-Iridium Complex substrate->pi_allyl catalyst [Ir(cod)Cl]₂ / Chiral Ligand catalyst->pi_allyl product Chiral Alkylated Product pi_allyl->product nucleophile Nucleophile nucleophile->product

Caption: Key step of Iridium-catalyzed asymmetric allylic alkylation.

Quantitative Data [6]

EntryAllylic CarbonateNucleophileYield (%)ee (%)
1(E)-2-Buten-1-yl methyl carbonateDimethyl malonate9598
2(E)-Cinnamyl methyl carbonateNitromethane8895
3(E)-Hex-2-en-1-yl methyl carbonatePhenylacetonitrile9297

Experimental Protocol: Synthesis of a Chiral Cyclohexenone Precursor [6]

  • Materials: Allylic carbonate, [Ir(cod)Cl]₂, chiral phosphoramidite ligand, nucleophile, base, solvent (e.g., THF).

  • Procedure (for the allylic alkylation step):

    • A solution of [Ir(cod)Cl]₂ and the chiral ligand in THF is stirred at room temperature.

    • The allylic carbonate and the nucleophile are added, followed by the addition of a base (e.g., Cs₂CO₃).

    • The reaction mixture is stirred at the specified temperature until the starting material is consumed.

    • The reaction is quenched and worked up. The product is purified by column chromatography.

  • Subsequent Steps: The resulting chiral product from the allylic alkylation is then taken through a series of reactions including nucleophilic addition, ring-closing metathesis, and oxidation to afford the final chiral cyclohexenone. The specific conditions for these steps will depend on the substrate and the desired final product.

The enantioselective synthesis of chiral cyclohexene derivatives is a vibrant and rapidly evolving field. The three methodologies presented here – organocatalytic Diels-Alder reactions, enzymatic desymmetrization, and transition-metal-catalyzed syntheses – represent robust and reliable strategies for accessing these valuable compounds. The choice of method will depend on factors such as the desired substitution pattern, scalability, and atom economy. The detailed protocols and data provided in this document serve as a practical guide for researchers in academia and industry to implement these powerful synthetic tools in their own laboratories for the development of new therapeutics and other advanced materials.

References

Application Notes and Protocols for the Enzymatic Resolution of (S)-2-Cyclohexene-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-cyclohexene-1-carboxylic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and natural products.[1][2] Its specific stereochemistry is often crucial for the biological activity and efficacy of the final therapeutic agent. Enzymatic kinetic resolution has emerged as a highly efficient and environmentally benign method for obtaining enantiomerically pure compounds. This document provides detailed application notes and protocols for the enzymatic resolution of (S)-2-cyclohexene-1-carboxylic acid, primarily focusing on the use of lipases, which are known for their broad substrate specificity and enantioselectivity.[3]

The principle of kinetic resolution relies on the differential reaction rates of two enantiomers in a racemic mixture with a chiral catalyst, in this case, an enzyme.[4] By selectively catalyzing the transformation of one enantiomer, the other is left unreacted and can be isolated in high enantiomeric purity. For carboxylic acids, this is typically achieved through either the enantioselective esterification of the racemic acid or the enantioselective hydrolysis of its corresponding racemic ester.

Enzymatic Resolution Strategy

A common and effective strategy for resolving racemic 2-cyclohexene-1-carboxylic acid involves the use of a lipase, such as that from Candida rugosa (CRL), to catalyze the esterification of the racemic acid with an alcohol in an organic solvent. The enzyme will preferentially esterify one enantiomer (typically the R-enantiomer with many lipases), leaving the desired (S)-2-cyclohexene-1-carboxylic acid unreacted. The resulting ester and the unreacted acid can then be separated.

Alternatively, a racemic ester of 2-cyclohexene-1-carboxylic acid can be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted.

This document will focus on the esterification approach.

Experimental Protocols

Materials and Reagents
  • Racemic 2-cyclohexene-1-carboxylic acid

  • Immobilized Candida rugosa lipase (CRL)

  • Anhydrous alcohol (e.g., 1-butanol)

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)

  • Molecular sieves (4 Å)

  • Sodium bicarbonate solution (5% w/v)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Chiral High-Performance Liquid Chromatography (HPLC) column and solvents for enantiomeric excess determination

Protocol 1: Lipase-Catalyzed Enantioselective Esterification

This protocol describes the kinetic resolution of racemic 2-cyclohexene-1-carboxylic acid via esterification using immobilized Candida rugosa lipase.

  • Reaction Setup:

    • To a dried flask, add racemic 2-cyclohexene-1-carboxylic acid (1.0 eq).

    • Add an anhydrous organic solvent (e.g., toluene, 10 mL per gram of acid).

    • Add the alcohol (e.g., 1-butanol, 1.2 eq).

    • Add immobilized Candida rugosa lipase (e.g., 50-100% by weight of the acid). The optimal enzyme loading should be determined experimentally.

    • Add activated molecular sieves (4 Å, approximately 1 g per 10 mL of solvent) to remove the water produced during the esterification.

  • Reaction Conditions:

    • Stir the reaction mixture at a constant temperature, typically between 30-50°C. The optimal temperature can influence both the reaction rate and enantioselectivity.[5]

    • Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess (e.e.) of the remaining acid using chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for the unreacted enantiomer.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed with a solvent and reused.

    • Transfer the filtrate to a separatory funnel and add a 5% aqueous solution of sodium bicarbonate to extract the unreacted (S)-2-cyclohexene-1-carboxylic acid as its sodium salt.

    • Separate the aqueous layer. The organic layer contains the ester of the (R)-enantiomer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the (R)-ester.

    • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

    • Extract the (S)-2-cyclohexene-1-carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantioenriched (S)-2-cyclohexene-1-carboxylic acid.

  • Purification and Analysis:

    • The enantioenriched (S)-acid can be further purified by recrystallization or chromatography if necessary.

    • Determine the enantiomeric excess of the purified (S)-acid using chiral HPLC.

Data Presentation

The following table summarizes typical data obtained from enzymatic resolution experiments of cyclic carboxylic acids, which can be adapted for recording results for 2-cyclohexene-1-carboxylic acid.

Enzyme SourceSubstrateReaction TypeSolventTemp (°C)Conversion (%)Producte.e. (%)Reference
Candida rugosa lipaseRacemic 2-(4-chlorophenoxy)propionic acidEsterificationCarbon tetrachloride40>50(S)-acid100[5]
Engineered E. coli BioH esteraseRacemic methyl-3-cyclohexene-1-carboxylateHydrolysisAqueous bufferOptimized~50(S)-acid70.9[6]
Acinetobacter sp. JNU9335Racemic methyl-3-cyclohexene-1-carboxylateHydrolysisIsooctane/aqueousOptimized~50(S)-acid99.6[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic resolution of racemic 2-cyclohexene-1-carboxylic acid via esterification.

G cluster_0 Reaction cluster_1 Work-up & Separation cluster_2 Products racemic_acid Racemic 2-Cyclohexene-1-Carboxylic Acid reaction_vessel Reaction at 30-50°C racemic_acid->reaction_vessel alcohol Alcohol (e.g., 1-Butanol) alcohol->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel solvent Organic Solvent solvent->reaction_vessel filtration Filtration reaction_vessel->filtration extraction Aqueous Extraction (NaHCO3) filtration->extraction Filtrate acidification Acidification (HCl) extraction->acidification Aqueous Layer r_ester (R)-Ester extraction->r_ester Organic Layer extraction2 Organic Extraction acidification->extraction2 s_acid (S)-2-Cyclohexene-1-Carboxylic Acid extraction2->s_acid

Caption: Workflow for the enzymatic resolution of racemic 2-cyclohexene-1-carboxylic acid.

Enzymatic Resolution Process Logic

This diagram outlines the logical steps and decisions in developing and optimizing the enzymatic resolution process.

G start Start: Racemic 2-Cyclohexene-1-Carboxylic Acid enzyme_selection Select Enzyme (e.g., Lipase) start->enzyme_selection reaction_type Choose Reaction Type (Esterification/Hydrolysis) enzyme_selection->reaction_type parameter_optimization Optimize Parameters (Solvent, Temp, Time) reaction_type->parameter_optimization monitoring Monitor Conversion & e.e. (Chiral HPLC) parameter_optimization->monitoring monitoring->monitoring Continue stop_reaction Stop Reaction at ~50% Conversion monitoring->stop_reaction separation Separate Acid and Ester stop_reaction->separation Yes analysis Analyze Purity & e.e. separation->analysis end End: Enantioenriched (S)-Acid analysis->end

References

Application Notes and Protocols: Oxidation of Cyclohex-2-ene-1-carbaldehyde to Cyclohex-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids is a crucial transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures. Cyclohex-2-ene-1-carboxylic acid is a valuable building block, and its synthesis from cyclohex-2-ene-1-carbaldehyde presents a direct and efficient route.[1] The primary challenge in this oxidation lies in preserving the carbon-carbon double bond, which is susceptible to oxidation by harsh reagents. Therefore, the selection of a mild and selective oxidizing agent is paramount to achieving high yields and purity of the desired product.

This document provides detailed application notes and experimental protocols for two effective methods for the oxidation of cyclohex-2-ene-1-carbaldehyde: the Pinnick oxidation and oxidation using Oxone. These methods are known for their selectivity for the aldehyde group in the presence of other sensitive functionalities.[2][3]

Comparative Data of Oxidation Protocols

The following table summarizes the key quantitative parameters for the two detailed protocols for the oxidation of cyclohex-2-ene-1-carbaldehyde.

ParameterPinnick OxidationOxone Oxidation
Oxidizing Agent Sodium chlorite (NaClO₂)Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
Solvent System tert-Butanol, Water, 2-Methyl-2-buteneDimethylformamide (DMF)
Key Reagents Sodium dihydrogen phosphate (NaH₂PO₄)-
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 4 - 16 hours3 - 6 hours
Typical Yield HighHigh (>85% for similar substrates)[4]
Work-up Quenching, ExtractionAqueous work-up, Extraction

Chemical Transformation

Caption: Chemical transformation of the starting material to the final product.

General Experimental Workflow

G General Experimental Workflow reactant Dissolve Cyclohex-2-ene-1-carbaldehyde in appropriate solvent reagents Add other reagents (e.g., buffer, scavenger) reactant->reagents oxidant Add oxidizing agent (e.g., NaClO₂, Oxone) reagents->oxidant reaction Stir at specified temperature and time oxidant->reaction workup Perform aqueous work-up and extraction reaction->workup purification Purify by crystallization or chromatography workup->purification analysis Characterize the product (NMR, IR, MS) purification->analysis

Caption: A generalized workflow for the oxidation reaction.

Experimental Protocols

Protocol 1: Pinnick Oxidation of Cyclohex-2-ene-1-carbaldehyde

The Pinnick oxidation is a mild and highly effective method for the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids.[3][5] The use of 2-methyl-2-butene as a scavenger for the hypochlorite byproduct prevents unwanted side reactions, such as chlorination of the double bond.

Materials:

  • Cyclohex-2-ene-1-carbaldehyde

  • tert-Butanol (t-BuOH)

  • Deionized water

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohex-2-ene-1-carbaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (to make a ~0.5 M solution of the aldehyde).

  • To the stirred solution, add 2-methyl-2-butene (4.0-5.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).

  • In a separate container, prepare a solution of sodium chlorite (1.5 eq) in deionized water.

  • Slowly add the sodium chlorite solution to the reaction mixture dropwise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with potassium iodide-starch paper is obtained.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Oxone® Oxidation of Cyclohex-2-ene-1-carbaldehyde

Oxidation with Oxone® provides a simple, mild, and environmentally friendly alternative to many metal-based oxidants.[4] The reaction proceeds efficiently at room temperature and is known to be selective for aldehydes, leaving olefinic groups intact.[4]

Materials:

  • Cyclohex-2-ene-1-carbaldehyde

  • Dimethylformamide (DMF)

  • Oxone® (potassium peroxymonosulfate)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve cyclohex-2-ene-1-carbaldehyde (1.0 eq) in dimethylformamide (to make a 0.1-1.0 M solution).

  • To the stirred solution, add Oxone® (1.0-1.5 eq) portion-wise at room temperature.

  • Stir the resulting suspension vigorously at room temperature for 3-6 hours. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, pour the mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • If necessary, the product can be further purified by flash column chromatography on silica gel.

References

Application Notes and Protocols for Cyclohexenone Acid Synthesis via Sigmatropic Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclohexenone acids utilizing[1][1]-sigmatropic rearrangements. The primary focus is on a diastereoselective method involving a tandem hemiketal-oxy-Cope rearrangement and intramolecular aldol condensation.

Introduction

Cyclohexenone moieties are crucial structural motifs present in a wide array of natural products and pharmacologically active compounds. Their synthesis has been a subject of intense research, with methodologies like Robinson annulation and Michael additions being traditionally employed.[1][2] An emerging powerful strategy for the stereoselective synthesis of highly substituted cyclohexenone acids involves the use of[1][1]-sigmatropic rearrangements.[1][2] This approach offers a high degree of regio- and stereocontrol, enabling the construction of complex molecular architectures.[1][2]

This application note details a modular approach for synthesizing diaryl-substituted cyclohexenone acids from readily available phenyl pyruvates and enones.[1] The key transformation is a hemiketal-oxy-Cope type[1][1]-sigmatropic rearrangement, followed by an intramolecular aldol condensation to furnish the final cyclohexenone acid product.[1][2] The stereochemical outcome of the reaction can be influenced by the choice of solvent and reaction conditions.[1][2]

Reaction Mechanism and Stereochemistry

The synthesis proceeds through two distinct mechanistic pathways depending on the reaction conditions, leading to different diastereomers (anti and syn).[1][2]

1. Anti Diastereomer Formation (in organic solvents):

This pathway is favored in alkaline organic solvents like tert-butanol or toluene, often with microwave assistance.[1][2]

  • Step 1: Hemiketal Formation: The enolate of phenylpyruvic acid attacks the enone to form a hemiketal intermediate.[1][2]

  • Step 2: Oxy-Cope Rearrangement: The hemiketal undergoes a[1][1]-sigmatropic oxy-Cope rearrangement to form a diketone intermediate.[1][2] This step is the primary source of diastereospecificity.[1][2]

  • Step 3: Intramolecular Aldol Condensation: The diketone intermediate undergoes an intramolecular aldol condensation, followed by dehydration, to yield the anti cyclohexenone acid.[1][2]

2. Syn Diastereomer Formation (in aqueous solution):

In an alkaline aqueous medium, an alternative pathway can lead to the formation of the syn diastereomer.[1][2]

  • Step 1: Intermolecular Aldol Condensation: The enol form of the aromatic enone undergoes an intermolecular aldol condensation with phenylpyruvic acid.[1]

  • Step 2: Electrocyclization: Following dehydration and tautomerization, the resulting intermediate undergoes a disrotatory electrocyclization to form the syn product.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various cyclohexenone acids via the oxy-Cope rearrangement pathway.

EntryPhenylpyruvic AcidEnoneSolventConditionsProductYield (%)Diastereomeric Ratio (anti:syn)
1Phenylpyruvic acid4-Phenyl-3-buten-2-onetert-ButanolMicrowave4,5-Diphenyl-cyclohex-2-en-1-one-3-carboxylic acid86anti favored
2Phenylpyruvic acid4-Phenyl-3-buten-2-oneWaterMicrowave4,5-Diphenyl-cyclohex-2-en-1-one-3-carboxylic acid98Mixture
34-Hydroxyphenylpyruvic acid4-Phenyl-3-buten-2-onetert-ButanolMicrowave4-(4-Hydroxyphenyl)-5-phenyl-cyclohex-2-en-1-one-3-carboxylic acid-Mixture
4Phenylpyruvic acid4-(p-tolyl)-3-buten-2-onetert-ButanolMicrowave4-Phenyl-5-(p-tolyl)-cyclohex-2-en-1-one-3-carboxylic acid20anti
5Phenylpyruvic acid4-(o-tolyl)-3-buten-2-onetert-ButanolMicrowave4-Phenyl-5-(o-tolyl)-cyclohex-2-en-1-one-3-carboxylic acid37anti
6Phenylpyruvic acid4-(2-methoxyphenyl)-3-buten-2-onetert-ButanolMicrowave4-Phenyl-5-(2-methoxyphenyl)-cyclohex-2-en-1-one-3-carboxylic acid17anti

Data sourced from "Stereospecific Synthesis of Cyclohexenone Acids by[1][1]-Sigmatropic Rearrangement Route"[1][2]. Yields are isolated yields.

Experimental Protocols

Materials and General Methods:

All reagents should be of analytical grade and used as received unless otherwise noted. Microwave reactions can be performed in a dedicated microwave synthesizer. NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

Protocol 1: Synthesis of anti-4,5-Diphenyl-cyclohex-2-en-1-one-3-carboxylic Acid (in tert-Butanol)

This protocol is adapted from the general procedure for cyclohexenone acid synthesis from pre-synthesized aromatic enones in an organic solvent.[1]

Reagents:

  • Phenylpyruvic acid (1.0 eq)

  • 4-Phenyl-3-buten-2-one (1.0 eq)

  • Potassium tert-butoxide (2.0 eq)

  • tert-Butanol

Procedure:

  • To a microwave reaction vessel, add phenylpyruvic acid and 4-phenyl-3-buten-2-one.

  • Add a solution of potassium tert-butoxide in tert-butanol.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Evaporate the solvent under reduced pressure.

  • The crude product is then purified. A typical purification involves washing the crude powder with a non-polar solvent like hexane, followed by dissolution in water and filtration. The filtrate is then acidified with HCl to precipitate the product.[3]

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the anti diastereomer as the major product.

Protocol 2: Synthesis of a Mixture of anti- and syn-4,5-Diphenyl-cyclohex-2-en-1-one-3-carboxylic Acid (in Water)

This protocol is adapted from the general procedure for cyclohexenone acid synthesis in water.[1][2]

Reagents:

  • Phenylpyruvic acid (1.0 eq, e.g., 2 mmol, 328.3 mg)

  • 4-Phenyl-3-buten-2-one (1.0 eq, e.g., 2 mmol, 292.4 mg)

  • Potassium hydroxide (or other suitable base)

  • Water

Procedure:

  • Dissolve phenylpyruvic acid and 4-phenyl-3-buten-2-one in an alkaline aqueous solution in a microwave reaction vessel.

  • Seal the vessel and irradiate in a microwave synthesizer at a set temperature (e.g., 150 °C) for a specified time (e.g., 1 hour).

  • After cooling, the product mixture can be isolated by acidification of the reaction mixture with HCl, followed by filtration of the precipitate.

  • The ratio of anti to syn diastereomers can be determined by ¹H NMR analysis of the crude product.[1]

Protocol 3: In Situ Synthesis of Enone Followed by Cyclohexenone Acid Formation

This protocol is for the synthesis of cyclohexenone acids where the enone is generated in situ from an aldehyde and acetone.[1]

Reagents:

  • Aromatic aldehyde (e.g., p-tolualdehyde, 1.0 eq, 2 mmol, 235 µL)

  • Acetone

  • Phenylpyruvic acid (1.0 eq)

  • Potassium tert-butoxide (2.0 eq)

  • tert-Butanol

Procedure:

  • Combine the aromatic aldehyde, a slight excess of acetone, and phenylpyruvic acid in a microwave reaction vessel.

  • Add a solution of potassium tert-butoxide in tert-butanol.

  • Seal the vessel and irradiate under the desired temperature and time conditions.

  • Follow the workup and purification procedure outlined in Protocol 1.

Visualizations

Reaction Pathway Diagram

Sigmatropic_Rearrangement_Pathway cluster_anti Anti Pathway (Organic Solvent) cluster_syn Syn Pathway (Aqueous Solution) Enolate_anti Phenylpyruvate Enolate Hemiketal Hemiketal Intermediate Enolate_anti->Hemiketal + Enone Enone_anti Aromatic Enone Enone_anti->Hemiketal Diketo_acid Diketo-acid Intermediate Hemiketal->Diketo_acid [3,3]-Oxy-Cope Rearrangement Anti_Product Anti-Cyclohexenone Acid Diketo_acid->Anti_Product Intramolecular Aldol Condensation Enol_syn Enol of Aromatic Enone Aldol_adduct Intermolecular Aldol Adduct Enol_syn->Aldol_adduct + Phenylpyruvic Acid Pyruvic_acid_syn Phenylpyruvic Acid Pyruvic_acid_syn->Aldol_adduct Cyclization_precursor Cyclization Precursor Aldol_adduct->Cyclization_precursor - H₂O Syn_Product Syn-Cyclohexenone Acid Cyclization_precursor->Syn_Product Electrocyclization

Caption: Mechanistic pathways for the synthesis of anti and syn cyclohexenone acids.

Experimental Workflow Diagram

Experimental_Workflow Start Start Reagents Combine Phenylpyruvic Acid and Enone in Solvent with Base Start->Reagents Microwave Microwave Irradiation (e.g., 120-150 °C, 30-60 min) Reagents->Microwave Cooling Cool to Room Temperature Microwave->Cooling Evaporation Solvent Evaporation (for organic solvents) Cooling->Evaporation Purification Purification Cooling->Purification Aqueous Protocol Evaporation->Purification Acidification Acidification with HCl Purification->Acidification Filtration Filtration and Washing Acidification->Filtration Drying Drying under Vacuum Filtration->Drying Product Final Cyclohexenone Acid Drying->Product

Caption: General experimental workflow for cyclohexenone acid synthesis.

Other Relevant[1][1]-Sigmatropic Rearrangements

While the oxy-Cope rearrangement has been demonstrated for the synthesis of cyclohexenone acids, other variants of the[1][1]-sigmatropic rearrangement, such as the Ireland-Claisen and Johnson-Claisen rearrangements, are powerful tools for the synthesis of γ,δ-unsaturated carboxylic acids and esters, respectively. These methods could potentially be adapted for the synthesis of cyclohexenone acid precursors, although specific protocols for the direct synthesis of the target compounds are not as well-documented.

Conclusion

The tandem hemiketal-oxy-Cope rearrangement/intramolecular aldol condensation provides a robust and versatile method for the diastereoselective synthesis of substituted cyclohexenone acids. The reaction conditions can be tuned to favor the formation of either the anti or syn diastereomer. The provided protocols offer a starting point for the synthesis of a variety of cyclohexenone acid derivatives, which are valuable building blocks in medicinal chemistry and natural product synthesis.

References

Application Notes and Protocols for the Esterification and Amidation of Cyclohex-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters and amides from Cyclohex-2-ene-1-carboxylic Acid, a valuable intermediate in organic synthesis. The following sections detail established methods for these transformations, including reaction conditions, and quantitative data to support researchers in their synthetic endeavors.

Esterification of this compound

The conversion of this compound to its corresponding esters is a fundamental transformation in organic synthesis. A widely used and cost-effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Fischer-Speier Esterification: Synthesis of Methyl Cyclohex-2-ene-1-carboxylate

This protocol outlines the synthesis of methyl cyclohex-2-ene-1-carboxylate using methanol and a sulfuric acid catalyst. The use of a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester.[1][2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 eq), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by fractional distillation or column chromatography on silica gel to yield the pure methyl cyclohex-2-ene-1-carboxylate.

Amidation of this compound

The formation of an amide bond from this compound and an amine is a critical reaction in the synthesis of a wide range of biologically active molecules and materials. Direct reaction of a carboxylic acid and an amine can be challenging due to the formation of an unreactive ammonium carboxylate salt.[3] Therefore, the use of coupling agents is a common and effective strategy.

DCC-Mediated Amidation: Synthesis of N-Phenyl-cyclohex-2-ene-1-carboxamide

This protocol describes the synthesis of N-phenyl-cyclohex-2-ene-1-carboxamide using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and aniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted aniline, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography on silica gel to afford the pure N-phenyl-cyclohex-2-ene-1-carboxamide.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the esterification and amidation of this compound based on general procedures for similar substrates. It is important to note that optimization of these conditions may be necessary to achieve the desired outcome for specific applications.

Reaction TypeReagentsCatalyst/Coupling AgentSolventTemperatureTime (h)Yield (%)
Esterification This compound, MethanolH₂SO₄ (catalytic)MethanolReflux4-2460-90
Amidation This compound, AnilineDCCDCM or THF0 °C to RT12-2470-95

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflows for the esterification and amidation protocols described above.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_acid Cyclohex-2-ene-1- carboxylic Acid dissolve Dissolve Acid in Methanol start_acid->dissolve start_alcohol Methanol start_alcohol->dissolve add_catalyst Add H₂SO₄ (catalytic) dissolve->add_catalyst reflux Reflux (4-24h) add_catalyst->reflux concentrate Concentrate reflux->concentrate extract Extract with Organic Solvent concentrate->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry & Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify end_product Methyl Cyclohex-2-ene-1-carboxylate purify->end_product Amidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_acid Cyclohex-2-ene-1- carboxylic Acid dissolve Dissolve Acid & Amine in Anhydrous Solvent start_acid->dissolve start_amine Aniline start_amine->dissolve add_dcc Add DCC at 0°C dissolve->add_dcc stir Stir at RT (12-24h) add_dcc->stir filter_dcu Filter DCU stir->filter_dcu concentrate Concentrate Filtrate filter_dcu->concentrate extract Extract with Organic Solvent concentrate->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify end_product N-Phenyl-cyclohex-2-ene- 1-carboxamide purify->end_product

References

Application Note: Reduction of Cyclohex-2-ene-1-carboxylic Acid to Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reduction of cyclohex-2-ene-1-carboxylic acid to cyclohexanecarboxylic acid is a fundamental transformation in organic synthesis. This reaction involves the saturation of the carbon-carbon double bond within the cyclohexene ring while preserving the carboxylic acid functionality.[1] The resulting product, cyclohexanecarboxylic acid (also known as hexahydrobenzoic acid), serves as a crucial intermediate in various industries.[2][3] It is utilized in the synthesis of pharmaceuticals, such as the antiparasitic drug praziquantel, and finds applications in the production of fragrances, vulcanized rubber compatibilizers, and petroleum clarifiers.[2][4] The most common and efficient method for this reduction is catalytic hydrogenation, which employs a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.[5] This method is favored for its high efficiency, selectivity, and yields that can approach 100% under optimized conditions.[5]

Reaction Principle

The core of the transformation is a catalytic hydrogenation reaction. In this process, molecular hydrogen (H₂) is added across the alkene double bond of this compound. The reaction is facilitated by a heterogeneous catalyst, where the catalyst surface adsorbs both the hydrogen gas and the unsaturated acid, lowering the activation energy for the hydrogen addition. This process is highly selective for the C=C double bond, leaving the carboxylic acid group intact.

Reaction_Scheme sub This compound prod Cyclohexanecarboxylic Acid sub->prod reagents + H₂

Caption: General reaction scheme for the catalytic hydrogenation.

Experimental Workflow and Protocols

The following section details the general workflow and specific protocols for the reduction of this compound via catalytic hydrogenation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation arrow arrow dissolve 1. Dissolve this compound in appropriate solvent (e.g., Toluene) charge 2. Charge reactor with solution and Pd/C catalyst dissolve->charge seal 3. Seal reactor and purge with inert gas (N₂), then H₂ charge->seal pressurize 4. Pressurize with H₂ (e.g., 10-85 psi) seal->pressurize react 5. Stir at Room Temperature (e.g., 2 hours) pressurize->react monitor 6. Monitor H₂ uptake to determine completion react->monitor depressurize 7. Depressurize and purge with inert gas (N₂) monitor->depressurize filter 8. Filter mixture to remove catalyst (Pd/C) depressurize->filter evaporate 9. Evaporate solvent under reduced pressure filter->evaporate product 10. Obtain Cyclohexanecarboxylic Acid evaporate->product

Caption: Workflow for catalytic hydrogenation of this compound.

Protocol 1: High-Yield Hydrogenation in Toluene

This protocol is adapted from a demonstrated high-yield synthesis method.[5]

Materials:

  • This compound (e.g., 10 g)

  • Toluene (e.g., 0.5 L)

  • 5% Palladium on Carbon (5% Pd/C) catalyst (e.g., 0.2 g)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

Equipment:

  • Hydrogenation reactor (e.g., Parr apparatus) equipped with a stirrer and pressure gauge

  • Filtration system (e.g., Büchner funnel with celite or a similar filter aid)

  • Rotary evaporator

Procedure:

  • Preparation: In the hydrogenation reactor vessel, dissolve 10 g of 3-cyclohexene-1-carboxylic acid in 0.5 L of toluene.

  • Catalyst Addition: Carefully add 0.2 g of the 5% Pd/C catalyst to the solution.

  • Purging: Seal the reactor securely. Purge the vessel first with nitrogen gas to remove air, then purge with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to 10 psi. Begin vigorous stirring and maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by observing the pressure drop on the gauge, which indicates hydrogen consumption. The reaction is typically complete within a few hours.

  • Work-up: Once hydrogen uptake ceases, stop the stirring and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen gas.

  • Filtration: Open the reactor and filter the reaction mixture through a pad of celite to completely remove the Pd/C catalyst. Wash the filter cake with a small amount of fresh toluene to ensure complete product recovery.

  • Isolation: Combine the filtrate and washings. Remove the toluene solvent using a rotary evaporator. The remaining solid or oil is the final product, cyclohexanecarboxylic acid. A yield of 97% has been reported under these conditions.[5]

Protocol 2: Hydrogenation in Ethanol

This protocol offers an alternative solvent system, which can be advantageous depending on downstream processing requirements.[5]

Materials:

  • This compound

  • Ethanol

  • 5% Palladium on Carbon (5% Pd/C) catalyst

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

Equipment:

  • Same as Protocol 1.

Procedure:

  • Preparation: Follow the same initial steps as Protocol 1, but use ethanol as the solvent instead of toluene.

  • Reaction Conditions: The reaction can be effectively run at a hydrogen pressure of 10 psi at room temperature.[5]

  • Work-up and Isolation: The work-up procedure is identical to Protocol 1. After catalyst filtration, the ethanol is removed via rotary evaporation to yield the product. This method has been shown to produce cyclohexanecarboxylic acid in 100% yield.[5]

Quantitative Data Summary

The efficiency of the hydrogenation is influenced by factors such as catalyst type, catalyst loading, hydrogen pressure, and solvent choice. The following table summarizes results from various experimental conditions.[5]

EntryCatalystCatalyst Loading (wt%)SolventH₂ Pressure (psi)Time (h)Yield (%)
15% Pd/C3Xylene85195
25% Pd/C3Xylene85299
35% Pd/C3Toluene10-97
43% Pd/C-Toluene10-100
55% Pd/C-Ethanol10-100

Product Analysis and Characterization

To confirm the successful synthesis and purity of cyclohexanecarboxylic acid, several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for confirming the molecular weight of the product and assessing its purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product by verifying the absence of alkene protons and carbons and the presence of the saturated cyclohexane ring signals.

  • Melting Point: The purified product is a white crystalline solid with a reported melting point of 29-31 °C.[7] A sharp melting point in this range indicates high purity. Commercially available high-purity cyclohexanecarboxylic acid typically has a purity of 99%.[2][4]

References

Application Notes and Protocols: Cyclohex-2-ene-1-carboxylic Acid as a Dienophile in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclohex-2-ene-1-carboxylic acid as a dienophile in Diels-Alder cycloaddition reactions. This powerful carbon-carbon bond-forming reaction allows for the synthesis of complex cyclic and bicyclic structures, which are valuable scaffolds in medicinal chemistry and drug development.[1][2]

Introduction to Diels-Alder Cycloadditions

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring.[2] The reaction is highly stereospecific and regioselective, making it a valuable tool in organic synthesis.[1] The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the carboxylic acid moiety in this compound.[1] The resulting bicyclo[2.2.2]octene core structure is a key feature in various biologically active molecules and natural products.[3][4]

Applications in Drug Discovery and Development

The Diels-Alder reaction is a cornerstone in the synthesis of complex molecules with potential therapeutic applications.[1] The rigid bicyclic scaffolds produced from dienophiles like this compound are of significant interest in drug design as they can orient substituents in well-defined spatial arrangements, leading to specific interactions with biological targets. These structures can be found in compounds with a wide range of biological activities. The versatility of the Diels-Alder reaction allows for the creation of diverse molecular libraries for screening and lead optimization in drug discovery programs.[5]

Experimental Protocols

While specific protocols for this compound as a dienophile are not extensively documented in publicly available literature, the following protocols are adapted from established procedures for structurally similar α,β-unsaturated carboxylic acids and cyclic dienophiles. These can serve as a starting point for reaction optimization.

Protocol 1: Thermal Diels-Alder Reaction with 1,3-Butadiene

This protocol describes a general procedure for the thermal cycloaddition of a dienophile with 1,3-butadiene to form a cyclohexene derivative.

Materials:

  • This compound

  • 1,3-Butadiene (can be generated in situ from 3-sulfolene)

  • Toluene (or other high-boiling aromatic solvent)

  • Hydroquinone (inhibitor)

  • Reaction vessel (e.g., sealed tube or high-pressure reactor)

Procedure:

  • To a high-pressure reaction vessel, add this compound (1.0 eq) and a small amount of hydroquinone as a polymerization inhibitor.

  • Add toluene as the solvent.

  • Cool the vessel and add a slight excess of liquefied 1,3-butadiene (1.2 eq).

  • Seal the vessel and heat to the desired temperature (typically between 100-180 °C). The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the vessel to room temperature and carefully vent any excess butadiene.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the bicyclo[2.2.2]oct-5-ene-2-carboxylic acid adduct.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with Cyclopentadiene

Lewis acid catalysis can significantly accelerate the Diels-Alder reaction and improve its stereoselectivity, especially with less reactive dienophiles.[6][7]

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Lewis Acid (e.g., AlCl₃, BF₃·OEt₂)

  • Dichloromethane (anhydrous)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flame-dried flask.

  • Cool the solution to 0 °C (or lower, e.g., -78 °C, depending on the Lewis acid).

  • Slowly add the Lewis acid (0.1 to 1.0 eq) to the solution and stir for 15-30 minutes.

  • Add freshly cracked cyclopentadiene (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at the selected temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to isolate the desired endo/exo adducts. The endo product is typically the major isomer under kinetic control.[8]

Quantitative Data Summary

The following tables summarize representative quantitative data for Diels-Alder reactions involving dienophiles analogous to this compound. This data can be used as a benchmark for optimizing reactions with the target dienophile.

Table 1: Reaction Conditions and Yields for Diels-Alder Reactions of Acrylic Acid Derivatives

DieneDienophileCatalyst/SolventTemp (°C)Time (h)Yield (%)Reference
Isoprene(E)-2-(Trifluoromethyl)acrylic acidCH₂Cl₂1204874[9]
Isoprene(E)-3-(Trifluoromethyl)acrylic acidneat150390[9]
1,3-ButadieneMethyl AcrylateBF₃ / H₂OAmbient--[10][11]
AnthraceneAcrylic Acid----[12]
9-NitroanthraceneAcrylic Acid----[12]

Table 2: Spectroscopic Data for Representative Diels-Alder Adducts

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Reference
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride6.30 (dd, 2H), 3.57 (dd, 2H), 3.45 (m, 2H), 1.78 (dt, 1H), 1.59 (m, 1H)171.3, 135.5, 52.7, 47.1, 46.12982[13]
Tricyclic adduct of 3,4-dimethoxyfuran and 2,5-diacetoxy-1,4-benzoquinone derivative---[14]
Adduct of Anthracene and 1-octylmaleimideAromatic: 7.01-7.38; Bridgehead: 4.79 (s, 2H); CH₂: 3.39 (t, 2H); Alkyl chain: 0.85-1.48Carbonyl: 177.1; Aromatic: 124.2-141.0; Bridgehead: 47.0; Alkyl chain: 14.0-31.7-[15]

Workflow and Pathway Diagrams

Workflow for Screening and Optimization of Diels-Alder Reactions

The following diagram illustrates a hierarchical workflow for the efficient screening and optimization of Diels-Alder reactions, which can be applied in a drug development context to accelerate the discovery of novel bioactive compounds. This workflow integrates computational modeling with experimental validation.[13][16][17]

Diels_Alder_Workflow Workflow for Diels-Alder Reaction Screening and Optimization cluster_computational Computational Screening cluster_experimental Experimental Validation & Optimization cluster_application Application in Drug Development start Define Diene and Dienophile Libraries ml_screen Machine Learning (ML) Pre-screening for Reactivity and Selectivity Prediction start->ml_screen dft_calc High-Throughput DFT Calculations for Promising Candidates ml_screen->dft_calc synthesis Synthesis of Top Computational Hits dft_calc->synthesis Prioritized Candidates optimization Reaction Optimization (Solvent, Temperature, Catalyst) synthesis->optimization characterization Structural Characterization (NMR, MS, X-ray) optimization->characterization bio_eval Biological Evaluation of Adducts characterization->bio_eval Characterized Compounds sar Structure-Activity Relationship (SAR) Studies bio_eval->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Refinement

Caption: A workflow for Diels-Alder reaction screening.

Generalized Diels-Alder Reaction Pathway

This diagram illustrates the general mechanism of the Diels-Alder reaction, highlighting the concerted nature of the cycloaddition.

Diels_Alder_Mechanism Generalized Diels-Alder Reaction Mechanism cluster_reactants diene Diene plus + ts [Transition State] diene->ts [4+2] Cycloaddition dienophile Dienophile dienophile->ts [4+2] Cycloaddition product Cyclohexene Adduct ts->product

Caption: The concerted mechanism of a Diels-Alder reaction.

References

Preparation of Bioactive Derivatives from Cyclohex-2-ene-1-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive derivatives of Cyclohex-2-ene-1-carboxylic Acid. The focus is on the preparation of amide and ester derivatives and the assessment of their anti-inflammatory, antimicrobial, and antiproliferative activities.

Introduction

This compound is a versatile scaffold in medicinal chemistry. Its inherent reactivity and structural features make it a valuable starting material for the synthesis of a wide range of bioactive compounds.[1] The carboxylic acid moiety can be readily functionalized to form esters and amides, while the cyclohexene ring allows for further structural modifications, leading to the development of novel therapeutic agents with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.[2][3][4][5]

Bioactive Derivatives and their Activities

A variety of bioactive derivatives have been synthesized from cyclohexene carboxylic acid and related structures, demonstrating a broad spectrum of biological effects.

Anti-inflammatory Activity

Cyclohexene derivatives have shown significant potential as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like NF-κB.[3][6][7] For instance, certain bicyclic cyclohexenones have been identified as inhibitors of NF-κB signaling, a crucial pathway in the inflammatory response.[6]

Antimicrobial Activity

Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various bacterial and fungal strains.[4] For example, specific derivatives have exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis, and others have selectively inhibited the growth of Yersinia enterocolitica.[4]

Antiproliferative and Antitumor Activity

Several studies have explored the potential of cyclohexene carboxylic acid derivatives as anticancer agents.[2][5] These compounds have demonstrated cytotoxic effects against various cancer cell lines. The antiproliferative activity is often associated with the induction of apoptosis and the inhibition of signaling pathways involved in cancer cell growth and survival.

Quantitative Bioactivity Data

The following table summarizes the quantitative bioactivity data for selected derivatives of cyclohexene and related structures.

Compound TypeDerivativeTarget/AssayBioactivity (IC50/MIC/EC50)Reference
Amidrazone Derivative Compound 2bYersinia enterocoliticaMIC = 64 µg/mL[4]
Amidrazone Derivative Compound 2cStaphylococcus aureusMIC = 64 µg/mL[4]
Amidrazone Derivative Compound 2cMycobacterium smegmatisMIC = 64 µg/mL[4]
Bicyclic Cyclohexenone Compound 10NF-κB Inhibition~50% inhibition at 50 µM[6]
Bicyclic Cyclohexenone Compound 11NF-κB Inhibition~64% inhibition at 50 µM[6]
Bicyclic Cyclohexenone Compound 10CCRF-CEM (Leukemia)IC50 = 26.4 ± 7.3 µM[6]
Bicyclic Cyclohexenone Compound 11CCRF-CEM (Leukemia)IC50 = 26.4 ± 3.1 µM[6]
Bicyclic Cyclohexenone Compound 10DU-145 (Prostate Cancer)IC50 = 33.7 ± 5.8 µM[6]
Bicyclic Cyclohexenone Compound 11DU-145 (Prostate Cancer)IC50 = 35.9 ± 4.8 µM[6]
Indomethacin Amide Compound 7COX-2 InhibitionIC50 = 0.009 µM[8]
Indomethacin Ester Compound 19COX-2 InhibitionIC50 = 0.04 µM[8]
Thiophene Carboxamide Compound VIIaCOX-2 InhibitionIC50 = 0.29 µM[3]
Curcumin Analogue BAT3NF-κB InhibitionIC50 ≈ 6 µM[9]
Chalcone Derivative Compound 13bNRF2 ActivationEC50 = 1.95 µM[10]

Experimental Protocols

This section provides detailed protocols for the synthesis of amide and ester derivatives of this compound and for the evaluation of their biological activities.

Synthesis of N-Aryl-Cyclohex-2-ene-1-carboxamide

This protocol describes a general method for the synthesis of amide derivatives from this compound using a coupling agent.

Materials:

  • This compound

  • Substituted Aniline

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the substituted aniline (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of this compound Ester

This protocol outlines the Fischer esterification method for the synthesis of ester derivatives.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Sulfuric acid (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (which also acts as the solvent).

  • Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the product by distillation or column chromatography if necessary.

  • Characterize the purified ester by spectroscopic methods.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

This protocol describes a method to assess the inhibitory effect of the synthesized compounds on the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Tris-HCl buffer

  • Celecoxib (positive control)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, the COX-2 enzyme, and the test compound at various concentrations (or vehicle control).

  • Pre-incubate the mixture at 37 °C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 10 minutes) at 37 °C.

  • Stop the reaction by adding a suitable quenching agent (e.g., HCl).

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity, by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ampicillin) as a positive control

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start This compound reaction Amidation / Esterification start->reaction purification Column Chromatography / Distillation reaction->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC Determination) characterization->antimicrobial antiproliferative Antiproliferative Assays (e.g., MTT Assay) characterization->antiproliferative

Caption: General workflow for the synthesis and biological evaluation of bioactive derivatives.

NF-κB Signaling Pathway in Inflammation

This diagram illustrates the canonical NF-κB signaling pathway, a key target for anti-inflammatory drug development. Inhibition of this pathway can reduce the expression of pro-inflammatory genes.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activation ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα ikb->ikb_p nfkb NF-κB (p50/p65) nfkb->ikb Inhibition nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation ikb_p->nfkb Release proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation dna DNA nfkb_n->dna Binding genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) dna->genes Transcription

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of New Amidrazone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amidrazone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities and structural versatility. These compounds serve as valuable scaffolds in the design of novel therapeutic agents. This document provides a comprehensive overview of the structure-activity relationship (SAR) studies of new amidrazone derivatives, presenting key data, detailed experimental protocols, and visual workflows to guide researchers in this field. The information is compiled from recent studies focusing on the anti-inflammatory, antimicrobial, and antiproliferative properties of these compounds.[1][2][3][4][5]

Quantitative Data Summary

The biological evaluation of new amidrazone derivatives often involves assessing their anti-inflammatory, antimicrobial, and antiproliferative activities. The following tables summarize key quantitative data from recent studies, providing a comparative overview of the potency of different derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of amidrazone derivatives are frequently evaluated by measuring their ability to modulate the production of key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10), in lipopolysaccharide (LPS)-stimulated Peripheral Blood Mononuclear Cells (PBMCs).[1][2][4]

Table 1: Inhibition of Cytokine Production by Amidrazone Derivatives in LPS-Stimulated PBMCs

CompoundConcentration (µg/mL)% Inhibition of TNF-α% Inhibition of IL-6Effect on IL-10Reference
2b 100~92-99%~93%Significant Inhibition[1][6]
2f 10~66-81%Not ReportedTendency to Inhibit[1][7]
50~66-81%Not ReportedTendency to Inhibit[1][7]
100~66-81%Not ReportedTendency to Inhibit[1][7]
Ibuprofen (Control) 100Not as effective as 2a, 2d, 2fNot ReportedNot Reported[1]

Note: The specific derivatives (e.g., 2b, 2f) correspond to the nomenclature in the cited literature. These are typically new chemical entities synthesized and evaluated in the respective studies.

Antimicrobial Activity

The antimicrobial potential of amidrazone derivatives is determined by their Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.[1][7]

Table 2: Minimum Inhibitory Concentration (MIC) of Amidrazone Derivatives against Various Microorganisms

CompoundS. aureus (µg/mL)M. smegmatis (µg/mL)Y. enterocolitica (µg/mL)Reference
2b Not ReportedNot Reported64[6][7]
2c BacteriostaticBacteriostaticNot Reported[6][7]
Antiproliferative Activity

The antiproliferative effects of these compounds are assessed against mitogen-stimulated PBMCs, with ibuprofen often used as a reference compound.[1][2]

Table 3: Antiproliferative Activity of Amidrazone Derivatives

CompoundConcentration (µg/mL)Activity Compared to IbuprofenReference
2a 100More Effective[1]
2d 100More Effective[1]
2f 100More Effective[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for SAR studies. The following sections provide methodologies for the synthesis of new amidrazone derivatives and their subsequent biological evaluation.

General Synthesis of Amidrazone Derivatives

A common route for the synthesis of new amidrazone derivatives involves the reaction of N-substituted amidrazones with an appropriate anhydride.[1][7][8]

Protocol 1: Synthesis of Acylamidrazone Derivatives

  • Starting Materials: N-substituted amidrazones, 3,4,5,6-tetrahydrophthalic anhydride (or other suitable anhydrides), and an appropriate solvent (e.g., ethanol).

  • Reaction Setup: Dissolve the N-substituted amidrazone in the solvent.

  • Addition of Anhydride: Add the anhydride to the solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the product is isolated, often by filtration if it precipitates. The crude product is then purified, for example, by recrystallization from a suitable solvent.

  • Characterization: The structure of the synthesized compounds is confirmed using modern analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis.[2]

Anti-inflammatory Assay Protocol

This protocol outlines the procedure for evaluating the anti-inflammatory activity of the synthesized compounds by measuring their effect on cytokine production in LPS-stimulated PBMCs.[2][4]

Protocol 2: Cytokine Production Assay

  • PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in an appropriate medium.

  • Compound Preparation: Prepare stock solutions of the test compounds and the reference drug (e.g., ibuprofen) in a suitable solvent like DMSO.

  • Cell Stimulation: Seed the PBMCs in culture plates and stimulate them with LPS (e.g., from E. coli at 1 µg/mL) in the presence of varying concentrations of the test compounds (e.g., 10, 50, and 100 µg/mL).[2][7] Include appropriate controls (medium alone, LPS + DMSO, LPS + ibuprofen).

  • Incubation: Incubate the culture plates for 24 hours.

  • Cytokine Measurement: After incubation, centrifuge the plates and collect the supernatants. Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound at different concentrations compared to the LPS-stimulated control.

Antimicrobial Assay Protocol

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[1][2][8]

Protocol 3: Broth Microdilution Assay for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of the test bacterial and fungal strains.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Inoculate the wells with the prepared microbial suspensions.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Include positive (microorganisms with no compound) and negative (medium alone) controls.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex relationships and experimental procedures. The following diagrams, created using the DOT language, illustrate key aspects of SAR studies of amidrazone derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis & Optimization cluster_conclusion Outcome start Design of Novel Amidrazone Derivatives synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Biological Screening (e.g., Anti-inflammatory Assay) characterization->primary_screening secondary_screening Secondary Assays (e.g., Antimicrobial, Antiproliferative) primary_screening->secondary_screening data_analysis Data Analysis & SAR Establishment secondary_screening->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_compound Identification of Lead Compound(s) lead_optimization->lead_compound

Caption: General workflow for structure-activity relationship (SAR) studies of new amidrazone derivatives.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results blood Collect Human Blood pbmc Isolate PBMCs blood->pbmc culture Culture PBMCs pbmc->culture stimulate Stimulate with LPS & Treat with Amidrazone Derivatives culture->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect Supernatant incubate->supernatant elisa Measure Cytokines (TNF-α, IL-6, IL-10) via ELISA supernatant->elisa data Data Analysis & Interpretation elisa->data

Caption: Experimental workflow for evaluating the anti-inflammatory activity of amidrazone derivatives.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Signaling MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Amidrazone Amidrazone Derivatives Amidrazone->NFkB Inhibition

Caption: Postulated anti-inflammatory mechanism of action for amidrazone derivatives.

References

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and evaluation of two prominent classes of anti-inflammatory agents: selective cyclooxygenase-2 (COX-2) inhibitors and NLRP3 inflammasome inhibitors. The information presented is intended to guide researchers in the development of novel anti-inflammatory therapeutics.

Selective COX-2 Inhibitors: Synthesis of Celecoxib

Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] Celecoxib is a selective COX-2 inhibitor widely used in clinical practice.

Signaling Pathway: COX-2 in Inflammation

Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) and growth factors, activate intracellular signaling cascades, primarily involving MAP kinases (p38, ERK, JNK) and the NF-κB pathway.[2] These pathways converge on the nucleus to enhance the transcription of the PTGS2 gene, leading to increased synthesis of COX-2. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (e.g., PGE2) that mediate pain, fever, and inflammation.[3][4]

COX2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Signaling Cascades Signaling Cascades (MAPK, NF-κB) Receptor->Signaling Cascades Transcription Factors Transcription Factors (e.g., NF-κB, AP-1) Signaling Cascades->Transcription Factors COX-2 COX-2 PGH2 PGH2 COX-2->PGH2 Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PTGS2 Gene PTGS2 Gene (COX-2) Transcription Factors->PTGS2 Gene Transcription PTGS2 Gene->COX-2 Translation

Caption: COX-2 signaling pathway in inflammation.

Experimental Data: Synthesis and Activity of Celecoxib Analogs

The following table summarizes the synthesis yield of Celecoxib via a common synthetic route and the in vitro inhibitory activity of Celecoxib and a representative analog against COX-1 and COX-2.

CompoundSynthetic Yield (%)COX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib ~85-95150.04375
SC-560 -0.056.30.008

Data compiled from various sources.

Experimental Protocols

The synthesis of Celecoxib is typically achieved through a two-step process involving a Claisen condensation followed by a cyclization reaction.[5][6]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • To a stirred solution of p-methylacetophenone (1 equivalent) and ethyl trifluoroacetate (1.2 equivalents) in a suitable solvent (e.g., toluene), add a strong base such as sodium methoxide (1.2 equivalents) at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and quench by the slow addition of aqueous hydrochloric acid (e.g., 3N HCl) until the pH is acidic.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketone intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of Celecoxib

  • Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1 equivalent) and 4-sulfonamidophenylhydrazine hydrochloride (1 equivalent) in ethanol.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture to room temperature to allow for crystallization.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford Celecoxib as a white solid.

  • Recrystallization from a suitable solvent system (e.g., isopropanol/water) can be performed for further purification.

This protocol is adapted from commercially available COX inhibitor screening kits.

  • Prepare a dilution series of the test compound (e.g., Celecoxib) in DMSO.

  • In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • Heme

    • COX-1 or COX-2 enzyme

    • Test compound dilution or vehicle (for control)

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a solution of arachidonic acid (substrate) and a fluorescent probe.

  • Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 37°C.

  • The rate of increase in fluorescence is proportional to the COX activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

NLRP3 Inflammasome Inhibitors: Synthesis of MCC950

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.[7][8] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.

Signaling Pathway: NLRP3 Inflammasome Activation

NLRP3 inflammasome activation is a two-step process. The "priming" step (Signal 1) is initiated by stimuli like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to NF-κB activation and the transcriptional upregulation of NLRP3 and IL1B (pro-IL-1β). The "activation" step (Signal 2) is triggered by a diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, which lead to events like potassium efflux. This triggers the assembly of the NLRP3 inflammasome, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. Pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) ATP ATP P2X7R P2X7R ATP->P2X7R Signal 2 (Activation) NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway NLRP3_inactive NLRP3 (inactive) P2X7R->NLRP3_inactive K+ efflux NF-kB NF-kB NF-kB Pathway->NF-kB Pro-IL-1b Pro-IL-1b Caspase-1 Caspase-1 Pro-IL-1b->Caspase-1 NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Pro-Caspase-1->Caspase-1 Autocleavage IL-1b IL-1b Caspase-1->IL-1b Cleavage Inflammation Inflammation IL-1b->Inflammation NLRP3 Gene NLRP3 Gene NF-kB->NLRP3 Gene Transcription IL1B Gene IL1B Gene NF-kB->IL1B Gene Transcription NLRP3 Gene->NLRP3_inactive Translation IL1B Gene->Pro-IL-1b Translation

Caption: NLRP3 inflammasome activation pathway.

Experimental Data: Synthesis and Activity of MCC950 Analogs

The following table presents the synthesis yield for a key intermediate in the MCC950 synthesis and the in vitro inhibitory activity of MCC950 and related compounds on IL-1β release.

CompoundSynthetic Yield (%) (of key intermediate)IL-1β Release IC50 (nM)
MCC950 ~60-708
Compound 2 (alkenyl version) -208
Compound 7 (thiazole analog) -35

Data compiled from various sources.

Experimental Protocols

The synthesis of MCC950 is a multi-step process. A representative synthetic approach is outlined below, focusing on the key bond-forming reactions.

Workflow for MCC950 Synthesis

MCC950_Synthesis Indan Indan Friedel-Crafts Acylation Friedel-Crafts Acylation Indan->Friedel-Crafts Acylation 3-chloropropionyl chloride, AlCl3 Intramolecular\nCyclization Intramolecular Cyclization Friedel-Crafts Acylation->Intramolecular\nCyclization H2SO4 Nitration Nitration Intramolecular\nCyclization->Nitration HNO3 Reduction Reduction Nitration->Reduction H2, Pd/C Amine Intermediate Amine Intermediate Reduction->Amine Intermediate Coupling Coupling Amine Intermediate->Coupling Triphosgene Ethyl 3-furoate Ethyl 3-furoate Sulfonylation Sulfonylation Ethyl 3-furoate->Sulfonylation ClSO3H Sulfonyl Chloride Sulfonyl Chloride Sulfonylation->Sulfonyl Chloride Ammonolysis Ammonolysis Sulfonyl Chloride->Ammonolysis NH4OH Grignard Reaction Grignard Reaction Ammonolysis->Grignard Reaction MeMgBr Sulfonamide Intermediate Sulfonamide Intermediate Grignard Reaction->Sulfonamide Intermediate Sulfonamide Intermediate->Coupling MCC950 MCC950 Coupling->MCC950

Caption: Synthetic workflow for MCC950.

Representative Protocol for Key Coupling Step:

  • To a solution of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as triphosgene at 0°C.

  • After stirring for a short period, add a solution of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide (1 equivalent) and a non-nucleophilic base (e.g., triethylamine).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purify the crude product by column chromatography on silica gel to afford MCC950.

This assay measures the ability of a compound to inhibit NLRP3-dependent IL-1β release from macrophages.

  • Cell Culture and Priming:

    • Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate and allow them to adhere.

    • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment and NLRP3 Activation:

    • Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of the test compound (e.g., MCC950) or vehicle control.

    • Incubate for 30-60 minutes.

    • Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as nigericin (e.g., 5 µM) or ATP (e.g., 5 mM).

    • Incubate for an additional 1-2 hours.

  • Detection of IL-1β Release:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant and measure the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Application Notes and Protocols for the Development of Antimicrobial Compounds from Cyclohexene Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Cyclohexene derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antibiofilm properties. The inherent structural flexibility of the cyclohexene ring allows for diverse functionalization, enabling the fine-tuning of biological activity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antimicrobial compounds derived from cyclohexene precursors, with a focus on cyclohexenone derivatives.

Data Presentation: Antimicrobial Activity of Cyclohexene Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for representative cyclohexene derivatives against various microbial strains. This data is compiled from multiple studies to provide a comparative overview of their efficacy.

Table 1: Antibacterial Activity of Cyclohexenone Derivatives

Compound IDDerivative ClassTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
Cpd 1 4-(4-fluorophenyl)-cyclohexenoneStaphylococcus aureusLower than CiprofloxacinNot Reported[1]
Cpd 2 4-(4-fluorophenyl)-cyclohexenoneEscherichia coliLower than CiprofloxacinNot Reported[1]
Cpd 3 Cyclohexane tosyloxyimineEscherichia coli>3000Not Reported[2]
Cpd 4 Cyclohexane tosyloxyimineAcinetobacter baumannii<3000Not Reported[2]
Cpd 5 Cyclohexane tosyloxyimineBacillus subtilis<3000Not Reported[2]

Table 2: Antifungal Activity of Cyclohexenone Derivatives

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
Cpd 6 4-(4-fluorophenyl)-cyclohexenoneCandida albicansLower than Fluconazole[1]
Cpd 7 Cyclohexane tosyloxyimineCandida pseudotropicalis<3000[2]
Cpd 8 Rosmarinic AcidCandida albicans160 - 1280[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Aryl-6-Aryl-2-Oxo-Cyclohex-3-ene-1-carboxylate Derivatives

This protocol describes a two-step synthesis of cyclohexenone derivatives, commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a Michael addition of ethyl acetoacetate to yield the final product.

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Reaction Setup: To a solution of an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in 15 mL of methanol, add 5 mL of a 40% aqueous potassium hydroxide solution.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature overnight.

  • Work-up and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure chalcone.

  • Characterization: Confirm the structure of the synthesized chalcone using FT-IR and NMR spectroscopy. The IR spectrum should show a characteristic carbonyl stretch for the α,β-unsaturated ketone.

Step 2: Synthesis of Cyclohexenone Derivative (Michael Addition)

  • Reaction Setup: Reflux a mixture of the chalcone (5 mmol) and ethyl acetoacetate (5 mmol) in 15 mL of ethanol.

  • Reaction Execution: Add 0.8 mL of 10% aqueous sodium hydroxide solution to the refluxing mixture and continue to reflux for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration. Recrystallize the crude product from methanol to obtain the pure ethyl 4-aryl-6-aryl-2-oxo-cyclohex-3-ene-1-carboxylate.

  • Characterization: Confirm the structure of the final product using FT-IR, NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • From a fresh 18-24 hour agar plate, select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of desired concentrations. Each well should contain 100 µL of the diluted compound.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum density of 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Antimicrobial Susceptibility Testing by Agar Well Diffusion
  • Preparation of Agar Plates and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) plates.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 2.

    • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the bacterial suspension.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.

    • Pipette a fixed volume (e.g., 50-100 µL) of a known concentration of the test compound solution into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations: Workflows and Signaling Pathways

Experimental and Synthetic Workflows

experimental_workflow cluster_synthesis Synthesis of Cyclohexenone Derivatives cluster_testing Antimicrobial Susceptibility Testing start Start: Acetophenone & Benzaldehyde chalcone Claisen-Schmidt Condensation (Chalcone Formation) start->chalcone Base (KOH) cyclohexenone Michael Addition with Ethyl Acetoacetate chalcone->cyclohexenone Base (NaOH) purification Purification (Recrystallization) cyclohexenone->purification characterization Characterization (NMR, IR, MS) purification->characterization end_synthesis Pure Cyclohexenone Derivative characterization->end_synthesis start_testing Start: Pure Compound end_synthesis->start_testing Compound for Testing mic_test Broth Microdilution (MIC Determination) start_testing->mic_test agar_test Agar Well Diffusion start_testing->agar_test data_analysis Data Analysis (MIC values, Zone Diameters) mic_test->data_analysis agar_test->data_analysis end_testing Antimicrobial Activity Profile data_analysis->end_testing

Caption: Synthetic and experimental workflow for antimicrobial cyclohexenone derivatives.

Signaling Pathways: Mechanisms of Action

1. Inhibition of c-di-GMP Signaling

Cyclic di-GMP (c-di-GMP) is a key bacterial second messenger that regulates the transition between motile and sessile lifestyles, including biofilm formation.[4] High levels of c-di-GMP promote biofilm formation, while low levels favor motility.[4] Some cyclohexene derivatives may exert their antibiofilm activity by interfering with c-di-GMP signaling. This can be achieved by either inhibiting diguanylate cyclases (DGCs), the enzymes that synthesize c-di-GMP, or by activating phosphodiesterases (PDEs), the enzymes that degrade c-di-GMP.[5][6]

c_di_GMP_pathway GTP 2 x GTP DGC Diguanylate Cyclase (DGC) (e.g., SadC) GTP->DGC c_di_GMP c-di-GMP DGC->c_di_GMP Synthesis PDE Phosphodiesterase (PDE) (e.g., BifA) c_di_GMP->PDE biofilm Biofilm Formation (↑ Adhesins, ↑ EPS) c_di_GMP->biofilm Promotes motility Motility (↓ Flagellar activity) c_di_GMP->motility Inhibits pGpG pGpG PDE->pGpG Degradation inhibitor Cyclohexene Derivative inhibitor->DGC Inhibits activator Cyclohexene Derivative activator->PDE Activates

Caption: Inhibition of c-di-GMP signaling pathway by cyclohexene derivatives.

2. Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In many pathogenic bacteria, such as Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation. The las and rhl systems are two major QS systems in P. aeruginosa.[7][8] Cyclohexene derivatives can act as antagonists to the QS receptors (e.g., LasR, RhlR), preventing the binding of the natural autoinducer molecules (AHLs) and thereby inhibiting the downstream signaling cascade.[9]

quorum_sensing_pathway cluster_las Las System cluster_rhl Rhl System LasI LasI (Synthase) AHL_las 3-oxo-C12-HSL (Autoinducer) LasI->AHL_las Synthesizes LasR LasR (Receptor) AHL_las->LasR Binds & Activates Virulence_las Virulence Genes (e.g., lasB elastase) LasR->Virulence_las Activates Transcription RhlI RhlI (Synthase) LasR->RhlI Activates AHL_rhl C4-HSL (Autoinducer) RhlI->AHL_rhl Synthesizes RhlR RhlR (Receptor) AHL_rhl->RhlR Binds & Activates Virulence_rhl Virulence & Biofilm Genes RhlR->Virulence_rhl Activates Transcription inhibitor Cyclohexene Derivative inhibitor->LasR Antagonist inhibitor->RhlR Antagonist

Caption: Quorum sensing inhibition in P. aeruginosa by cyclohexene derivatives.

References

Application Notes and Protocols: Synthesis of Potent Antitumor Agents from Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, biological evaluation, and mechanisms of action of several classes of cyclohexene derivatives that have demonstrated significant antitumor potential. The following sections include structured data on their efficacy, detailed experimental protocols for their synthesis and biological characterization, and visualizations of the key signaling pathways they modulate.

Quantitative Data Summary

The antitumor activity of various cyclohexene derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below.

Table 1: Antitumor Activity of Zeylenone Derivatives against Glioblastoma Cell Lines
CompoundCell LineIC50 (µM)Reference
CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone)G-20-07 (primary GBM)< 10[1]
G-20-13 (primary GBM)< 10[1]
U251~5.5[1]
A172~6.0[1]
U118~6.5[1]
U138~7.0[1]
SI306 Derivative C2 U874.8[2]
CAS-12.9[2]
SI306 Derivative C3 U877.2[2]
CAS-15.8[2]
Table 2: Antitumor Activity of Ethyl 3,5-Diphenyl-2-cyclohexenone-6-carboxylate Derivatives against HCT116 Colon Cancer Cell Line
CompoundIC50 (µg/mL)Reference
Derivative 7 50[3]
Derivative 9a 55[3]
Derivative 9c 49[3]
Derivative 11 10.3 (µM)[4]
Derivative 16 240.2 (µM)[4]
Derivative 17 18.3 (µM)[5]
Derivative 20 58.2[5]
Derivative 21 60.9[5]
Compound 67 58.1[5]
Compound 68 3.75-5.13 (µM)[5]

Note: Direct comparison of IC50 values between different studies should be made with caution due to variations in experimental conditions.

Table 3: Antitumor Activity of Cyclohexane-1,3-dione Derivatives against NSCLC (H460) and Other Cancer Cell Lines
CompoundCell LineIC50 (nM)Reference
Derivative 5 H460< 1000[6]
Derivative 7a H460< 1000[6]
Derivative 7b H460< 1000[6]
Derivative 10c H460< 1000[6]
Derivative 10e H460< 1000[6]
Derivative 11c H460< 1000[6]
Derivative 11f H460< 1000[6]
Compound 5c MDA-MB-23110.31±0.003 (µg/mL)[7][8]

Note: The referenced study on cyclohexane-1,3-dione derivatives reported potent c-Met enzymatic activity with IC50 values in the low nanomolar range for several compounds against various cancer cell lines[6].

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative potent antitumor agent and the key biological assays used for its characterization.

Synthesis of (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA)

This protocol describes the synthesis of a potent zeylenone derivative, CA, which has shown significant activity against glioblastoma. The synthesis involves the esterification of a zeylenone precursor.

Materials:

  • Zeylenone precursor (Zey-2)

  • p-Fluorobenzoic acid

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve Zey-2 (50 mg, 0.15 mmol), DMAP (2.0 mg, 0.015 mmol), and DCC (61 mg, 0.3 mmol) in 1 ml of DCM[9].

  • Add p-fluorobenzoic acid (280 mg, 0.2 mmol) to the solution[9].

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (2:1) solvent system to yield the final product, (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (B1 or CA) as a white solid[9].

  • Characterize the final product using ¹H NMR and mass spectrometry.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in proliferation or cytotoxicity assays.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Cyclohexene derivative compounds

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the cyclohexene derivative compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS (Fixation solution)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells with the cyclohexene derivative compound for the desired time to induce apoptosis.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

  • Wash the cells twice with PBS.

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the cell nuclei with DAPI or Hoechst for 5-10 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue with DAPI/Hoechst.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of key apoptosis-related proteins such as caspases and their cleavage products.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin. An increase in the cleaved forms of caspases and PARP indicates the induction of apoptosis.

Signaling Pathways and Mechanisms of Action

Cyclohexene derivatives exert their antitumor effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

EZH2 Signaling Pathway in Glioblastoma

Zeylenone derivatives, such as compound CA, have been shown to target the EZH2 (Enhancer of Zeste Homolog 2) signaling pathway in glioblastoma. EZH2 is a histone methyltransferase that is often overexpressed in cancer and contributes to tumorigenesis by repressing tumor suppressor genes.

EZH2_Pathway cluster_nucleus Nucleus cluster_drug PRC2 PRC2 Complex (EZH2, SUZ12, EED) H3K27me3 H3K27me3 PRC2->H3K27me3 Methylation p27_p16_genes p27 & p16 Genes H3K27me3->p27_p16_genes Repression p27_p16_proteins p27 & p16 Proteins p27_p16_genes->p27_p16_proteins Transcription & Translation CellCycleArrest G0/G1 Phase Arrest p27_p16_proteins->CellCycleArrest Induces CA Zeylenone Derivative (CA) CA->PRC2 Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits LRP5_6 LRP5/6 beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and Binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Cyclohexene Cyclohexene Derivatives Cyclohexene->DestructionComplex Potential Modulation Cyclohexene->beta_catenin Potential Modulation Caspase_Cascade cluster_stimulus cluster_caspases Caspase Cascade cluster_outcome Cellular Response Drug Cyclohexenone Derivatives CellularStress Cellular Stress Drug->CellularStress InitiatorCaspases Initiator Caspases (e.g., Caspase-8, Caspase-9) CellularStress->InitiatorCaspases Activates ExecutionerCaspases Executioner Caspases (e.g., Caspase-3, Caspase-7) InitiatorCaspases->ExecutionerCaspases Cleaves and Activates PARP_Cleavage PARP Cleavage ExecutionerCaspases->PARP_Cleavage Cleaves DNA_Fragmentation DNA Fragmentation ExecutionerCaspases->DNA_Fragmentation Induces Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohex-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclohex-2-ene-1-carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound include:

  • Diels-Alder Reaction: This [4+2] cycloaddition reaction between a conjugated diene (commonly 1,3-butadiene) and a dienophile (such as acrylic acid) is a primary route to the cyclohexene backbone.

  • Oxidation of Cyclohex-2-ene-1-carbaldehyde: This method involves the selective oxidation of the corresponding aldehyde to the carboxylic acid.

  • [1][1]-Sigmatropic Rearrangement: This route can be employed to synthesize substituted cyclohexenone carboxylic acids, which may be precursors or analogs of the target molecule.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of around 95%.[2]

Q3: What are the key reactive sites on the this compound molecule?

A3: The molecule has several reactive sites that can be targeted for further functionalization:

  • The carbon-carbon double bond in the cyclohexene ring can undergo various addition reactions like halogenation, hydrohalogenation, and oxidation.

  • The carboxylic acid group can be converted into esters, amides, or reduced to an alcohol.

Troubleshooting Guides

Method 1: Diels-Alder Reaction of 1,3-Butadiene and Acrylic Acid

This is a widely used method for constructing the cyclohexene ring system. However, researchers may encounter issues with yield and purity.

Experimental Workflow: Diels-Alder Reaction

Diels_Alder_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 1,3-Butadiene 1,3-Butadiene Reaction_Vessel Reaction in Solvent (e.g., Toluene, Water) with optional catalyst 1,3-Butadiene->Reaction_Vessel Acrylic_Acid Acrylic Acid Acrylic_Acid->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Cool & Quench Recrystallization Recrystallization Extraction->Recrystallization Isolate Crude Product Final_Product This compound Recrystallization->Final_Product Purify

Caption: Workflow for the Diels-Alder synthesis of this compound.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution
Low Yield Polymerization of Acrylic Acid: Acrylic acid can readily polymerize, especially at elevated temperatures.Add a polymerization inhibitor like hydroquinone to the reaction mixture.
Reversibility of the Reaction (Retro-Diels-Alder): At high temperatures, the reaction can be reversible.Optimize the reaction temperature. While heat can increase the reaction rate, excessive heat can favor the retro-Diels-Alder reaction.
Diene Conformation: 1,3-butadiene must be in the s-cis conformation to react. The s-trans conformer is more stable and unreactive in this cycloaddition.While the equilibrium between s-cis and s-trans is temperature-dependent, using a cyclic diene that is locked in the s-cis conformation (like cyclopentadiene) can significantly improve yields in related reactions. For 1,3-butadiene, ensure the reaction temperature is sufficient to overcome the rotational barrier.
Incomplete Reaction: The reaction may not have gone to completion.Increase the reaction time or consider using a Lewis acid catalyst (e.g., AlCl₃, BF₃) to accelerate the reaction.[3]
Product is an Anhydride or Dicarboxylic Acid Use of Maleic Anhydride: If maleic anhydride is used as the dienophile, the initial product is a cyclic anhydride. Subsequent hydrolysis, either intentional or from moisture, will yield the corresponding dicarboxylic acid.[4][5]If the monocarboxylic acid is the target, acrylic acid should be used as the dienophile. If starting from the anhydride, careful control of hydrolysis conditions is necessary to avoid forming the dicarboxylic acid.
Difficulty in Purification Presence of Polymeric Byproducts: Polymerization of the dienophile can lead to a viscous reaction mixture that is difficult to purify.Use a polymerization inhibitor. During work-up, precipitation of the desired product from a suitable solvent can help separate it from the soluble polymer.
Formation of Stereoisomers: The Diels-Alder reaction can produce endo and exo stereoisomers.While the endo product is often kinetically favored, the ratio can be influenced by reaction temperature and the presence of catalysts. Purification techniques like column chromatography or fractional crystallization may be necessary to separate isomers.

Quantitative Data: Diels-Alder Reaction Yields

DieneDienophileCatalyst/SolventTemperature (°C)Yield (%)Reference
1,3-ButadieneMaleic AnhydrideIonic Liquid/[MOIM]AlCl₄ (Microwave)60High[6]
FuranAcrylic AcidHf-Beta Zeolite25High Turnover
FuranMethyl AcrylateHf-Beta Zeolite25High Turnover
Method 2: Oxidation of Cyclohex-2-ene-1-carbaldehyde

This method offers a direct route to the carboxylic acid from its corresponding aldehyde. The primary challenge is achieving selective oxidation without affecting the double bond.

Experimental Workflow: Aldehyde Oxidation

Oxidation_Workflow cluster_starting_material Starting Material cluster_reaction Oxidation Reaction cluster_purification Purification Aldehyde Cyclohex-2-ene-1-carbaldehyde Oxidation Selective Oxidizing Agent (e.g., Ag₂O, PCC/H₅IO₆) Aldehyde->Oxidation Quenching Quenching Oxidation->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Work-up Final_Product This compound Extraction->Final_Product Purification

Caption: General workflow for the oxidation of Cyclohex-2-ene-1-carbaldehyde.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution
Low Yield Incomplete Oxidation: The oxidizing agent may not be strong enough or the reaction conditions may be insufficient.Increase the reaction time or temperature, or use a more potent oxidizing agent. Ensure the correct stoichiometry of the oxidant is used.
Over-oxidation: Strong oxidizing agents can oxidize the double bond, leading to the formation of diols or cleavage products.Use a mild and selective oxidizing agent known for converting aldehydes to carboxylic acids without affecting alkenes. Examples include silver(I) oxide (Ag₂O) or pyridinium chlorochromate (PCC) with periodic acid (H₅IO₆).
Formation of Side Products Oxidation of the Cyclohexene Ring: The double bond is susceptible to oxidation, especially with strong, non-selective oxidants like potassium permanganate under harsh conditions.Employ mild oxidizing agents. Protecting the double bond before oxidation and deprotecting it afterward is a possible but less efficient strategy.
Formation of Cyclohexane-1,2-dicarboxylic Acid: This can occur if the double bond is oxidized.Use selective oxidation conditions that target the aldehyde functionality.
Difficult Purification Separation from Starting Material: If the reaction is incomplete, separating the product from the starting aldehyde can be challenging due to similar polarities.Optimize the reaction to go to completion. Alternatively, use column chromatography for purification.
Removal of Oxidant Byproducts: Some oxidation reactions produce inorganic byproducts that need to be removed.Follow a standard aqueous work-up procedure, including washing the organic layer with appropriate solutions to remove the specific byproducts of the oxidant used.

Quantitative Data: Selective Aldehyde Oxidation Yields

SubstrateOxidizing AgentConditionsProductYield (%)Reference
Aromatic and Aliphatic Aldehydes4Na₂SO₄·2H₂O₂·NaClAqueous solutionCorresponding Carboxylic Acids70-98[4]
Various AldehydesOxoneMild, simple protocolCorresponding Carboxylic AcidsHigh
Primary Alcohols and AldehydesPCC (cat.), H₅IO₆AcetonitrileCorresponding Carboxylic AcidsQuantitative
Method 3:[1][1]-Sigmatropic Rearrangement

This method is particularly useful for synthesizing substituted cyclohexenone carboxylic acids. The reaction proceeds through a concerted mechanism, offering good stereocontrol.

Logical Relationship: Sigmatropic Rearrangement Pathway

Sigmatropic_Rearrangement Start Pyruvate and Aromatic Enone Hemiketal Hemiketal Intermediate Start->Hemiketal Nucleophilic Attack Rearrangement [3,3]-Sigmatropic Rearrangement Hemiketal->Rearrangement Aldol_Condensation Intramolecular Aldol Condensation Rearrangement->Aldol_Condensation Product Substituted Cyclohexenone Carboxylic Acid Aldol_Condensation->Product Dehydration

Caption: Key steps in the synthesis of cyclohexenone acids via[1][1]-sigmatropic rearrangement.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution
Low Yield Unfavorable Equilibrium: The initial steps of the reaction, such as hemiketal formation, may be reversible and unfavorable.Optimize reaction conditions such as solvent and temperature. Microwave-assisted synthesis has been shown to improve yields.
Side Reactions: Intermolecular aldol condensation can compete with the desired intramolecular pathway, leading to different products.The choice of solvent can influence the reaction pathway. For example, alkaline water can lead to a mixture of anti and syn products, while alkaline tert-butanol or toluene favors the anti product.
Formation of Diastereomers Competing Reaction Pathways: The formation of syn and anti diastereomers can occur through different mechanistic pathways (e.g., sigmatropic rearrangement vs. intermolecular aldol condensation-electrocyclization).Carefully select the solvent and reaction conditions to favor one pathway over the other.
Incomplete Reaction Steric Hindrance: Bulky substituents on the pyruvate or enone can hinder the reaction.Higher temperatures or longer reaction times may be required.

Quantitative Data: Yields of Substituted Cyclohexenone Acids via[1][1]-Sigmatropic Rearrangement

Phenylpyruvic Acid DerivativeEnone Precursor (from Aldehyde)SolventYield (%)Reference
Phenylpyruvic acidBenzaldehydetert-Butanol86
Phenylpyruvic acid4-Methoxybenzaldehydetert-Butanol27
Phenylpyruvic acid4-Fluorobenzaldehydetert-Butanol10
4-Hydroxyphenylpyruvic acidBenzaldehydetert-Butanol10
Phenylpyruvic acid4-Phenyl-3-buten-2-oneWater96

Purification Protocols

General Purification Strategy

Purification_Strategy Crude_Product Crude Reaction Mixture Quenching Quench Reaction Crude_Product->Quenching Extraction Aqueous Work-up (Acid/Base Extraction) Quenching->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Remove Solvent (Rotary Evaporation) Drying->Concentration Recrystallization Recrystallization or Column Chromatography Concentration->Recrystallization Pure_Product Pure Cyclohex-2-ene-1- carboxylic Acid Recrystallization->Pure_Product

Caption: A general purification workflow for this compound.

Detailed Methodologies:

  • Acid-Base Extraction:

    • After the reaction, quench the mixture with water or a suitable buffer.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • To separate the carboxylic acid from neutral organic impurities, extract the organic layer with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a pH of 1-3 to re-protonate the carboxylate.

    • Extract the acidified aqueous layer with an organic solvent to recover the pure carboxylic acid.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., a mixture of xylene and petroleum ether).

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

References

Technical Support Center: Oxidation of Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of cyclohexene derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the oxidation of cyclohexene derivatives, offering potential causes and solutions.

Issue 1: Low yield of the desired epoxide and formation of multiple byproducts.

  • Question: My epoxidation reaction of a cyclohexene derivative using a peroxy acid (e.g., m-CPBA) is giving a low yield of the epoxide, and I'm observing significant amounts of diol and allylic oxidation products. How can I improve the selectivity for the epoxide?

  • Answer: The formation of 1,2-diols and allylic oxidation products are common side reactions in epoxidations. Here are several factors to consider for improving selectivity:

    • Reaction Temperature: Epoxidation is an exothermic reaction. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can suppress side reactions like epoxide ring-opening to the diol and thermally induced allylic oxidation.

    • Purity of Starting Material: Ensure your cyclohexene derivative is free from impurities, especially any residual acid or water, which can catalyze the ring-opening of the newly formed epoxide.

    • Choice of Peroxy Acid: While m-CPBA is common, other peroxy acids can offer different selectivity. For instance, magnesium monoperoxyphthalate (MMPP) is often used in a two-phase system with water and can sometimes provide cleaner reactions and yields up to 85%.[1]

    • pH Control: If your reaction mixture becomes acidic, it can promote the hydrolysis of the epoxide to a diol. Adding a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, can help maintain a neutral pH and prevent this side reaction.

    • Solvent Choice: The choice of solvent can influence the reaction outcome. Aprotic solvents like dichloromethane (DCM) or chloroform are generally preferred for epoxidations with peroxy acids. Protic solvents can participate in the ring-opening of the epoxide.

Issue 2: My oxidation with potassium permanganate (KMnO₄) is leading to over-oxidation and cleavage of the cyclohexene ring.

  • Question: I am trying to synthesize a cis-1,2-diol from a cyclohexene derivative using KMnO₄, but I am primarily obtaining adipic acid and other cleavage products. How can I control the reaction to favor diol formation?

  • Answer: Potassium permanganate is a strong oxidizing agent, and over-oxidation is a frequent issue. To favor the formation of the cis-1,2-diol, precise control of the reaction conditions is crucial:

    • "Mild" Conditions are Key: The selective synthesis of the diol requires "cold, dilute, and alkaline" conditions.[2][3][4]

      • Temperature: The reaction should be carried out at low temperatures, typically around 0 °C, to prevent over-oxidation of the diol.[2]

      • Concentration: Use a dilute solution of KMnO₄. A localized excess of the oxidizing agent can lead to cleavage of the C-C bond of the initially formed diol.[2][5]

      • pH: The reaction should be performed under alkaline conditions (e.g., using a dilute solution of sodium hydroxide). Acidic or even neutral conditions strongly favor oxidative cleavage of the double bond, leading to dicarboxylic acids like adipic acid.[2][6][7]

    • Reaction Time: Monitor the reaction closely and quench it as soon as the purple color of the permanganate has disappeared to prevent further oxidation of the diol.

    • Alternative Reagents: If controlling the KMnO₄ reaction proves difficult, consider using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO). OsO₄ is highly selective for syn-dihydroxylation and is less prone to over-oxidation, though it is more toxic and expensive.[2]

Issue 3: I am attempting an allylic oxidation to produce 2-cyclohexen-1-one, but the yield is low and I'm getting a mixture of products.

  • Question: My goal is to synthesize 2-cyclohexen-1-one from cyclohexene. I am observing the formation of 2-cyclohexen-1-ol and other unidentified byproducts. How can I improve the selectivity for the desired ketone?

  • Answer: Achieving high selectivity for 2-cyclohexen-1-one requires careful selection of the oxidant and catalyst system, as the corresponding allylic alcohol is a common intermediate and byproduct.

    • Oxidant and Catalyst System:

      • Chromium-based reagents: Reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are known to oxidize allylic alcohols to the corresponding ketones without significantly affecting the double bond. If your synthesis involves the formation of the allylic alcohol as an intermediate, these reagents can be used in a subsequent step.

      • Catalytic Systems: Several catalytic systems using molecular oxygen or peroxides as the terminal oxidant have been developed for the direct oxidation of cyclohexene to 2-cyclohexen-1-one. The selectivity can be highly dependent on the catalyst used. For example, some cobalt and copper-based catalysts have shown good selectivity for 2-cyclohexen-1-one.[8]

    • Reaction Conditions:

      • Temperature: The reaction temperature can influence the product distribution. Optimization of the temperature is often necessary to favor the formation of the ketone over the alcohol or other byproducts.

      • Solvent: The polarity of the solvent can affect the reaction pathway. Experimenting with different solvents may be necessary to improve the selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main competing reactions in the oxidation of cyclohexene derivatives?

A1: The primary desired reaction is often the oxidation of the double bond to form an epoxide or a diol. However, several side reactions can occur, leading to a mixture of products:

  • Allylic Oxidation: The C-H bonds adjacent to the double bond (allylic positions) are susceptible to oxidation, leading to the formation of allylic alcohols (e.g., 2-cyclohexen-1-ol) and allylic ketones (e.g., 2-cyclohexen-1-one).[9]

  • Epoxide Ring-Opening: If an epoxide is the desired product, it can undergo ring-opening under the reaction conditions (especially in the presence of acid or nucleophiles) to form a 1,2-diol.

  • Oxidative Cleavage: Strong oxidizing agents, particularly under harsh conditions (e.g., hot, acidic KMnO₄), can cleave the double bond entirely, resulting in the formation of dicarboxylic acids, such as adipic acid.[6][7]

  • Over-oxidation: The initial oxidation products can sometimes be further oxidized. For example, a 1,2-diol can be cleaved, or an allylic alcohol can be oxidized to an allylic ketone.

Q2: How does the choice of oxidizing agent affect the product distribution in cyclohexene oxidation?

A2: The oxidizing agent plays a critical role in determining the major product. Here's a general overview:

  • Peroxy Acids (e.g., m-CPBA, MMPP): These reagents are typically used for epoxidation to form cyclohexene oxide.[1]

  • Potassium Permanganate (KMnO₄): Under cold, dilute, and alkaline conditions, it is used for syn-dihydroxylation to produce cis-1,2-cyclohexanediol.[2][10] Under hot, acidic, or concentrated conditions, it leads to oxidative cleavage to form adipic acid.[6][7]

  • Osmium Tetroxide (OsO₄): This reagent is highly selective for syn-dihydroxylation to yield cis-1,2-cyclohexanediol and is less prone to over-oxidation than KMnO₄.[2][10]

  • Selenium Dioxide (SeO₂): SeO₂ is a specific reagent for allylic oxidation . It selectively oxidizes the allylic position to form an allylic alcohol (2-cyclohexen-1-ol).[11] The alcohol can sometimes be further oxidized to the corresponding ketone.

  • Hydrogen Peroxide (H₂O₂) with a Catalyst: The outcome of H₂O₂ oxidation is highly dependent on the catalyst used. Different catalysts can direct the reaction towards epoxidation, dihydroxylation, or allylic oxidation.[12]

Q3: What is the role of a catalyst in cyclohexene oxidation?

A3: Catalysts are often employed to improve the rate and selectivity of cyclohexene oxidation, especially when using less reactive but more environmentally friendly oxidants like molecular oxygen or hydrogen peroxide. A catalyst can:

  • Activate the Oxidant: For example, a metal catalyst can interact with H₂O₂ to form a more reactive oxidizing species.

  • Activate the Substrate: The catalyst can coordinate to the cyclohexene derivative, making it more susceptible to oxidation.

  • Direct the Reaction Pathway: By providing a specific reaction environment, a catalyst can favor one reaction pathway over another, leading to higher selectivity for the desired product. For instance, different metal catalysts can selectively promote epoxidation versus allylic oxidation.

Data Presentation

Table 1: Comparison of Catalyst Performance in the Oxidation of Cyclohexene

CatalystOxidantTemperature (°C)Conversion (%)Selectivity to 2-cyclohexen-1-one (%)Selectivity to 2-cyclohexen-1-ol (%)Other ProductsReference
Mesoporous Co₃O₄TBHP65784143.3Epoxide, Diol[8]
5% Co/Al₂O₃TBHP65~50-~35Epoxide, Diol[8]
Au/GraphiteO₂6010.118.229.3Epoxide (20.3%), Diol (32.2%)[9]
Au/GrapheneO₂6019.819.128.2Epoxide (21.2%), Diol (31.5%)[9]
Ni/NiO/CdSH₂ORoom Temp.14.8HighYesCyclohexanone, Cyclohexane-1,2-diol[13]

TBHP: tert-Butyl hydroperoxide

Table 2: Product Distribution in the Oxidation of Cyclohexene with H₂O₂ over a Vanadium-Based Metal-Organic Framework (MIL-47(V))

PhaseTemperature (°C)Epoxide Selectivity (%)Cyclohexenol Selectivity (%)Cyclohexenone Selectivity (%)Diol Selectivity (%)
Liquid50Primary ProductPrimary ProductPrimary ProductMinor Product
Liquid65Primary ProductPrimary ProductPrimary ProductMinor Product
Gas120Not Observed--Dominant Product (~50%)
Gas150Not Observed-Higher selectivity to cyclohexanone-

Data adapted from[12].

Experimental Protocols

Protocol 1: Selective Epoxidation of Cyclohexene using m-Chloroperoxybenzoic Acid (m-CPBA)

  • Materials: Cyclohexene, m-CPBA (ensure purity is known, typically ~77%), dichloromethane (DCM, anhydrous), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, anhydrous magnesium sulfate, separatory funnel, round-bottom flask, magnetic stirrer.

  • Procedure: a. Dissolve cyclohexene (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. b. Cool the solution to 0 °C in an ice bath. c. In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM. d. Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 15-20 minutes, maintaining the temperature at 0 °C. e. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (staining with a permanganate solution can visualize the disappearance of the starting material). f. Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous sodium sulfite solution to destroy excess peroxy acid. g. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x) to remove m-chlorobenzoic acid, and then with brine (1 x). h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclohexene oxide. i. The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Syn-dihydroxylation of Cyclohexene using Potassium Permanganate (KMnO₄)

  • Materials: Cyclohexene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), water, ethanol, ice bath, round-bottom flask, magnetic stirrer, Buchner funnel.

  • Procedure: a. In a round-bottom flask, prepare a dilute aqueous solution of NaOH (e.g., 0.1 M). b. Add cyclohexene (1.0 equivalent) to the alkaline solution. c. Cool the flask to 0 °C in an ice bath with vigorous stirring. d. Prepare a cold, dilute solution of KMnO₄ in water. e. Add the KMnO₄ solution dropwise to the vigorously stirred cyclohexene mixture. The purple color of the permanganate should disappear upon addition, and a brown precipitate of manganese dioxide (MnO₂) will form. Maintain the temperature below 5 °C throughout the addition. f. Continue adding the KMnO₄ solution until a faint, persistent pink or purple color is observed in the reaction mixture, indicating a slight excess of permanganate. g. Quench the reaction by adding a small amount of sodium bisulfite to consume the excess KMnO₄ and MnO₂. h. Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. i. The aqueous filtrate contains the cis-1,2-cyclohexanediol. The product can be isolated by extraction with an organic solvent like ethyl acetate, followed by drying and evaporation of the solvent.

Protocol 3: Allylic Oxidation of Cyclohexene using Selenium Dioxide (SeO₂)

  • Materials: Cyclohexene, selenium dioxide (SeO₂), dioxane (or another suitable solvent like acetic acid), reflux condenser, heating mantle, round-bottom flask. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve selenium dioxide (1.0 equivalent) in a minimal amount of water with gentle warming. b. Add dioxane to the flask, followed by cyclohexene (1.0 equivalent). c. Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC. d. After the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed. e. Filter the reaction mixture to remove the selenium precipitate. f. The filtrate contains the 2-cyclohexen-1-ol. The product can be isolated by distillation or extraction, followed by purification via column chromatography.

Mandatory Visualizations

Oxidation_Pathways cluster_epoxidation Epoxidation cluster_allylic Allylic Oxidation cluster_cleavage Oxidative Cleavage Cyclohexene Cyclohexene Epoxide Cyclohexene Oxide Cyclohexene->Epoxide Peroxy Acid Diol 1,2-Diol Cyclohexene->Diol Cold, alk. KMnO₄ Allylic_Alcohol 2-Cyclohexen-1-ol Cyclohexene->Allylic_Alcohol SeO₂ Adipic_Acid Adipic Acid Cyclohexene->Adipic_Acid Hot, acidic KMnO₄ Epoxide->Diol H₃O⁺ / H₂O Allylic_Ketone 2-Cyclohexen-1-one Allylic_Alcohol->Allylic_Ketone [O]

Caption: Competing pathways in cyclohexene oxidation.

Troubleshooting_Workflow Start Low Yield / Poor Selectivity Identify_Products Identify major side products (TLC, GC-MS, NMR) Start->Identify_Products Diol_Side_Product Diol is a major byproduct Identify_Products->Diol_Side_Product Allylic_Side_Product Allylic oxidation products observed Identify_Products->Allylic_Side_Product Cleavage_Side_Product Ring cleavage products (e.g., Adipic Acid) Identify_Products->Cleavage_Side_Product Diol_Side_Product->Allylic_Side_Product No Check_Temp_pH Lower reaction temperature Ensure neutral or basic pH Diol_Side_Product->Check_Temp_pH Yes Allylic_Side_Product->Cleavage_Side_Product No Check_Reagent_Solvent Change oxidant/catalyst Use aprotic solvent Allylic_Side_Product->Check_Reagent_Solvent Yes Use_Milder_Conditions Use cold, dilute, alkaline KMnO₄ Or switch to OsO₄ Cleavage_Side_Product->Use_Milder_Conditions Yes Optimize Re-evaluate and optimize conditions Cleavage_Side_Product->Optimize No Check_Temp_pH->Optimize Check_Reagent_Solvent->Optimize Use_Milder_Conditions->Optimize

Caption: Troubleshooting workflow for cyclohexene oxidation.

References

Technical Support Center: Controlling Stereoselectivity in Diels-Alder Reactions for Cyclic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling stereoselectivity in Diels-Alder reactions involving cyclic dienoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address specific experimental challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Diels-Alder reaction of cyclic acids.

Problem Potential Cause(s) Solution(s)
Low or no product yield 1. Decomposition of diene: 5-substituted cyclopentadienes can undergo rapid[1][2]-sigmatropic shifts to form 1- and 2-substituted isomers, which may be less reactive or lead to undesired products.[1] 2. Retro-Diels-Alder reaction: The reaction may be reversible at higher temperatures, leading to the decomposition of the desired adduct.[3] 3. Inhibition of Lewis acid catalyst: The carboxylic acid functionality of the diene can react with and deactivate the Lewis acid catalyst.1. Use freshly prepared diene: Prepare the cyclic dienoic acid immediately before use. For cyclopentadiene derivatives, this often involves cracking the dicyclopentadiene dimer.[4][5] 2. Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the retro-Diels-Alder reaction.[3] 3. Use excess Lewis acid: An excess of the Lewis acid may be required to ensure enough active catalyst is present. Alternatively, protect the carboxylic acid group as an ester before the reaction.
Poor endo/exo selectivity 1. Thermodynamic control: Higher reaction temperatures can favor the formation of the more thermodynamically stable exo product over the kinetically favored endo product.[3][6][7] 2. Weak secondary orbital interactions: Insufficient orbital overlap between the diene and dienophile in the transition state can lead to a loss of selectivity.[6][8] 3. Steric hindrance: Bulky substituents on the diene or dienophile can disfavor the more sterically congested endo transition state.1. Lower reaction temperature: Perform the reaction at lower temperatures to favor the kinetic endo product.[3] 2. Use a Lewis acid catalyst: Lewis acids can enhance endo selectivity by stabilizing the endo transition state.[6] 3. Choose appropriate dienophile: Dienophiles with π-systems that can participate in secondary orbital interactions (e.g., maleic anhydride) generally show higher endo selectivity.[9]
Poor diastereoselectivity (with chiral auxiliaries) 1. Ineffective chiral auxiliary: The chosen chiral auxiliary may not provide a sufficient steric or electronic bias to control the facial selectivity of the dienophile. 2. Non-chelating Lewis acid: Some Lewis acids may not form a rigid chelate with the chiral auxiliary and the dienophile, leading to poor stereocontrol. 3. Incorrect reaction temperature: The optimal temperature for high diastereoselectivity can be narrow and dependent on the specific auxiliary and Lewis acid combination.1. Screen different chiral auxiliaries: A variety of chiral auxiliaries are available (e.g., Evans' oxazolidinones, Oppolzer's sultams); screen a selection to find the most effective one for your substrate.[10] 2. Select a chelating Lewis acid: Lewis acids like TiCl₄, SnCl₄, and Et₂AlCl are known to form rigid chelates and often give high levels of diastereoselectivity.[10][11] 3. Optimize reaction temperature: Systematically vary the reaction temperature (e.g., from -78°C to 0°C) to determine the optimal conditions for high diastereoselectivity.[11]
Low enantioselectivity (with chiral catalysts) 1. Low catalyst activity or loading: The chiral catalyst may not be sufficiently active at the chosen temperature, or the catalyst loading may be too low. 2. Poor catalyst-substrate match: The chiral catalyst may not be well-suited for the specific diene and dienophile combination. 3. Presence of water or other impurities: Trace amounts of water can deactivate or alter the structure of the chiral catalyst.1. Increase catalyst loading or temperature: Incrementally increase the catalyst loading or the reaction temperature to improve the reaction rate and enantioselectivity. 2. Screen different chiral catalysts: A wide range of chiral Lewis acids and organocatalysts have been developed for asymmetric Diels-Alder reactions; it may be necessary to screen several to find an effective one.[12][13] 3. Ensure anhydrous conditions: Use rigorously dried solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What is the "endo rule" in Diels-Alder reactions and why is the endo product typically favored?

A1: The "endo rule" is an empirical observation that in the Diels-Alder reaction, the dienophile's substituents with π-systems (like carbonyls or nitriles) preferentially adopt a syn, or endo, orientation with respect to the diene in the transition state.[6][9] This orientation is favored despite often being more sterically hindered than the alternative exo approach. The preference for the endo product is attributed to favorable secondary orbital interactions between the π-system of the dienophile's substituent and the developing π-bond in the newly forming six-membered ring.[6][8] These interactions lower the energy of the endo transition state, making it the kinetically favored product under moderate temperature conditions.[7]

Q2: How do Lewis acids enhance the rate and stereoselectivity of Diels-Alder reactions?

A2: Lewis acids accelerate Diels-Alder reactions and often improve endo selectivity by coordinating to a basic site on the dienophile, typically a carbonyl oxygen.[6] This coordination makes the dienophile more electron-deficient, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[6] This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) leads to a significant rate enhancement. The increased endo selectivity is a result of the Lewis acid amplifying the electronic effects that lead to stabilizing secondary orbital interactions in the endo transition state.[6]

Q3: My Diels-Alder reaction with a cyclic dienoic acid is giving a low yield. What are some potential reasons and solutions?

A3: Low yields in Diels-Alder reactions with cyclic dienoic acids can stem from a few key issues. Firstly, 5-substituted cyclopentadienes, including those with carboxylic acid groups, are prone to isomerization via[1][2]-sigmatropic shifts to their 1- and 2-substituted counterparts, which can be less reactive.[1] To mitigate this, it is crucial to use the diene immediately after its preparation (e.g., after cracking the corresponding dicyclopentadiene dimer).[4][5] Secondly, the reaction's reversibility at higher temperatures can lead to a retro-Diels-Alder reaction, reducing the yield of the desired adduct.[3] Conducting the reaction at the lowest feasible temperature can help minimize this. Finally, the acidic proton of the carboxylic acid can react with and deactivate Lewis acid catalysts. Using a stoichiometric amount or even an excess of the Lewis acid, or protecting the carboxylic acid as an ester prior to the reaction, can overcome this issue.

Q4: I am observing the formation of the exo product as the major isomer. How can I favor the formation of the endo product?

A4: The formation of the exo product as the major isomer suggests that the reaction is under thermodynamic control, which is often the case at higher temperatures.[3][7] To favor the kinetically preferred endo product, you should lower the reaction temperature.[3] Additionally, the use of a Lewis acid catalyst can enhance the stability of the endo transition state through secondary orbital interactions, thereby increasing the endo:exo ratio.[6] The choice of solvent can also play a role, with polar solvents sometimes favoring the endo adduct.

Q5: How do I choose the right chiral auxiliary for an asymmetric Diels-Alder reaction with my cyclic acid-derived diene?

A5: The selection of an appropriate chiral auxiliary is crucial for achieving high diastereoselectivity. The ideal auxiliary provides a strong facial bias to the dienophile, effectively shielding one face from the approach of the diene. Commonly used and effective chiral auxiliaries include Evans' oxazolidinones and Oppolzer's sultams.[10] The choice often depends on the specific dienophile. For acrylate-type dienophiles, which would be formed from your cyclic acid, both of these auxiliary classes have shown excellent results. It is often necessary to screen a few different auxiliaries and Lewis acids to find the optimal combination for your specific substrate. The auxiliary should also be easily cleavable under mild conditions to yield the desired enantiomerically enriched product.[11]

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction of a Cyclic Dienoic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Cyclic dienoic acid (e.g., 5-carboxy-cyclopentadiene, freshly prepared)

  • Dienophile (e.g., methyl acrylate)

  • Lewis acid (e.g., TiCl₄, Et₂AlCl, SnCl₄) as a solution in a dry solvent

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation of the Diene: If using a cyclopentadiene derivative, prepare the monomer by thermal cracking of its dicyclopentadiene precursor immediately before use. Distill the monomer and collect it in a cooled flask.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add the dienophile (1.0 eq) and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using a dry ice/acetone or ice/water bath.

  • Addition of Lewis Acid: Slowly add the Lewis acid solution (1.1 - 2.0 eq) to the stirred dienophile solution while maintaining the temperature. Stir for 15-30 minutes.

  • Addition of Diene: Slowly add a solution of the freshly prepared cyclic dienoic acid (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate solution at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the endo/exo ratio by ¹H NMR analysis of the crude reaction mixture. If a chiral auxiliary was used, the diastereomeric ratio can also be determined by ¹H NMR or by chiral HPLC analysis after conversion to a suitable derivative.

Visualizations

Endo_Exo_Transition_States cluster_endo Endo Transition State cluster_exo Exo Transition State endo_ts Endo_Product Endo_Product endo_ts->Endo_Product exo_ts Exo_Product Exo_Product exo_ts->Exo_Product Diene Diene Diene->endo_ts endo approach Diene->exo_ts exo approach Dienophile Dienophile Dienophile->endo_ts Dienophile->exo_ts

Caption: Comparison of endo and exo transition states in a Diels-Alder reaction.

Lewis_Acid_Catalysis cluster_workflow Lewis Acid Catalyzed Diels-Alder Dienophile Dienophile Activated_Complex Activated Dienophile- Lewis Acid Complex Dienophile->Activated_Complex Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Activated_Complex Coordination Endo_TS Favored Endo Transition State Activated_Complex->Endo_TS [4+2] Cycloaddition Diene Cyclic Dienoic Acid Diene->Endo_TS Endo_Product Endo Adduct Endo_TS->Endo_Product

Caption: Workflow of Lewis acid catalysis in a Diels-Alder reaction.

Chiral_Auxiliary_Control cluster_chiral Asymmetric Diels-Alder with a Chiral Auxiliary Dienophile_precursor Acryloyl Chloride Chiral_Dienophile Chiral Dienophile Dienophile_precursor->Chiral_Dienophile Chiral_Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Chiral_Auxiliary->Chiral_Dienophile Acylation Chelated_Complex Rigid Chelated Complex Chiral_Dienophile->Chelated_Complex Lewis_Acid Lewis Acid (e.g., Et2AlCl) Lewis_Acid->Chelated_Complex Chelation Diastereoselective_Adduct Diastereomerically Enriched Adduct Chelated_Complex->Diastereoselective_Adduct Diene Cyclic Diene Diene->Chelated_Complex Diastereoselective [4+2] Cycloaddition Final_Product Enantiomerically Pure Product Diastereoselective_Adduct->Final_Product Auxiliary Cleavage

Caption: Logical workflow for achieving enantioselectivity using a chiral auxiliary.

References

Technical Support Center: Purification of Cyclohex-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Cyclohex-2-ene-1-carboxylic Acid, catering to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For achieving high enantiomeric purity of a specific stereoisomer, purification via diastereomeric salt formation and subsequent recrystallization is a highly effective technique.[1]

Q2: What are the typical impurities found in crude this compound?

A2: Impurities can vary depending on the synthetic route. If synthesized via a Diels-Alder reaction between butadiene and acrylic acid, common impurities may include unreacted starting materials, polymeric byproducts, and potentially the corresponding dicarboxylic acid if the starting anhydride was not fully hydrolyzed.[2][3] Other potential impurities could be isomers or oxidation products.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly on a C18 reversed-phase column, is a standard method to determine chemical purity by comparing the area of the main peak to any impurity peaks.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.[5][6] For chiral samples, chiral HPLC is essential to determine the enantiomeric excess (ee).[4]

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not crystallize from the solution upon cooling.

  • Possible Cause: The solution may be too dilute, or the chosen solvent is too good a solvent for the compound even at low temperatures.

  • Troubleshooting Steps:

    • Concentrate the solution: Evaporate some of the solvent to increase the concentration of the carboxylic acid.

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Add a seed crystal of pure this compound if available.

    • Add an anti-solvent: Slowly add a solvent in which the compound is insoluble (an "anti-solvent") until the solution becomes turbid, then gently warm until it clarifies and allow it to cool slowly.

    • Re-evaluate your solvent system: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[7]

Issue 2: The compound oils out instead of forming crystals.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated and cooling too quickly. Impurities can also inhibit crystal formation.

  • Troubleshooting Steps:

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Use a lower-boiling point solvent: If the compound's melting point is low, select a solvent with a lower boiling point.

    • Use a more dilute solution: Try dissolving the compound in a larger volume of solvent.

    • Attempt trituration: If an oil forms, try to induce crystallization by scratching or by adding a small amount of a solvent in which the oil is immiscible and the desired compound is insoluble.

Column Chromatography

Issue 1: The carboxylic acid streaks or gives broad peaks on the column.

  • Possible Cause: Carboxylic acids can interact strongly with the silica gel stationary phase, leading to poor separation and tailing. This is due to the acidic nature of both the compound and the silica.

  • Troubleshooting Steps:

    • Acidify the eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.[8] This protonates the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.

    • Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina, or employing reversed-phase chromatography on C18 silica.[4]

Issue 2: The compound does not elute from the column.

  • Possible Cause: The mobile phase is not polar enough to move the carboxylic acid down the column.

  • Troubleshooting Steps:

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • Add a small amount of methanol: A small percentage of methanol in the eluent can significantly increase its polarity and help elute highly polar compounds.

Vacuum Distillation

Issue 1: The compound decomposes during distillation.

  • Possible Cause: The distillation temperature is too high. Carboxylic acids can be prone to decarboxylation or other decomposition pathways at elevated temperatures.

  • Troubleshooting Steps:

    • Use a higher vacuum: A lower pressure will decrease the boiling point of the compound, allowing for distillation at a lower temperature. Ensure your vacuum system is free of leaks.

    • Use a short-path distillation apparatus: This minimizes the time the compound spends at high temperatures.

Data Presentation

Purification MethodAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization Cost-effective, scalable, can yield very pure crystalline material.Can have lower recovery, finding a suitable solvent can be trial-and-error.>98% (chemical purity)
Column Chromatography Good for separating mixtures with different polarities, applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent, may not be ideal for large-scale purification.>95% (chemical purity)
Vacuum Distillation Effective for removing non-volatile impurities and for purifying liquids.Requires a heat-stable compound, may not separate compounds with close boiling points effectively.>97% (chemical purity)
Diastereomeric Salt Recrystallization Excellent for separating enantiomers to achieve high optical purity.Involves additional reaction and separation steps, requires a suitable chiral resolving agent.≥99% ee (enantiomeric excess)[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In an Erlenmeyer flask, dissolve a small amount of crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or hexane and ethyl acetate) at its boiling point.

  • Dissolution: Add the hot solvent portion-wise to the bulk of the crude material until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. Add ~0.5% acetic acid to the eluent to improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography distillation Vacuum Distillation start->distillation hplc HPLC / Chiral HPLC recrystallization->hplc chromatography->hplc distillation->hplc nmr NMR Spectroscopy hplc->nmr end Pure Product nmr->end

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization cluster_no_crystals_solutions Solutions for No Crystals cluster_oiling_out_solutions Solutions for Oiling Out start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out concentrate Concentrate Solution no_crystals->concentrate induce Induce Crystallization (Scratch / Seed) no_crystals->induce anti_solvent Add Anti-solvent no_crystals->anti_solvent slow_cooling Slow Cooling Rate oiling_out->slow_cooling lower_bp_solvent Use Lower Boiling Point Solvent oiling_out->lower_bp_solvent dilute Use More Dilute Solution oiling_out->dilute

Caption: Troubleshooting guide for common issues encountered during the recrystallization of this compound.

References

Technical Support Center: Overcoming Low Yields in Sigmatropic Rearrangement Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sigmatropic rearrangement syntheses, with a focus on overcoming low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that can lead to low yields in Claisen, Cope, and[1]-Wittig rearrangements and provide actionable solutions.

1. Claisen Rearrangement: My thermal Claisen rearrangement is giving a low yield. What are the common causes and how can I improve it?

Low yields in thermal Claisen rearrangements are often due to the high temperatures required, which can lead to substrate decomposition or the formation of side products.

Troubleshooting Strategies:

  • Lewis Acid Catalysis: The addition of a Lewis acid can significantly accelerate the reaction, allowing for lower reaction temperatures.[2][3] Common Lewis acids include BF₃·OEt₂, TiCl₄, and Sc(OTf)₃.

  • Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[4][5]

  • Solvent Effects: Polar solvents can sometimes accelerate the Claisen rearrangement.[6] Experiment with different solvents to find the optimal conditions for your substrate.

  • Named Variants for Milder Conditions: Consider using a variant of the Claisen rearrangement that proceeds under milder conditions, such as the Ireland-Claisen or Johnson-Claisen rearrangement.[5][6][7]

Logical Workflow for Troubleshooting Low Yield in Thermal Claisen Rearrangement

start Low Yield in Thermal Claisen lewis_acid Introduce Lewis Acid Catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃) start->lewis_acid Catalytic Route microwave Employ Microwave Irradiation start->microwave Energy Input solvent Optimize Solvent start->solvent Condition Optimization variant Switch to Milder Variant (e.g., Ireland-Claisen) start->variant Substrate Modification success Improved Yield lewis_acid->success microwave->success solvent->success variant->success

Caption: Troubleshooting flowchart for low-yield thermal Claisen rearrangements.

2. Cope Rearrangement: My Cope rearrangement is not proceeding to completion or is giving a mixture of isomers. How can I drive the reaction forward and improve the yield of the desired product?

The Cope rearrangement is often a reversible reaction, and the position of the equilibrium is determined by the relative thermodynamic stability of the starting material and the product.[8]

Troubleshooting Strategies:

  • Oxy-Cope Rearrangement: Introducing a hydroxyl group at the C3 position of the 1,5-diene (an Oxy-Cope substrate) provides a strong thermodynamic driving force. The initial product is an enol, which tautomerizes to a stable ketone or aldehyde, making the reaction essentially irreversible.[9][10]

  • Anionic Oxy-Cope Rearrangement: Deprotonation of the hydroxyl group in an Oxy-Cope substrate using a strong base (e.g., KH, NaH) can accelerate the reaction rate by a factor of 10¹⁰ to 10¹⁷, allowing the reaction to proceed at much lower temperatures.[9][10][11]

  • Strain-Release Driven Cope Rearrangement: Designing a substrate where the rearrangement relieves ring strain can be a powerful strategy to favor product formation. For example, the rearrangement of a cis-divinylcyclopropane to a cycloheptadiene is driven by the release of the cyclopropane's strain energy.

Reaction Pathway for the Anionic Oxy-Cope Rearrangement

substrate 1,5-Dien-3-ol (Substrate) alkoxide Alkoxide Intermediate substrate->alkoxide Deprotonation (e.g., KH) rearrangement [3,3]-Sigmatropic Rearrangement alkoxide->rearrangement enolate Enolate Product rearrangement->enolate tautomerization Keto-Enol Tautomerization enolate->tautomerization Workup product δ,ε-Unsaturated Carbonyl (Final Product) tautomerization->product

Caption: Mechanism of the yield-enhancing Anionic Oxy-Cope rearrangement.

3.[1]-Wittig Rearrangement: I am observing a significant amount of the[9]-Wittig rearrangement product, leading to a low yield of the desired[1]-product. How can I favor the[1]-rearrangement?

The[9]-Wittig rearrangement is a common side reaction that competes with the desired[1]-rearrangement, particularly at higher temperatures.[12]

Troubleshooting Strategies:

  • Low-Temperature Conditions: The[1]-Wittig rearrangement is kinetically favored at low temperatures. Performing the reaction at or below -60 °C is crucial to suppress the competing[9]-rearrangement.[12]

  • Choice of Base and Substrate: The stability of the carbanion intermediate plays a key role. Less stable carbanions tend to rearrange more rapidly via the[1]-pathway.[13] The choice of base and electron-withdrawing groups on the substrate can influence carbanion stability.

  • Lewis Acid Catalysis: In some cases, particularly for aza-[1]-Wittig rearrangements, the use of a Lewis acid can facilitate the desired rearrangement.[14]

  • Transition Metal Catalysis: Chiral N,N'-dioxide-nickel(II) complexes have been shown to catalyze enantioselective[1]-Wittig rearrangements under mild conditions.[2]

Quantitative Data Summary

The following tables provide a summary of quantitative data from the literature, comparing different reaction conditions and their impact on the yield of sigmatropic rearrangements.

Table 1: Comparison of Thermal vs. Catalyzed and Microwave-Assisted Claisen Rearrangement

Rearrangement TypeSubstrateConditionsTimeYield (%)Reference
Thermal Claiseno-allylaryl ether250 °C-Low
Lewis Acid (ZnCl₂)o-allylaryl etherThermalLongModerate
Lewis Acid (BF₃·OEt₂) & Microwaveo-allylaryl ether720W5-8 min85-92
Johnson-Claisen (Thermal)Allylic alcohol + Orthoester100-200 °C10-120 hVariable[5]
Johnson-Claisen (Microwave)Perillyl alcohol + TEOA190 °C5 min99[4]

Table 2: Yield Improvement in Cope and Ireland-Claisen Rearrangements

Rearrangement TypeSubstrateConditionsTimeYield (%)Reference
Thermal CopeDivinylcyclopropane180 °C (in diphenyl ether)0.5 h58[15]
Anionic Oxy-Cope1,5-dien-3-olKH, 18-crown-6, THF, 0 °C2 hHigh (not specified)[16]
Ireland-ClaisenAllylic esterKHMDS, TMSCl, Toluene, 80 °C4 h80[1]

Key Experimental Protocols

Protocol 1: Microwave-Assisted, Lewis Acid-Catalyzed Claisen Rearrangement of o-Allylaryl Ethers

  • A solution of o-allylaryl ether (12.5 mmol) and BF₃·OEt₂ (17.5 mmol) in a minimal amount of xylene is placed in a 100 mL borosilicate flask fitted with a funnel as a loose top.

  • The reaction mixture is subjected to microwave irradiation at 720W in 30-second cycles.

  • The reaction progress is monitored by TLC. The total reaction time is typically 5-8 minutes.

  • After cooling to room temperature, the mixture is poured into water (80 mL) and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine (30 mL), dried over MgSO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel (hexane-ethyl acetate, 10:1) to yield the 2-allylphenol (85-92% yield).

Protocol 2: High-Yield Ireland-Claisen Rearrangement [1]

  • To a solution of the allylic ester (46.7 mmol, 1.0 eq) in 650 mL of toluene, add KHMDS (1.0 M in THF, 2.0 eq) slowly at -78 °C.

  • Stir the solution at -78 °C for 30 minutes.

  • Add TMSCl (2.5 eq) and allow the reaction to warm to room temperature and stir for an additional 80 minutes.

  • Heat the reaction mixture at 80 °C for 4 hours.

  • Quench the reaction with 0.5 N aq. HCl.

  • Extract the mixture with EtOAc, and wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ and filter.

  • Remove the volatiles under vacuum, and purify the residue by flash column chromatography to give the γ,δ–unsaturated carboxylic acid (80% yield).

Protocol 3: Anionic Oxy-Cope Rearrangement [16]

  • To a solution of the 1,5-dien-3-ol (84.2 mmol, 1.0 equiv) in THF (500 mL), add 18-crown-6 (1.2 equiv).

  • Immerse the round-bottom flask in an ice bath and add KH (1.2 equiv) in one portion.

  • Stir the reaction mixture for 2 hours at 0 °C.

  • Slowly quench the reaction with MeOH at -78 °C.

  • Concentrate the solution under vacuum.

  • Purify the obtained residue by flash column chromatography to afford the unsaturated carbonyl compound.

References

Preventing polymerization during 1,3-butadiene reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,3-Butadiene Reactions

Welcome to the technical support center for handling 1,3-butadiene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted polymerization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is "popcorn polymer," and why is it a problem in my 1,3-butadiene reaction?

A1: "Popcorn polymer" is a common term for the unwanted, highly cross-linked, and insoluble polymer that can form during the handling and reaction of 1,3-butadiene.[1][2] It gets its name from its porous, cauliflower-like appearance.[3] This type of polymerization is a significant issue for several reasons:

  • Process Disruption: It can clog pipes, valves, and reactor inlets, leading to equipment failure and shutdown of experiments.[4]

  • Safety Hazards: The growth of popcorn polymer can generate immense mechanical stress, capable of rupturing equipment. This can lead to the release of flammable 1,3-butadiene gas, creating a severe fire or explosion hazard.[1][3][4]

  • Difficult Removal: Once formed, popcorn polymer is extremely difficult to remove as it is insoluble and chemically resistant.[3][4]

Q2: What are the primary causes of unintentional polymerization of 1,3-butadiene?

A2: Unintentional polymerization, especially the formation of "popcorn polymer," is typically initiated by free radicals. The most common sources and contributing factors in a lab setting include:

  • Oxygen: 1,3-butadiene can react with oxygen, especially upon long exposure to air, to form explosive peroxides. These peroxides can then decompose to initiate polymerization.[5][6]

  • Rust and Metal Surfaces: Iron rust is a known catalyst for the formation of popcorn polymer seeds.[2][4] Other metal compounds, such as chlorides of aluminum and iron, can also act as catalysts.[5]

  • Water: The presence of water can contribute to the formation of popcorn polymer.[2][3]

  • High Temperatures: While 1,3-butadiene can undergo thermal dimerization, elevated temperatures also accelerate free-radical polymerization, especially if initiators are present.[7] Storage temperatures above 25°C (77°F) are not recommended.[8]

  • "Dead Legs" or Stagnant Areas: Sections of tubing or apparatus where butadiene can remain stagnant are prime locations for polymer seeds to form and grow.[2][3]

Q3: How can I inhibit or prevent this unwanted polymerization during my experiment?

A3: Preventing unwanted polymerization involves a multi-faceted approach focusing on storage, handling, and the reaction itself:

  • Use Inhibitors: Commercial 1,3-butadiene is typically supplied with an inhibitor, such as 4-tert-butylcatechol (TBC).[8] For reactions, a combination of inhibitors that work in both liquid and vapor phases can be effective. Compositions containing an alkylphenol (like TBC or BHT) and an amine-based agent (like diethyl hydroxylamine, DEHA) are used to scavenge free radicals and oxygen.[9][10][11] Nitric oxide has also been shown to be a potent vapor-phase inhibitor.[12][13]

  • Maintain an Inert Atmosphere: Always handle 1,3-butadiene under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[14]

  • Control Temperature: Keep the monomer and the reaction mixture cool. Store cylinders and reaction vessels away from heat and direct sunlight.[15][16]

  • Use Clean, Dry Glassware: Ensure all glassware and equipment are scrupulously clean and dry to avoid contaminants like rust and water that can initiate polymerization.

  • Ensure Proper Mixing: Avoid stagnant areas in your reaction setup where polymer seeds can accumulate.[3]

Q4: I need to run a reaction that is sensitive to inhibitors like TBC. How should I prepare the 1,3-butadiene?

A4: If the supplied inhibitor will interfere with your reaction (e.g., with certain catalysts), you must remove it immediately before use. A common lab procedure is to pass the liquid butadiene (condensed from the cylinder) through a column of activated alumina to remove the phenolic inhibitor. The purified, inhibitor-free butadiene should be used immediately and kept cold and under an inert atmosphere, as it is now highly susceptible to polymerization.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
A white, solid, insoluble material is forming in the reactor or tubing."Popcorn" polymerization.Immediate: Safely stop the reaction and vent any pressure. Future: Review your protocol. Ensure an inert atmosphere, check for oxygen/air leaks, use clean/dry equipment, and consider adding a suitable inhibitor if compatible with your chemistry.
The reaction mixture becomes viscous or forms a soluble, gummy substance.Thermal or free-radical polymerization (non-cross-linked).This may be due to excessive heat or prolonged reaction time. Lower the reaction temperature and monitor conversion more closely. Ensure inhibitors were not prematurely removed.
Reaction fails to proceed or gives low yield.Inhibitor from the 1,3-butadiene is interfering with the catalyst or reagents.Purify the 1,3-butadiene to remove the storage inhibitor (e.g., by passing through an alumina column) immediately before use. Keep the purified monomer cold and under an inert atmosphere.
Yellow or brown discoloration of the monomer.Formation of peroxides or oligomers.Do not use the monomer. Discoloration indicates contamination. Safely dispose of the cylinder according to your institution's guidelines and obtain a fresh source.

Quantitative Data on Inhibitors

The following table summarizes common inhibitors and their typical concentrations used to prevent 1,3-butadiene polymerization.

Inhibitor / ComponentChemical NameFunctionTypical Concentration (wt. %)Reference
TBC 4-tert-butylcatecholLiquid-phase free-radical scavenger9.0 - 30.0% (in formulation)[11]
BHT Butylated hydroxytolueneLiquid-phase free-radical scavenger15% (in formulation)[9]
DEHA Diethyl hydroxylamineVapor-phase oxygen scavenger50.0 - 90.0% (in formulation)[11]
Nitric Oxide Nitric OxideVapor-phase polymerization inhibitor> 100 ppm[13]
Organic Solvent e.g., Isopropyl alcoholSolubilizer for inhibitor mixture1.0 - 20.0% (in formulation)[11]

Note: Concentrations listed are for patented inhibitor formulations. Commercial 1,3-butadiene typically contains much lower levels of a single inhibitor (e.g., TBC) for storage stability.

Experimental Protocols

Protocol 1: Safe Handling and Storage of a 1,3-Butadiene Lecture Bottle
  • Receiving and Storage:

    • Inspect the cylinder for damage upon receipt.

    • Store the cylinder upright in a cool, dry, well-ventilated area designated for flammable gases.[5][17]

    • Ensure the storage area is away from heat, sparks, open flames, and direct sunlight.[14][16] The storage temperature should not exceed 25°C (77°F).[8]

    • All electrical equipment in the storage area should be explosion-proof.[17]

  • Setting up for Use:

    • Securely clamp the lecture bottle in a fume hood.

    • Use a regulator, tubing, and fittings specifically designed for corrosive/flammable gases. Do not use copper or copper alloys.[16]

    • Ground the cylinder and all equipment to prevent static electricity discharge.[14][18]

  • Dispensing the Gas:

    • Ensure the fume hood sash is lowered to the appropriate height.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.[18]

    • Open the main cylinder valve slowly. Use the regulator to control the flow of gas.

    • The gas can be bubbled through a reaction solvent or condensed in a cold trap (e.g., using a dry ice/acetone bath) for use as a liquid.

  • Shutdown and Storage:

    • Close the main cylinder valve securely after each use.[15]

    • Purge the regulator and tubing with an inert gas (e.g., nitrogen).

    • Replace the valve cap. Return the cylinder to the designated storage area.

Protocol 2: General Procedure for a Diels-Alder Reaction Using 1,3-Butadiene

This protocol describes the reaction between 1,3-butadiene and maleic anhydride, a classic Diels-Alder reaction.

  • Reagent Preparation:

    • Maleic anhydride (dienophile) is moisture-sensitive. Ensure it is dry.

    • If the reaction is catalyst-sensitive, the 1,3-butadiene must be purified to remove the TBC inhibitor (see FAQ Q4). For this specific reaction, the inhibitor does not typically need to be removed.

  • Reaction Setup:

    • Set up a round-bottom flask with a magnetic stir bar and a dry-ice condenser. The condenser is essential to prevent the low-boiling butadiene (-4.4°C) from escaping.

    • Ensure the system is under a slight positive pressure of an inert gas (nitrogen or argon).

  • Execution:

    • Dissolve maleic anhydride in a suitable solvent (e.g., toluene or p-xylene) in the reaction flask.[19]

    • Cool the flask in an ice bath.

    • Slowly bubble 1,3-butadiene gas from the lecture bottle through the solution, or add a slight excess of pre-condensed liquid 1,3-butadiene.

    • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature, then heat to reflux.[19] The reaction is often complete within a few hours.

  • Work-up and Purification:

    • Cool the reaction mixture. The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will often crystallize out of the solution.

    • Collect the product by vacuum filtration and wash with a cold, non-polar solvent (e.g., petroleum ether) to remove any residual solvent and unreacted starting material.

    • The product can be further purified by recrystallization.

Visual Guides

G cluster_initiation Initiation Phase cluster_propagation Propagation Phase Butadiene 1,3-Butadiene Monomer Seeds Popcorn Polymer Seeds (Free Radicals) Butadiene->Seeds Initiators Initiators (Oxygen, Rust, Peroxides) Initiators->Seeds Growth Rapid, Cross-linking Growth Seeds->Growth Monomer Addition Growth->Growth Polymer Insoluble Popcorn Polymer Growth->Polymer

Caption: Mechanism of "popcorn" polymer formation.

G cluster_process Polymerization Chain Reaction cluster_inhibition Inhibition Initiator Initiator (R•) Radical1 Growing Chain (RM•) Initiator->Radical1 + M Monomer1 Butadiene (M) Radical2 Longer Chain (RM2•) Radical1->Radical2 + M Inactive Inactive Species (Stable Radical) Radical1->Inactive + IH Monomer2 Butadiene (M) Polymer Polymer Radical2->Polymer + n(M) Radical2->Inactive + IH Inhibitor Inhibitor (IH) (e.g., TBC, DEHA)

Caption: How radical scavengers inhibit polymerization.

G rect_node rect_node start Unwanted Polymer Observed? is_solid Is it an insoluble solid ('popcorn')? start->is_solid Yes is_viscous Is mixture just viscous/gummy? start->is_viscous No check_inert Check for air/oxygen leaks. Use inert atmosphere. is_solid->check_inert Yes check_temp Lower reaction temperature. Reduce reaction time. is_solid->check_temp No is_viscous->check_temp Yes end_ok Monitor reaction. May be expected oligomerization. is_viscous->end_ok No check_purity Was monomer purified? (inhibitor removed) check_inert->check_purity check_temp->check_purity use_inhibitor Consider adding a reaction-compatible inhibitor (e.g., DEHA). check_purity->use_inhibitor Yes consider_purification Inhibitor may be exhausted. Use fresh monomer source. check_purity->consider_purification No

Caption: Troubleshooting workflow for polymerization issues.

References

Technical Support Center: Optimizing Enzymatic Resolution of Racemic Esters

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the enzymatic resolution of racemic esters.

Frequently Asked Questions (FAQs)

Q1: What is the first step if I'm observing low enantioselectivity (low E value)?

A1: Low enantioselectivity is a common issue. The first step is to systematically evaluate the core reaction parameters. Key factors that dramatically influence enantioselectivity include the choice of solvent, reaction temperature, and pH.[1] Modifying these conditions is often the most straightforward approach to improving the enantiomeric ratio (E). For some enzymes, a decrease in temperature can substantially increase the enantiomeric excess (ee).[2]

Q2: How does the choice of solvent affect the enzymatic resolution?

A2: The reaction medium has a profound impact on enzyme specificity, including enantioselectivity, substrate specificity, and even regioselectivity.[1] For hydrolases like lipases and esterases, reactions can be performed in aqueous media, aqueous/cosolvent mixtures, or purely organic media.[1] The choice of an organic solvent is critical as it can dramatically alter an enzyme's catalytic activity and selectivity.[1] For instance, the enantioselectivity of certain lipase-catalyzed hydrolyses is dependent on the specific organic solvent used.[1]

Q3: Can temperature be adjusted to improve my results?

A3: Yes, temperature is a critical parameter. Generally, increasing the temperature increases the reaction rate up to an optimum, after which the enzyme may begin to denature, leading to a loss of activity.[3] Most animal enzymes, for example, rapidly denature above 40°C.[3] However, the effect on enantioselectivity can be complex; for some reactions, lowering the temperature can lead to higher enantioselectivity.[2] It is crucial to determine the optimal temperature range for both activity and selectivity for your specific enzyme-substrate system.[3][4]

Q4: What is the role of pH in the reaction?

A4: pH affects both the activity and stability of an enzyme.[5][6] Each enzyme has an optimal pH range for activity.[6] Extreme pH values can lead to irreversible denaturation and complete loss of activity.[6][7] For lipases, the optimal pH for activity is often in the range of 7 to 10.[7] It's important to operate within the enzyme's stable pH range to ensure sustained catalytic performance.[8]

Q5: Should I use a free or an immobilized enzyme?

A5: Enzyme immobilization offers several advantages, including easier separation of the enzyme from the product, enhanced enzyme stability (e.g., thermal and pH stability), and the potential for enzyme recycling and reuse.[9][10] Immobilization can sometimes improve enzyme performance.[10] For example, immobilizing lipases on a hydrophobic carrier can lock the enzyme in its active "open lid" conformation.[11] However, immobilization can also introduce mass transfer limitations, which might affect the observed reaction kinetics.[12]

Q6: My reaction has stalled or is very slow. How can I increase the conversion rate?

A6: Slow or stalled reactions can be caused by several factors. First, ensure your reaction conditions (temperature, pH) are optimal for enzyme activity.[3][13] Second, consider the possibility of product inhibition, where the accumulation of a product slows down the reaction. Third, for reversible reactions like esterification, the equilibrium may be unfavorable.[14] To shift the equilibrium towards the product side, you can remove one of the products as it is formed, for instance, by performing the reaction under a vacuum to remove a volatile alcohol.[14] Using acyl donors like vinyl esters can also make the reaction irreversible, as the enol leaving group tautomerizes to a non-nucleophilic ketone or aldehyde.[14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Enantioselectivity (E value) Suboptimal reaction medium.Screen a variety of organic solvents (e.g., hexane, toluene, t-amyl alcohol) or buffer systems.[1]
Non-ideal temperature.Vary the reaction temperature. Lower temperatures often increase enantioselectivity, though they may slow the reaction rate.[2]
Incorrect pH.Optimize the pH of the reaction medium. Ensure it is within the optimal range for both enzyme activity and stability.[8][9]
Inherent property of the enzyme.If optimization of conditions fails, consider using a different enzyme or employing protein engineering techniques like directed evolution to improve enantioselectivity.[15][16][17]
Low Conversion/Reaction Rate Suboptimal temperature or pH.Determine the optimal temperature and pH for enzyme activity. This may differ slightly from the optimum for selectivity.[3][13]
Enzyme inhibition.Dilute the reaction mixture to reduce potential substrate or product inhibition.
Reversible reaction at equilibrium.Use an irreversible acyl donor (e.g., vinyl acetate) or remove a reaction product (e.g., by vacuum) to drive the reaction forward.[14]
Poor enzyme activity/stability.Consider enzyme immobilization to potentially improve stability and allow for higher enzyme loading.[10] Check for enzyme deactivation by components in the reaction mixture.
Enzyme Inactivity Denaturation.Check if the temperature or pH is outside the enzyme's stability range.[3][5] Store enzymes at recommended low temperatures (e.g., ≤5°C).[3]
Presence of inhibitors.Ensure substrates and solvents are pure. Some metal ions or organic compounds can act as inhibitors.[7]
Insufficient water activity (in organic media).For hydrolases in organic solvents, a certain amount of water is essential for activity. Ensure the enzyme or solvent is appropriately hydrated.[1]
Poor Reproducibility Inconsistent enzyme preparation.Use a consistent source and batch of enzyme. If using an immobilized enzyme, ensure the immobilization protocol is standardized.
Fluctuations in reaction conditions.Tightly control temperature using a thermostatic bath and monitor pH throughout the reaction.[14]
Inaccurate monitoring.Use a reliable analytical method (e.g., chiral GC or HPLC) to accurately determine conversion and enantiomeric excess.[18]

Data Presentation: Influence of Reaction Parameters

Table 1: Effect of Temperature on Enzyme Activity & Stability

Enzyme TypeOptimal Temperature for Activity (°C)Stability NotesReference(s)
Lipase (General)30 - 60Rapid denaturation often occurs above 40-60°C, but some are thermostable up to 80-90°C.[3][12][3][12]
Candida antarctica Lipase B (CALB)30 - 60Can withstand temperatures up to 110°C but optimal conditions are lower.[12][12]
Aeromonas sp. EBB-1 Lipase37Retains ~90% activity when incubated between 30°C and 80°C.[8]
Penicillium chrysogenum Lipase40Activity decreases above the optimum temperature.[13]

Table 2: Effect of pH on Lipase Activity & Stability

Enzyme SourceOptimal pH for ActivityStability Range (pH)Reference(s)
General Lipases7.0 - 10.0Often more stable at alkaline than acidic pH.[7]
Aeromonas sp. EBB-18.0>80% residual activity after 6 hours between pH 5.0 and 8.0.[8]
Penicillium chrysogenum5.0 - 7.0Activity decreases significantly above pH 8.0.[13]
Aspergillus oryzae6.0 - 8.0Activity decreases significantly above pH 8.0.[13]

Experimental Protocols

General Protocol for Kinetic Resolution of (R,S)-1-Phenylethanol

This protocol is a representative example for the transesterification of a racemic alcohol using an immobilized lipase.

Materials:

  • Immobilized Lipase (e.g., Novozym 435® - Candida antarctica Lipase B).

  • (R,S)-1-phenylethanol (racemic substrate).

  • Acyl donor (e.g., vinyl acetate or ethyl myristate).[10][14]

  • Organic solvent (e.g., n-hexane, anhydrous).[4][10]

  • Reaction vessel (e.g., 50 mL screw-cap flask).

  • Thermostatic shaker or water bath with magnetic stirring.[14]

  • Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Reaction Setup:

    • To a 50 mL flask, add the racemic alcohol (e.g., 5 mmol of (R,S)-1-phenylethanol).[4]

    • Add the organic solvent (e.g., 25 mL of n-hexane).[4]

    • Add the acyl donor (e.g., 5 mmol of vinyl acetate).[4] Using a slight excess of the acyl donor can be beneficial.

    • Initiate the reaction by adding the immobilized enzyme (e.g., 50-100 mg).

  • Incubation:

    • Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 35-40°C).[4][14]

    • Maintain constant agitation (e.g., 150-200 rpm) to ensure a homogenous mixture and minimize external mass transfer limitations.

  • Reaction Monitoring:

    • Periodically (e.g., every 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove the immobilized enzyme and stop the reaction in the sample.

    • Analyze the sample by chiral GC or HPLC to determine the concentrations of both alcohol enantiomers and the product ester. This will allow for the calculation of conversion percentage and enantiomeric excess (ee) of the substrate and product.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion is reached (typically close to 50% for high ee of the remaining substrate), terminate the reaction.

    • Remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent (e.g., hexane), dried under vacuum, and stored for reuse.[10][14]

    • The filtrate contains the unreacted alcohol enantiomer and the newly formed ester. These can be separated using standard techniques like column chromatography or distillation under reduced pressure.[14]

Visualizations

Workflow_Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Analysis & Scale-up Start Define Racemic Substrate & Target Product ScreenEnzyme Screen Different Enzymes (e.g., Lipases, Esterases) Start->ScreenEnzyme ScreenSolvent Screen Solvents (Aqueous vs. Organic) ScreenEnzyme->ScreenSolvent Opt_Temp Optimize Temperature ScreenSolvent->Opt_Temp Opt_pH Optimize pH (if aqueous) Opt_Temp->Opt_pH Opt_Ratio Optimize Substrate:Acyl Donor Ratio Opt_pH->Opt_Ratio Opt_EnzymeLoad Optimize Enzyme Loading Opt_Ratio->Opt_EnzymeLoad Analysis Monitor Conversion & ee (Chiral HPLC/GC) Opt_EnzymeLoad->Analysis Evaluate Evaluate Enantiomeric Ratio (E) Analysis->Evaluate Evaluate->Opt_Temp E < 20 (Re-optimize) ScaleUp Scale-up & Product Isolation Evaluate->ScaleUp E > 20 (Good) Troubleshooting_Tree Start Problem: Low Enantioselectivity (E Value) Check_Temp Is Temperature Optimized? Start->Check_Temp Adjust_Temp Vary Temperature (e.g., 20-60°C). Try lower temperatures. Check_Temp->Adjust_Temp No Check_Solvent Is Solvent Choice Optimal? Check_Temp->Check_Solvent Yes Adjust_Temp->Check_Temp Re-test Adjust_Solvent Screen Different Solvents (e.g., Hexane, Toluene, MTBE). Check_Solvent->Adjust_Solvent No Check_pH Is pH Correct (for aqueous media)? Check_Solvent->Check_pH Yes Adjust_Solvent->Check_Solvent Re-test Adjust_pH Optimize pH within a stable range (e.g., 6-9). Check_pH->Adjust_pH No Consider_Enzyme Consider Advanced Options Check_pH->Consider_Enzyme Yes Adjust_pH->Check_pH Re-test Change_Enzyme Test a Different Enzyme Source Consider_Enzyme->Change_Enzyme Immobilize Change Immobilization Support or Method Consider_Enzyme->Immobilize Protein_Eng Protein Engineering (Directed Evolution) Consider_Enzyme->Protein_Eng Parameter_Relationships Temp Temperature Rate Reaction Rate (Conversion) Temp->Rate Influences Selectivity Enantioselectivity (E) Temp->Selectivity Influences Stability Enzyme Stability Temp->Stability Strongly Influences pH pH pH->Rate Influences pH->Selectivity Influences pH->Stability Strongly Influences Solvent Solvent Solvent->Rate Influences Solvent->Selectivity Strongly Influences Solvent->Stability Influences Enzyme Enzyme Choice (Free vs. Immobilized) Enzyme->Rate Influences Enzyme->Selectivity Influences Enzyme->Stability Strongly Influences

References

Technical Support Center: Iodolactonization of Cyclohexene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the iodolactonization of cyclohexene carboxylic acids. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and answering frequently asked questions related to this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the iodolactonization of cyclohexene carboxylic acids?

A1: The reaction proceeds through the electrophilic addition of an iodine source (e.g., I₂) to the cyclohexene double bond, forming a cyclic iodonium ion intermediate. The neighboring carboxylate group, acting as an intramolecular nucleophile, then attacks the iodonium ion in an anti-fashion. This ring-opening step forms the bicyclic lactone and establishes the stereochemistry of the product. The reaction is typically carried out under mildly basic conditions to deprotonate the carboxylic acid, increasing its nucleophilicity.[1][2]

Q2: Why is iodolactonization often preferred over bromolactonization or chlorolactonization?

A2: Iodolactonization is frequently the method of choice due to the nature of the halogen. Iodine is a soft electrophile that readily forms the iodonium ion intermediate. In contrast, bromine is more reactive and can lead to a competitive side reaction where it simply adds across the double bond, reducing the yield of the desired lactone. Chlorolactonization is even less common because elemental chlorine is a gas and the electrophilic addition side product can form rapidly.[1]

Q3: Which factors primarily control the stereoselectivity of the reaction?

A3: The stereoselectivity of the iodolactonization of cyclohexene carboxylic acids is influenced by both kinetic and thermodynamic factors. The initial attack of the carboxylate on the iodonium ion is an anti-addition, establishing a specific relative stereochemistry. The conformational preference of the cyclohexene ring and its substituents plays a crucial role in dictating the facial selectivity of the initial iodonium ion formation and the subsequent intramolecular attack. Under kinetic control (shorter reaction times, lower temperatures), the product distribution reflects the lowest energy transition state. Under thermodynamic control (longer reaction times, higher temperatures), the most stable product isomer will be favored, which may involve equilibration of an initially formed kinetic product.[1][3]

Q4: How do Baldwin's Rules apply to the iodolactonization of cyclohexene carboxylic acids?

A4: Baldwin's Rules are a set of guidelines that predict the relative favorability of different ring-closing reactions. In the context of iodolactonization, they help predict the regioselectivity of the carboxylate attack on the iodonium ion. For most cyclohexene carboxylic acid derivatives, the formation of a γ-lactone (a five-membered ring fused to the cyclohexane ring) results from a favored "5-exo-tet" cyclization. This means the bond being formed is exocyclic to the forming five-membered ring. In contrast, the formation of a δ-lactone (a six-membered ring) would typically require a "6-endo-tet" cyclization, which is generally disfavored by Baldwin's Rules.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Iodine Source: Molecular iodine (I₂) can sublime over time. Older reagents may have reduced potency.1. Use fresh, solid iodine. Consider using other iodinating agents like N-iodosuccinimide (NIS).
2. Insufficient Base: The carboxylate needs to be formed for efficient nucleophilic attack.2. Ensure at least one equivalent of a mild base (e.g., NaHCO₃, KHCO₃) is used. For less reactive substrates, a stronger, non-nucleophilic base might be considered, but this can also promote side reactions.
3. Competitive Electrophilic Addition: The iodine may be adding across the double bond without subsequent lactonization.3. This is more common with bromolactonization but can occur with iodine. Ensure the carboxylate is available for intramolecular attack by using an appropriate base and solvent system.
4. Unfavorable Ring Closure: The geometry of the substrate may disfavor the required cyclization (e.g., steric hindrance).4. Re-evaluate the substrate structure in the context of Baldwin's Rules and stereochemical models. Modification of the substrate may be necessary.
Poor Diastereoselectivity 1. Thermodynamic vs. Kinetic Control: The reaction conditions may be allowing for equilibration to a mixture of diastereomers.1. To favor the kinetic product, use lower temperatures (e.g., 0 °C) and shorter reaction times. For the thermodynamic product, higher temperatures and longer reaction times may be beneficial.[3]
2. Substituent Effects: The stereochemistry of substituents on the cyclohexene ring can influence the facial selectivity of the reaction.2. Analyze the conformational preferences of the starting material. Steric bulk can direct the formation of the iodonium ion to the less hindered face.
Formation of Side Products 1. Solvent Participation: If a nucleophilic solvent (e.g., methanol) is used, it can compete with the intramolecular carboxylate, leading to the formation of iodo-ethers or solvolysis of the lactone product.1. Use non-nucleophilic solvents such as dichloromethane, chloroform, or acetonitrile. If methanolysis of the product is observed during workup or purification, avoid using methanol.[3]
2. Elimination: The iodolactone product can undergo elimination of HI to form an unsaturated lactone, especially in the presence of a strong base or upon heating.2. Use a mild base and maintain low reaction and workup temperatures.
3. Decomposition on Silica Gel: Iodolactones can be sensitive to the acidic nature of silica gel during column chromatography, leading to decomposition.3. Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). Alternatively, use a different stationary phase like neutral alumina or Florisil. A rapid purification is recommended.[4][5]
Starting Material is Insoluble 1. Poor Solubility of the Carboxylic Acid: The starting material may not be sufficiently soluble in the reaction solvent.1. Convert the carboxylic acid to its corresponding salt (e.g., sodium or potassium salt) before the reaction to improve solubility in polar solvents. A biphasic solvent system (e.g., CH₂Cl₂/H₂O) can also be effective.

Quantitative Data

The following table summarizes representative data for the iodolactonization of substituted unsaturated carboxylic acids, illustrating the influence of reaction conditions on yield and diastereoselectivity. Note that specific results for cyclohexene systems can vary based on the substitution pattern.

SubstrateConditionsYield (%)Diastereomeric Ratio (cis:trans)
3-Phenyl-4-pentenoic acidI₂, NaHCO₃, H₂O/CHCl₃, 0°C, 6h (Kinetic)91-9515-16 : 1
3-Phenyl-4-pentenoic acidI₂, Acetonitrile, 0°C, 24h (Thermodynamic)-1 : >20
3-Methyl-4-pentenoic acidI₂, NaHCO₃, H₂O/CHCl₃, 0°C, 6h (Kinetic)821 : 3
3-Methyl-4-pentenoic acidI₂, Acetonitrile, 0°C, 24h (Thermodynamic)8410 : 1

Data adapted from Organic Syntheses procedure for 3-phenyl-4-pentenoic acid and related compounds.[6]

Experimental Protocols

General Protocol for the Iodolactonization of a Cyclohexene Carboxylic Acid (Adapted from a known procedure for an acyclic analogue)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Cyclohexene carboxylic acid derivative

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the cyclohexene carboxylic acid (1.0 equiv) in a solution of NaHCO₃ (2.0 equiv) in water.

  • Add an equal volume of CH₂Cl₂ to the flask to create a biphasic system.

  • Cool the mixture to 0 °C in an ice bath.

  • To the vigorously stirred biphasic mixture, add solid iodine (2.0 equiv) portion-wise over 10-15 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Allow the reaction to stir at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). For kinetic control, a shorter reaction time (e.g., 2-6 hours) is typically employed. For thermodynamic control, a longer reaction time (e.g., 24 hours) at room temperature might be necessary, and a different solvent system like acetonitrile may be more suitable.[6]

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with 10% aqueous Na₂S₂O₃ solution (until the organic layer is colorless), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude iodolactone.

  • Purify the crude product by column chromatography on silica gel. To prevent decomposition, consider using a silica gel slurry that has been neutralized with a small amount of triethylamine in the eluent.

Visualizations

Iodolactonization_Mechanism Cyclohexene Cyclohexene Carboxylic Acid Carboxylate Carboxylate Anion Cyclohexene->Carboxylate Deprotonation Iodine Iodine (I₂) Iodonium Iodonium Ion Intermediate Iodine->Iodonium Electrophilic Attack Base Base (e.g., NaHCO₃) Base->Carboxylate Attack Intramolecular Nucleophilic Attack (anti-addition) Iodonium->Attack Product Bicyclic Iodolactone Attack->Product Ring Closure

Caption: Mechanism of Iodolactonization.

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_selectivity Selectivity Troubleshooting cluster_side_products Side Product Troubleshooting Start Iodolactonization Reaction Check_Yield Low or No Yield? Start->Check_Yield Check_Selectivity Poor Diastereoselectivity? Check_Yield->Check_Selectivity No Inactive_Reagents Check Reagent Activity (I₂, Base) Check_Yield->Inactive_Reagents Yes Check_Side_Products Side Products Observed? Check_Selectivity->Check_Side_Products No Temp_Time Adjust Temperature and Reaction Time Check_Selectivity->Temp_Time Yes Success Successful Reaction Check_Side_Products->Success No Solvent Use Non-nucleophilic Solvent Check_Side_Products->Solvent Yes Competitive_Addition Assess for Competitive Halogen Addition Inactive_Reagents->Competitive_Addition Substrate_Conformation Analyze Substrate Conformation Temp_Time->Substrate_Conformation Purification Modify Purification (Neutralize Silica) Solvent->Purification

Caption: Troubleshooting workflow for iodolactonization.

Experimental_Workflow A 1. Dissolve Substrate and Base in H₂O B 2. Add CH₂Cl₂ and Cool to 0 °C A->B C 3. Add Iodine Portion-wise B->C D 4. Stir at 0 °C (Monitor by TLC) C->D E 5. Workup: Separate Layers, Wash with Na₂S₂O₃, H₂O, Brine D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H Final Product G->H

Caption: General experimental workflow.

References

Technical Support Center: Alternative Catalysts for Cyclohexene Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with alternative catalysts for the hydrogenation of cyclohexene rings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental procedures.

Question: My hydrogenation reaction is slow, incomplete, or has stalled. What are the possible causes and solutions?

Answer: Several factors can lead to poor reaction performance. Consider the following potential issues:

  • Catalyst Deactivation or Inactivity: The catalyst may be old, have been improperly stored, or have lost activity. Try using a fresh batch of catalyst.[1] Some catalysts, like Pearlmann's catalyst (Pd(OH)₂/C), are known to be more active and may be a suitable alternative.[1]

  • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst.[1] Sulfur-containing compounds are notorious poisons for many metal catalysts.[1][2] Purification of the substrate and solvent may be necessary. If poisoning is suspected, increasing the catalyst loading might help, but removal of the impurity is the best solution.

  • Poor Mass Transfer/Mixing: In heterogeneous catalysis, efficient mixing is crucial for the transport of hydrogen gas and the cyclohexene substrate to the catalyst surface.[1] Ensure vigorous stirring and a large solvent surface area to improve gas-liquid mass transfer.[1]

  • Improper Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar solvents like ethanol and methanol are often effective.[1] For certain substrates, acidic solvents like acetic acid can facilitate the reaction.[1]

  • Insufficient Hydrogen Pressure or Supply: Ensure the system is properly sealed and that there is an adequate supply of hydrogen. For reactions at atmospheric pressure (e.g., using a balloon), ensure the balloon is sufficiently filled and that there are no leaks.

  • Thermal Deactivation (Sintering): Operating at excessively high temperatures can cause the metal nanoparticles on the support to agglomerate (sinter), reducing the active surface area and thus the catalyst's activity.[3]

Question: My reaction is producing unexpected side products. How can I improve selectivity?

Answer: Poor selectivity can often be attributed to the catalyst, reaction conditions, or the nature of the support.

  • Catalyst Choice: The inherent properties of the metal catalyst determine its selectivity. For instance, some catalysts might be active for other functional groups present in the molecule.[4] Researching catalysts specific to the desired transformation is key.

  • Reaction Conditions: Temperature and pressure can influence selectivity. Harsher conditions (higher temperature and pressure) can sometimes lead to over-reduction or side reactions.[4] A systematic optimization of these parameters is recommended.

  • Support Effects: The catalyst support (e.g., alumina, silica, ceria) is not always inert and can influence the reaction.[5] The acidity or basicity of the support can promote side reactions like isomerization.[6] Experimenting with catalysts on different supports may resolve the issue.

Frequently Asked Questions (FAQs)

Question: What are some common and cost-effective alternatives to traditional noble metal catalysts like Palladium (Pd) and Platinum (Pt)?

Answer: While Pd and Pt are highly effective, their cost and limited availability have driven research into alternatives.[5] Common non-precious metal catalysts include:

  • Nickel (Ni): Often used as Raney Nickel or supported on materials like silica or alumina.[7][8] Nickel catalysts are cost-effective and show good activity, making them suitable for large-scale industrial processes.[8][9]

  • Copper (Cu): Copper-based catalysts are being investigated and have shown promise for hydrogenation reactions under specific conditions.[10][11]

  • Cobalt (Co): Cobalt complexes and supported cobalt catalysts are emerging as effective catalysts for olefin hydrogenation, sometimes operating under mild conditions.[12][13][14]

Question: How does the catalyst support material influence the hydrogenation reaction?

Answer: The support material plays a critical role beyond simply providing a surface for the metal nanoparticles.

  • Dispersion and Stability: A good support helps to disperse the metal active sites, preventing them from aggregating, which maintains a high active surface area.[5]

  • Reactant Adsorption: Some supports can actively participate in the reaction by adsorbing one of the reactants. For example, ceria (CeO₂) can participate in the adsorption of the cyclohexene double bond, particularly at sites of oxygen vacancies.[5]

  • Metal-Support Interactions: Strong interactions between the metal and the support can alter the electronic properties of the metal, influencing its catalytic activity and selectivity.

Question: What is the general mechanism for heterogeneous hydrogenation of a cyclohexene ring?

Answer: The most widely accepted mechanism for the hydrogenation of alkenes on solid metal catalysts is the Horiuti-Polanyi mechanism.[15] The key steps are:

  • Adsorption of Reactants: Both hydrogen (H₂) and cyclohexene are adsorbed onto the surface of the metal catalyst.[7]

  • Dissociation of Hydrogen: The H-H bond in the hydrogen molecule is cleaved, and the individual hydrogen atoms bind to the catalyst surface.[7]

  • Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond.[7]

  • Second Hydrogen Addition: A second hydrogen atom is transferred to the other carbon atom of the original double bond, resulting in the formation of cyclohexane.[7]

  • Desorption of Product: The saturated product, cyclohexane, desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.

Data Presentation

Table 1: Comparison of Various Catalysts in Cyclohexene Hydrogenation.

Catalyst Support Temperature (°C) H₂ Pressure (atm) Conversion (%) Reference
5 wt% Pd CeO₂ 120 3 29 [5]
5 wt% Pt CeO₂ 120 3 21 [5]
Rh nanoparticles TUD-1 (mesoporous silica) 25 1 24.8 (after 1h) [16]
Ni Silica 0 1 Varies [17][18]
Co Complex None (Homogeneous) 23 1 79 (for 1-hexene) [13]

| Cu/MgO/Al₂O₃ | N/A | 200-260 | 25 | >99 (for cyclohexyl acetate) |[10] |

Note: Direct comparison is challenging due to variations in experimental setups. This table provides a general overview.

Diagrams and Workflows

troubleshooting_flowchart start Reaction Slow or Incomplete? cat_check Is Catalyst Fresh? start->cat_check Check Catalyst cond_check Are Conditions Optimal? start->cond_check Check Conditions cat_fresh Use Fresh Catalyst or More Active Type (e.g., Pearlmann's) cat_check->cat_fresh No cat_poison Possible Poisoning? (e.g., Sulfur) cat_check->cat_poison  Yes   end_ok Problem Resolved cat_fresh->end_ok cat_purify Purify Substrate/Solvent Increase Catalyst Loading cat_poison->cat_purify Yes cat_poison->end_ok No cat_purify->end_ok cond_stir Check Stirring Rate & H₂ Supply cond_check->cond_stir No cond_check->end_ok Yes cond_solvent Change Solvent (e.g., EtOH, MeOH, AcOH) cond_stir->cond_solvent cond_temp Optimize Temp/Pressure (Avoid Sintering) cond_solvent->cond_temp cond_temp->end_ok

Caption: Troubleshooting flowchart for slow or incomplete hydrogenation reactions.

Horiuti_Polanyi_Mechanism cluster_surface Catalyst Surface cat_surface Active Sites adsorbed_H H H adsorbed_ene Adsorbed Cyclohexene H_H H-H H_H->cat_surface 1. Adsorption & Dissociation cyclohexene Cyclohexene cyclohexene->cat_surface 2. Adsorption intermediate Half-Hydrogenated Intermediate adsorbed_H->intermediate 3. First H Addition adsorbed_ene->intermediate cyclohexane Cyclohexane intermediate->cyclohexane 4. Second H Addition cyclohexane:f0->product_out 5. Desorption

Caption: Simplified diagram of the Horiuti-Polanyi mechanism for hydrogenation.

Experimental Protocols

Protocol 1: General Procedure for Cyclohexene Hydrogenation using a Supported Heterogeneous Catalyst

This protocol provides a general framework. Specific parameters like temperature, pressure, and catalyst loading should be optimized based on the chosen catalyst system.

1. Catalyst Pre-treatment (if required):

  • Place the weighed catalyst (e.g., 5-10% w/w relative to the substrate) into a suitable reaction flask (e.g., a round-bottom flask or a Parr reactor vessel).
  • Dry the catalyst under vacuum, typically overnight at a specified temperature (e.g., 100-120 °C), to remove adsorbed water.[15]
  • For reducible metal oxide precursors, a reduction step is necessary. This often involves heating the catalyst under a flow of hydrogen gas at a specific temperature for several hours.[15][19]

2. Reaction Setup:

  • After pre-treatment, allow the reactor to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
  • Add the solvent (e.g., ethanol, methanol, ethyl acetate) via a syringe or cannula.[1]
  • Add the cyclohexene substrate to the flask.
  • Seal the reaction vessel.

3. Hydrogenation:

  • Purge the reaction vessel several times by evacuating the headspace and backfilling with hydrogen gas. This removes any residual air.
  • Pressurize the vessel to the desired hydrogen pressure (this can range from atmospheric pressure using a balloon to high pressures in an autoclave).[1][15]
  • Begin vigorous stirring to ensure good suspension of the catalyst and efficient gas-liquid mixing.
  • Heat the reaction to the desired temperature.[5]
  • Monitor the reaction progress by observing hydrogen uptake (via a pressure gauge) or by taking small aliquots (if possible) for analysis by GC or NMR.

4. Work-up and Analysis:

  • Once the reaction is complete, cool the vessel to room temperature.
  • Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
  • Purge the vessel with an inert gas.
  • Filter the reaction mixture through a pad of Celite or a syringe filter to remove the solid catalyst.
  • Wash the catalyst on the filter with a small amount of fresh solvent.
  • The resulting filtrate contains the product (cyclohexane) and can be analyzed for conversion and purity. The solvent can be removed by rotary evaporation if the product is to be isolated.

Protocol 2: Synthesis of a Supported Copper Catalyst (Cu/SiO₂) for Dehydrogenation/Hydrogenation Studies

This protocol is adapted from a procedure for synthesizing a Cu/SiO₂ catalyst.[19]

1. Impregnation:

  • Prepare an aqueous solution of copper(II) nitrate trihydrate.
  • Add silica gel (SiO₂) support to the solution. The volume of the solution should be just enough to fill the pores of the silica (incipient wetness impregnation).
  • Mix thoroughly until the silica is uniformly blue.

2. Drying and Calcination:

  • Dry the blue solid in an oven at approximately 80-100 °C for 1-2 hours to remove water.
  • Calcine the dried material in a furnace under a flow of air. Ramp the temperature to ~450 °C and hold for 1-2 hours. The material will turn black as the copper nitrate decomposes to copper(II) oxide (CuO).

3. Reduction to Active Catalyst:

  • Place the black CuO/SiO₂ powder in a tube furnace or a reactor suitable for high-temperature gas flow.
  • Heat the material to ~350 °C under a flow of a reducing agent, such as a mixture of H₂ in N₂ or by passing ethanol vapor over the catalyst bed.[19]
  • Continue the reduction for 2 hours. The color will change from black to the characteristic reddish-brown of metallic copper.
  • Cool the catalyst to room temperature under an inert gas flow (N₂ or Ar) to prevent re-oxidation. The catalyst is now active and ready for use in hydrogenation reactions.

References

Microwave-assisted synthesis to improve reaction times and yields

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis to improve reaction times and yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave synthesis over conventional heating?

A1: The main benefits of microwave-assisted organic synthesis (MAOS) are significantly reduced reaction times (from hours to minutes), improved reaction yields, and increased product purity.[1] Microwave heating is more efficient as it directly heats the reactants and solvent, leading to rapid temperature increases.[2][3]

Q2: How do I select an appropriate solvent for my microwave reaction?

A2: Solvent selection is crucial for effective microwave synthesis. Polar solvents like DMF, NMP, DMSO, and alcohols absorb microwave energy efficiently and heat up quickly.[4][5] Non-polar solvents such as toluene and THF are poor absorbers but can be used if the reactants themselves are polar or if a susceptor (an inert, microwave-absorbing material) is added.[6] The choice also depends on the desired reaction temperature and pressure; solvents with higher boiling points can reach higher temperatures in a sealed vessel.[4]

Q3: Can I use a domestic microwave oven for chemical synthesis?

A3: It is strongly discouraged to use a domestic microwave oven for chemical synthesis due to significant safety risks.[7] These ovens lack the necessary temperature and pressure controls, which can lead to runaway reactions and explosions.[7][8] Dedicated laboratory microwave reactors are equipped with safety features to handle flammable solvents and high pressures safely.[7]

Q4: What causes "hotspots" in a microwave reaction and how can I mitigate them?

A4: Hotspots, or areas of localized superheating, can occur due to the uneven distribution of the microwave field.[9][10] This is more common in viscous samples or heterogeneous mixtures where stirring is inefficient.[7] To mitigate hotspots, ensure vigorous stirring using an appropriate magnetic stir bar.[7] For solid-supported reactions, mechanical stirring may be necessary.

Q5: What are "non-thermal microwave effects"?

A5: Non-thermal microwave effects refer to any observed rate accelerations or changes in product distribution that are not attributable to the bulk temperature increase. While there has been much debate, most of the dramatic effects seen in microwave chemistry can be explained by purely thermal effects, such as rapid heating and superheating of the solvent.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Arcing or Sparking Presence of metal (e.g., stir bar hitting vessel wall, metallic reagents, chipped reactor cavity paint).[12][13][14]Ensure the stir bar is correctly sized and not hitting the walls. If using metal powders, adjust conditions to minimize arcing.[15] Inspect the cavity for any chipped paint and repair with microwave-safe paint if necessary.[12][13]
Low or No Product Yield Reaction temperature is too low. Reaction time is too short. Incorrect solvent choice. Reagents are not absorbing microwave energy.Sequentially increase the reaction temperature by 25-50°C above the conventional method's temperature.[16] Increase the reaction time. If reactants are non-polar, switch to a more polar, microwave-absorbing solvent.[16] Consider adding a small amount of a highly absorbing solvent or an ionic liquid.[5]
Reaction Not Heating / Slow Heating Solvent or reaction mixture has low polarity (poor microwave absorption). Low power setting.Switch to a more polar solvent or add a microwave absorber (e.g., a small amount of ionic liquid or a silicon carbide (SiC) susceptor).[5][6] Ensure the power setting is appropriate for the solvent and vessel size; for low-absorbing solvents, a higher power setting may be needed.[16]
Pressure Exceeds Safety Limits Reaction is producing gaseous byproducts. Reaction temperature is too high for the chosen solvent, leading to high vapor pressure. The reaction vessel is overfilled.Reduce the amount of starting material. If possible, choose a different synthetic route that does not produce gas. Select a solvent with a higher boiling point. Ensure the reaction vial is not filled beyond the recommended volume to leave adequate headspace.[5]
Inconsistent or Irreproducible Results Inaccurate temperature monitoring (especially with external IR sensors on weakly absorbing mixtures).[17] Inconsistent stirring. Variations in reagent concentration or solvent volume.Use an internal fiber-optic temperature probe for more accurate readings if available.[17] Ensure consistent and effective stirring. Precisely control the amounts of all reagents and the total reaction volume.
Difficulty with Scale-Up Limited penetration depth of microwaves into larger volumes, leading to uneven heating.[18] Challenges in maintaining uniform temperature and pressure in larger batch reactors.For moderate scale-up, consider running multiple small-scale reactions in parallel.[19] For larger scales, a continuous flow microwave reactor may be more suitable than a large batch reactor.[18][19] Reaction conditions often need to be re-optimized for larger volumes.

Data Presentation: Reaction Improvement

Microwave-assisted synthesis consistently demonstrates significant improvements in reaction times and yields compared to conventional oil-bath heating.

Table 1: Comparison of Suzuki Coupling Reactions

Aryl HalideProductMethodCatalystSolventTimeYield (%)Reference
4-Bromoanisole4-MethoxybiphenylConventionalPd EnCat™Toluene/Water/Ethanol8 h>98[20]
4-Bromoanisole4-MethoxybiphenylMicrowavePd EnCat™Toluene/Water/Ethanol10 min>98[20]
4'-Bromoacetophenone4-AcetylbiphenylConventionalPd(OAc)₂Water2 hNot specified[21]
4'-Bromoacetophenone4-AcetylbiphenylMicrowavePd(OAc)₂Water2-4 minGood to Excellent[21]
Aryl BromidesVarious BiarylsConventionalPd EnCat 30THF/Water~24 hExcellent[22]
Aryl BromidesVarious BiarylsMicrowavePd EnCat 30THF/Water20 minExcellent[22]

Table 2: Comparison of Diels-Alder Reactions

DieneDienophileMethodSolventTemperatureTimeYield (%)Reference
2,3-Dimethyl-1,3-butadieneMaleimideMicrowaveWater110 °C5 min94[23]
2,3-Dimethyl-1,3-butadieneMaleimideMicrowaveToluene110 °C5 min96[23]
1,3-CyclohexadieneN-phenylmaleimideConventionalEthyl AcetateReflux (1.5 h)1.5 h77-83[24]
1,3-CyclohexadieneN-phenylmaleimideMicrowaveEthyl AcetateNot specified10 minNot specified[24]

Experimental Protocols

Key Experiment 1: Microwave-Assisted Suzuki Coupling in Aqueous Media
  • Objective: To perform a rapid Suzuki cross-coupling reaction using microwave irradiation.

  • Reaction: Coupling of an aryl halide with phenylboronic acid.

  • Procedure:

    • Into a 10 mL glass microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), a base such as KOH or K₂CO₃ (2 mmol), and the palladium catalyst (e.g., complex 4, 0.1 mol%).[25]

    • Add 1 mL of ethanol and 1 mL of deionized water to the vial.[25]

    • Seal the vessel securely with a Teflon septum and an aluminum crimp top.

    • Place the vial into the microwave reactor cavity.

    • Set the microwave program: Irradiate with 60 W power, ramping the temperature from ambient to 120°C. Once 120°C is reached, hold at this temperature for 2 minutes with continuous stirring.[25]

    • After the irradiation is complete, the vessel is cooled to below 50°C using compressed air before it is carefully opened.

    • The reaction mixture can then be extracted, dried, and purified using standard column chromatography to isolate the biaryl product.

Key Experiment 2: Microwave-Assisted Diels-Alder Reaction
  • Objective: To demonstrate a solvent-comparison for a Diels-Alder reaction under microwave conditions.

  • Reaction: Cycloaddition of 2,3-dimethyl-1,3-butadiene and maleimide.

  • Procedure:

    • In a 10 mL microwave vessel containing a magnetic stir bar, charge maleimide (1.0 equivalent) and 2,3-dimethyl-1,3-butadiene (2.0 equivalents).[23]

    • Add 2.5 mL of the chosen solvent (e.g., water or toluene) to the vessel.[23]

    • Seal the vessel and place it in the microwave synthesizer.

    • Program the instrument to heat the mixture to 110°C and hold for 5 minutes with stirring.

    • Following the reaction, allow the vessel to cool to a safe temperature (<50°C).

    • If a precipitate has formed (as is common in the aqueous reaction), collect the solid product via vacuum filtration. If no precipitate is present, perform a suitable workup and extraction.

    • Dry the product and determine the yield and purity.

Visualizations

Microwave_Workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Irradiation cluster_post 3. Work-up & Analysis A Select Reagents & Solvent B Choose Appropriate Vessel (Size, Material) A->B C Add Reagents, Solvent, & Stir Bar to Vessel B->C D Securely Seal Vessel C->D E Set Parameters: - Temperature - Time - Power/Pressure Limit D->E F Place Vessel in Cavity & Start Run E->F G Monitor Real-Time Data (T, P) F->G H Automated Cooling of Vessel G->H I Safely Uncap Vessel (Post-Cooling) H->I J Isolate & Purify Product I->J K Analyze Product (Yield, Purity) J->K

Caption: General experimental workflow for microwave-assisted synthesis.

Troubleshooting_Flowchart Start Reaction Outcome Unsatisfactory Q1 Low or No Yield? Start->Q1 Q2 Arcing / Sparking? Q1->Q2 No A1 Increase Temperature (e.g., by 25°C) Q1->A1 Yes Q3 Pressure Too High? Q2->Q3 No B1 Check for Metal Contact (Stir Bar, Cavity Chips) Q2->B1 Yes Q4 Heating Too Slow? Q3->Q4 No C1 Reduce Reactant Scale Q3->C1 Yes D1 Use More Polar Solvent Q4->D1 Yes End Re-run Experiment Q4->End No, Re-evaluate Chemistry A2 Increase Reaction Time A1->A2 A3 Check Solvent Polarity A2->A3 A3->End B2 Inspect Waveguide Cover B1->B2 B2->End C2 Check for Gaseous Byproducts C1->C2 C3 Use Higher Boiling Point Solvent C2->C3 C3->End D2 Increase Reactant Concentration D1->D2 D3 Add Microwave Absorber (e.g., SiC, Ionic Liquid) D2->D3 D3->End

Caption: Troubleshooting decision tree for common microwave synthesis issues.

Solvent_Choice_Logic Reactants Reactant Properties PolarReactant Polar / Ionic Reactants Reactants->PolarReactant NonpolarReactant Non-polar Reactants Reactants->NonpolarReactant DesiredT Desired Reaction Temperature Solvent Solvent Selection DesiredT->Solvent PolarSolvent High-Absorbing (e.g., DMF, EtOH) Solvent->PolarSolvent NonpolarSolvent Low-Absorbing (e.g., Toluene, Dioxane) Solvent->NonpolarSolvent HeatingRate Heating Rate & Efficiency PolarReactant->Solvent Allows flexibility NonpolarReactant->Solvent Requires polar solvent or susceptor PolarSolvent->HeatingRate Fast Heating NonpolarSolvent->HeatingRate Slow Heating Susceptor Add Susceptor (e.g., SiC) NonpolarSolvent->Susceptor To improve heating Susceptor->HeatingRate Enables Fast Heating

Caption: Logical relationship between reactants, solvent choice, and heating efficiency.

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Cyclohexenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted cyclohexenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues encountered during NMR analysis of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in my substituted cyclohexene spectrum appear broad and poorly resolved?

A1: Broad or poorly resolved signals in the NMR spectrum of a substituted cyclohexene can arise from several factors:

  • Conformational Exchange: Substituted cyclohexenes exist in dynamic equilibrium between different conformations, most commonly the half-chair and boat forms. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to signal broadening. This is particularly common at room temperature.[1]

  • Poor Shimming: An inhomogeneous magnetic field will cause peaks to be broad and distorted. Careful shimming of the spectrometer is crucial for obtaining high-resolution spectra.

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening. Ensure your sample and NMR tube are free from such contaminants.

Q2: I'm seeing more signals in my 1H NMR spectrum than I expected for my substituted cyclohexene. What could be the reason?

A2: The presence of unexpected additional signals can be due to:

  • Diastereomers: If your synthesis can produce diastereomers and they are not fully separated, you will see a separate set of signals for each isomer.

  • Rotamers: If a substituent has restricted rotation around a single bond, you might observe distinct signals for each rotational isomer (rotamer). This can sometimes be resolved by acquiring the spectrum at a higher temperature.[1]

  • Impurities: Residual solvents, starting materials, or byproducts from the reaction will show up in the spectrum. Cross-referencing with NMR data for common laboratory solvents is recommended.

Q3: The splitting patterns in my spectrum don't follow the simple n+1 rule. Why is that?

A3: The rigid, non-planar structure of the cyclohexene ring often leads to complex splitting patterns that do not adhere to the simple n+1 rule. This is due to:

  • Second-Order Effects: When the chemical shift difference between two coupled protons is not much larger than their coupling constant, second-order coupling can occur, leading to more complex and sometimes "roofed" multiplets.

  • Diastereotopic Protons: Protons on a methylene group (CH2) can be in different chemical environments due to the chirality of the molecule or the lack of a plane of symmetry bisecting the CH2 group. These diastereotopic protons are non-equivalent and will have different chemical shifts and will couple to each other, resulting in more complex splitting.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Unusually Upfield or Downfield Shifts

Q: A proton in my substituted cyclohexene is showing a chemical shift that is significantly different from what I predicted. What are the likely causes?

A: Unexpected chemical shifts are often due to the unique three-dimensional structure of the cyclohexene ring and the electronic effects of substituents. Here are the primary factors to consider:

  • Anisotropic Effects: Pi systems, such as double bonds and carbonyl groups, generate their own magnetic fields. Depending on the spatial orientation of a proton relative to this induced field, it can be either shielded (shifted upfield) or deshielded (shifted downfield).[2][3] For example, a proton positioned directly above the plane of the double bond will experience a shielding effect and appear at a lower ppm value than expected.

  • Conformational Effects (Axial vs. Equatorial): In the dominant half-chair conformation, substituents can occupy either axial or equatorial positions. Protons in axial and equatorial positions have different chemical environments, leading to distinct chemical shifts. Generally, axial protons are more shielded and appear at a lower chemical shift compared to their equatorial counterparts.[4]

  • Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts. Aromatic solvents like benzene-d6 can induce substantial shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to their own magnetic anisotropy. Running the spectrum in a different solvent can be a useful diagnostic tool.

Issue 2: Difficulty in Distinguishing Diastereomers

Q: My reaction produced a mixture of diastereomers of a substituted cyclohexene, and their NMR signals are overlapping, making assignment difficult. How can I resolve and assign these signals?

A: Distinguishing and assigning the spectra of diastereomers can be challenging but is achievable with a combination of techniques:

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to trace the connectivity within each diastereomer.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons, aiding in the assignment of both 1H and 13C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can be crucial for determining the relative stereochemistry of the diastereomers.

  • Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes improve the resolution of overlapping signals.

  • Computational Chemistry: Calculating the predicted NMR spectra for each possible diastereomer using quantum mechanical methods can provide a powerful tool for assigning the experimental spectra.

Data Presentation: 1H and 13C NMR Chemical Shifts of Selected Substituted Cyclohexenes

The following tables summarize typical 1H and 13C NMR chemical shifts for a variety of substituted cyclohexenes. All data is for spectra recorded in CDCl3 unless otherwise noted. Chemical shifts (δ) are given in ppm.

Table 1: 1H NMR Chemical Shifts (ppm) of Selected Substituted Cyclohexenes

CompoundH-1H-2H-3H-4H-5H-6Other Protons
1-Methylcyclohexene [5][6]-5.45 (m)1.95 (m)1.55 (m)1.55 (m)1.95 (m)1.65 (s, 3H, CH3)
3-Bromocyclohexene [7][8][9]5.90 (m)5.80 (m)4.90 (m)2.30-2.00 (m)1.80 (m)2.30-2.00 (m)
4-Acetyl-1-methylcyclohexene [5][7]-5.31 (s)2.16-1.84 (m)2.50-2.39 (m)2.16-1.84 (m)2.16-1.84 (m)2.10 (s, 3H, COCH3), 1.58 (s, 3H, CH3)
4-Cyanocyclohexene [10][11]5.75 (m)5.64 (m)2.39 (m)2.84 (m)2.22 (m)2.31 (m)

Table 2: 13C NMR Chemical Shifts (ppm) of Selected Substituted Cyclohexenes

CompoundC-1C-2C-3C-4C-5C-6Other Carbons
1-Methylcyclohexene [12]133.8121.530.122.922.325.523.4 (CH3)
3-Bromocyclohexene [8]129.5126.548.031.024.527.0
4-Acetyl-1-methylcyclohexene [7]133.8119.229.547.227.027.9212.0 (C=O), 24.9 (COCH3), 23.4 (CH3)
4-Cyanocyclohexene [10]126.3125.128.528.324.924.1122.5 (CN)

Experimental Protocols

Key Experiment: Variable Temperature (VT) NMR for Conformational Analysis

This protocol outlines the steps for conducting a variable temperature NMR experiment to study the conformational dynamics of a substituted cyclohexene.

Objective: To resolve broad signals resulting from conformational exchange or to determine the energy barrier of this exchange.

Materials:

  • Substituted cyclohexene sample (5-20 mg)

  • High-quality NMR tube (e.g., Wilmad 535-PP or equivalent)

  • Appropriate deuterated solvent with a wide temperature range (e.g., toluene-d8, THF-d8)

  • NMR spectrometer equipped with a variable temperature unit

Procedure:

  • Sample Preparation:

    • Dissolve 5-20 mg of the purified substituted cyclohexene in approximately 0.6 mL of the chosen deuterated solvent in a small vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Spectrometer Setup (Room Temperature):

    • Insert the sample into the spectrometer.

    • Lock and shim the spectrometer on the solvent signal to obtain a high-resolution spectrum at room temperature.

    • Acquire a standard 1H NMR spectrum. This will serve as your reference.

  • Lowering the Temperature:

    • In the spectrometer software, set the target temperature to a value 10-15°C below room temperature.

    • Allow the temperature to equilibrate for at least 5-10 minutes.

    • Re-shim the spectrometer, as the magnetic field homogeneity will change with temperature.

    • Acquire a 1H NMR spectrum.

  • Iterative Cooling and Data Acquisition:

    • Continue to lower the temperature in 10-15°C increments, allowing for equilibration and re-shimming at each step.

    • Acquire a spectrum at each temperature.

    • Observe the changes in the spectrum, particularly the broadening and eventual sharpening of signals as the conformational exchange slows down.

  • Data Analysis:

    • Identify the coalescence temperature (Tc), which is the temperature at which two exchanging signals merge into a single broad peak.

    • The energy barrier (ΔG‡) for the conformational exchange can be calculated using the Eyring equation, which relates the rate constant at coalescence to the temperature.

Safety Precautions:

  • Always use appropriate personal protective equipment (PPE).

  • Be aware of the freezing and boiling points of your solvent to avoid tube breakage or over-pressurization.

  • Follow the specific operating procedures for the variable temperature unit on your NMR spectrometer.

Visualizations

Troubleshooting_Workflow cluster_broadening Troubleshooting Broad Peaks cluster_extra_signals Investigating Extra Signals cluster_splitting Analyzing Complex Splitting start Unexpected NMR Shift Observed q1 Are peaks broad or poorly resolved? start->q1 check_conformation Consider Conformational Exchange - Run VT-NMR q1->check_conformation Yes q2 Are there more signals than expected? q1->q2 No a1_yes Yes a1_no No check_shims Re-shim the Spectrometer check_conformation->check_shims check_conc Dilute the Sample check_shims->check_conc check_conc->q2 check_isomers Check for Diastereomers/Rotamers - Use 2D NMR (COSY, NOESY) q2->check_isomers Yes q3 Do splitting patterns deviate from n+1 rule? q2->q3 No a2_yes Yes a2_no No check_impurities Identify Impurities - Check solvent peaks - Analyze starting materials check_isomers->check_impurities check_impurities->q3 analyze_coupling Analyze for Second-Order Effects and Diastereotopic Protons - Use 2D NMR (COSY) q3->analyze_coupling Yes end_node Consult Further Resources or Specialist q3->end_node No a3_yes Yes a3_no No analyze_coupling->end_node

Caption: A workflow for troubleshooting unexpected NMR shifts in substituted cyclohexenes.

Conformational_Equilibrium cluster_slow Slow Exchange (Low Temperature) cluster_fast Fast Exchange (High Temperature) cluster_intermediate Intermediate Exchange (Coalescence) slow_A Conformer A (Axial Substituted) slow_B Conformer B (Equatorial Substituted) int_eq Intermediate Rate of Interconversion A <=> B spectrum_slow Result: Two distinct sets of sharp signals observed. fast_eq Rapidly Interconverting Conformers A <=> B spectrum_fast Result: One set of averaged, sharp signals observed. spectrum_int Result: Broad, coalesced signals observed.

Caption: The effect of temperature on the NMR spectrum of a conformationally mobile cyclohexene.

References

Technical Support Center: Synthesis of Cyclohex-2-ene-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohex-2-ene-1-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound core structure?

A1: The most prevalent and efficient method is the [4+2] cycloaddition, commonly known as the Diels-Alder reaction. This reaction involves the combination of a conjugated diene (e.g., 1,3-butadiene) with a dienophile (e.g., acrylic acid or its esters) to form the cyclohexene ring.[1][2] The Diels-Alder reaction is favored for its high atom economy and stereospecificity, allowing for controlled synthesis of complex cyclic molecules.[3]

Q2: What are the key factors that influence the yield and success of the Diels-Alder reaction for this synthesis?

A2: Several factors are crucial for a successful Diels-Alder reaction:

  • Diene Conformation: The diene must be in the s-cis conformation to react. Acyclic dienes can rotate into this conformation, while cyclic dienes are often locked in a reactive s-cis state.[4]

  • Electronic Properties: The reaction is generally faster and more efficient when the diene has electron-donating groups and the dienophile (the alkene) has electron-withdrawing groups.[1][4] For the synthesis of this compound, the carboxylic acid group on the dienophile (acrylic acid) is an electron-withdrawing group.

  • Steric Hindrance: Significant steric hindrance on the diene or dienophile can impede the reaction.[1]

  • Temperature: While some Diels-Alder reactions proceed at room temperature, many require heating. However, excessively high temperatures can lead to a retro-Diels-Alder reaction, where the product reverts to the starting materials.[5]

  • Catalysis: Lewis acids are often used to catalyze the reaction, increasing the reaction rate and improving selectivity.[6]

Q3: What is the "endo rule" in the context of this synthesis?

A3: The "endo rule" is a stereochemical principle in Diels-Alder reactions. It states that the dienophile's substituent with pi-electron density (in this case, the carboxylic acid group) preferentially orients itself towards the developing pi-system of the diene in the transition state. This leads to the formation of the endo product as the major isomer.

Q4: Can I use substituted dienes and dienophiles to create derivatives?

A4: Yes, the Diels-Alder reaction is highly versatile. By using substituted 1,3-butadienes and/or derivatives of acrylic acid, a wide variety of substituted this compound derivatives can be synthesized. The substituents on the reactants will influence the regioselectivity and stereoselectivity of the reaction.

Q5: Are there alternative methods for synthesizing this compound derivatives?

A5: While the Diels-Alder reaction is the most common, other methods exist. For instance, some approaches involve the dehydration of cyclohexanol derivatives to form the cyclohexene ring, followed by functionalization.[7][8] Another strategy involves a[9][9]-sigmatropic rearrangement of specific precursors to generate the desired cyclohexenone carboxylic acid structure.[8]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solution
Diene is in the unreactive s-trans conformation. For acyclic dienes, gentle heating can promote rotation to the reactive s-cis conformation. If the diene is sterically locked in the s-trans conformation, a different diene may be necessary.
Poor dienophile reactivity. While acrylic acid is an activated dienophile, its esters (e.g., methyl acrylate) can sometimes be more reactive. The use of a Lewis acid catalyst will significantly enhance the reactivity of the dienophile.
Reaction temperature is too low. Gradually increase the reaction temperature while monitoring for product formation. Be cautious of potential side reactions at higher temperatures.
Reaction temperature is too high, causing a retro-Diels-Alder reaction. If the product is known to be thermally labile, reduce the reaction temperature and consider extending the reaction time or using a catalyst.
Inhibitor in starting materials. Dienes and dienophiles like acrylic acid are often shipped with polymerization inhibitors. Remove the inhibitor before the reaction, for example, by passing it through a column of activated alumina.
Poor quality of reagents. Ensure that the diene and dienophile are pure and free of moisture or other contaminants. Freshly distill or purify the reagents if necessary.
Formation of Multiple Products or Impurities
Potential Cause Suggested Solution
Polymerization of the dienophile (acrylic acid). This is a common side reaction, especially at elevated temperatures.[10] Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.[11]
Formation of both endo and exo isomers. While the endo product is typically favored, some reactions yield a mixture. Lowering the reaction temperature can sometimes increase the selectivity for the endo isomer. The choice of Lewis acid catalyst can also influence the endo/exo ratio.
Diene dimerization. Some highly reactive dienes, like cyclopentadiene, can undergo a Diels-Alder reaction with themselves. This can be minimized by slowly adding the diene to the dienophile solution.
Oxidation of the product. If the reaction is exposed to air at high temperatures, oxidation of the cyclohexene ring can occur. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Scale-Up Challenges
Issue Considerations and Recommendations
Exothermic Reaction. The Diels-Alder reaction is exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction and polymerization. Ensure adequate cooling capacity and consider a semi-batch process where one reactant is added portion-wise to control the temperature.
Safety Concerns. Many dienes are flammable and can form explosive peroxides. Dienophiles like acrylic acid can be corrosive and polymerize violently.[10] Conduct a thorough safety review before scaling up.
Mixing and Mass Transfer. Ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized overheating.
Purification. Crystallization is a common purification method. On a larger scale, controlling the crystallization process to obtain the desired crystal size and purity can be challenging. Seeding the solution may be necessary.

Quantitative Data

Table 1: Effect of Lewis Acid Catalysis on Diels-Alder Reaction Yields

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
NoneToluene1102445
AlCl₃ (10)Dichloromethane25485
BF₃·OEt₂ (10)Dichloromethane25682
ZnCl₂ (10)Toluene801275
Sc(OTf)₃ (5)Dichloromethane25492

Note: Data is compiled and representative of typical yields for the Diels-Alder reaction between 1,3-butadiene and acrylic acid/esters. Actual yields may vary depending on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Thermal Diels-Alder Synthesis of this compound
  • Reagent Preparation:

    • Ensure 1,3-butadiene is handled as a condensed liquid at low temperatures or generated in situ from a suitable precursor like 3-sulfolene.

    • Remove any polymerization inhibitor from the acrylic acid by passing it through a short column of activated alumina.

  • Reaction Setup:

    • In a pressure-rated reaction vessel equipped with a magnetic stir bar, add acrylic acid (1.0 eq).

    • Cool the vessel to -10 °C and condense 1,3-butadiene (1.2 eq) into the vessel.

    • Add a catalytic amount of a polymerization inhibitor (e.g., hydroquinone).

    • Seal the vessel securely.

  • Reaction Execution:

    • Allow the vessel to warm to room temperature and then heat to 100-150 °C in an oil bath behind a safety shield.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Work-up and Purification:

    • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

    • Remove any unreacted 1,3-butadiene by gentle evaporation in a fume hood.

    • Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and wash with water to remove any remaining acrylic acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Synthesis
  • Reagent Preparation:

    • As described in Protocol 1.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the dienophile (e.g., methyl acrylate, 1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the Lewis acid (e.g., AlCl₃, 0.1 eq) to the stirred solution.

    • In the dropping funnel, add the diene (1,3-butadiene, 1.2 eq) dissolved in a small amount of the reaction solvent.

  • Reaction Execution:

    • Add the diene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_diene Prepare Diene (e.g., condense gas) add_diene Add Diene prep_diene->add_diene prep_dienophile Prepare Dienophile (e.g., remove inhibitor) charge_reactor Charge Reactor with Dienophile prep_dienophile->charge_reactor charge_reactor->add_diene heat_stir Heat and Stir add_diene->heat_stir monitor Monitor Progress (TLC/GC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify product Final Product purify->product

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_low_yield cluster_temp Temperature Issues cluster_reagents Reagent Issues cluster_catalysis Catalysis Issues start Low or No Yield temp_low Too Low? start->temp_low temp_high Too High? (Retro-Diels-Alder) start->temp_high inhibitor Inhibitor Present? start->inhibitor purity Purity/Moisture? start->purity conformation Diene in s-trans? start->conformation no_catalyst Uncatalyzed Reaction Slow? start->no_catalyst sol_increase_temp sol_increase_temp temp_low->sol_increase_temp Solution: Increase Temp sol_decrease_temp sol_decrease_temp temp_high->sol_decrease_temp Solution: Decrease Temp sol_remove_inhibitor sol_remove_inhibitor inhibitor->sol_remove_inhibitor Solution: Remove Inhibitor sol_purify_reagents sol_purify_reagents purity->sol_purify_reagents Solution: Purify Reagents sol_heat_or_change_diene sol_heat_or_change_diene conformation->sol_heat_or_change_diene Solution: Heat or Change Diene sol_add_catalyst sol_add_catalyst no_catalyst->sol_add_catalyst Solution: Add Lewis Acid

Caption: Troubleshooting logic for low or no product yield in the synthesis.

scale_up_considerations cluster_safety Safety cluster_process Process Parameters cluster_purification Downstream Processing start Scaling Up Synthesis exotherm Exotherm Control start->exotherm reagent_hazards Reagent Hazards start->reagent_hazards mixing Efficient Mixing start->mixing heat_transfer Heat Transfer start->heat_transfer crystallization Controlled Crystallization start->crystallization impurity_profile Impurity Profile start->impurity_profile sol_cooling sol_cooling exotherm->sol_cooling Solution: Adequate Cooling, Semi-batch sol_safety_review sol_safety_review reagent_hazards->sol_safety_review Solution: Thorough Safety Review sol_impeller_design sol_impeller_design mixing->sol_impeller_design Solution: Appropriate Impeller/Baffles sol_jacket_design sol_jacket_design heat_transfer->sol_jacket_design Solution: Reactor Jacket Design sol_seeding sol_seeding crystallization->sol_seeding Solution: Seeding, Controlled Cooling sol_analytical_monitoring sol_analytical_monitoring impurity_profile->sol_analytical_monitoring Solution: In-process Controls

Caption: Key considerations for scaling up the synthesis of this compound derivatives.

References

Technical Support Center: Managing Acidic Functional Groups in Wittig Olefination Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for navigating the complexities of the Wittig olefination in the presence of acidic functional groups. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Can the Wittig reaction be performed on substrates containing acidic functional groups like phenols and carboxylic acids?

A1: Yes, the Wittig reaction is compatible with a variety of functional groups, including acidic ones such as phenols and carboxylic acids.[1] However, the acidic proton can react with the basic ylide, potentially quenching the reagent and reducing the yield of the desired alkene.[2] Strategic planning is necessary to manage this competing acid-base reaction. This can involve the choice of base, reaction conditions, or the use of protecting groups.

Q2: What is the primary challenge when dealing with acidic functional groups in a Wittig reaction?

A2: The main challenge is the acidic proton of the functional group (e.g., the hydroxyl proton of a phenol or the carboxylic acid proton) reacting with the strongly basic phosphonium ylide. This acid-base reaction consumes the ylide, preventing it from reacting with the carbonyl group of your substrate and thus lowering the yield of the desired alkene.[2]

Q3: What are the general strategies to overcome the challenges posed by acidic functional groups?

A3: There are three primary strategies:

  • Use of Excess Base: Employing a sufficient excess of a strong base to deprotonate both the phosphonium salt to form the ylide and the acidic functional group on the substrate.

  • Reaction in Aqueous Media: Performing the reaction in an aqueous medium with a milder base (e.g., NaHCO₃) can be effective, especially with stabilized ylides.[1][3] The acidic substrate is deprotonated by the base, and the reaction proceeds with the resulting anion.[2]

  • Protecting Group Strategy: Temporarily protecting the acidic functional group to prevent its reaction with the ylide. The protecting group is then removed after the olefination is complete.

Q4: How does the type of ylide (stabilized vs. non-stabilized) affect the strategy for dealing with acidic groups?

A4:

  • Stabilized ylides are less basic and more tolerant of acidic functional groups. They can often be used in the presence of acidic protons, particularly with weaker bases in aqueous media.[1][2]

  • Non-stabilized ylides are much more basic and will readily deprotonate even weakly acidic functional groups. For these ylides, using an excess of a very strong base or employing a protecting group strategy is typically necessary.

Troubleshooting Guide

Problem Probable Cause Solution
Low or no yield of the desired alkene The acidic proton on the substrate is quenching the Wittig reagent.- Use at least two equivalents of a strong base (e.g., n-BuLi, NaH, KOtBu) to deprotonate both the phosphonium salt and the acidic functional group. - Consider protecting the acidic functional group before the Wittig reaction. - For stabilized ylides, try performing the reaction in an aqueous medium with a base like NaHCO₃ or LiOH.[1][3]
Complex mixture of products Side reactions are occurring due to the harsh basic conditions.- If using a very strong base, ensure the reaction is performed at a low temperature to minimize side reactions. - Consider switching to a milder base if compatible with your ylide. - A protecting group strategy can allow for the use of milder conditions.
Starting material is recovered unchanged The ylide is not being formed in sufficient quantity or is being consumed before it can react with the carbonyl.- Ensure your phosphonium salt is dry. - Use a sufficiently strong base to deprotonate the phosphonium salt. - If an acidic group is present, ensure enough base is used to deprotonate it as well as the phosphonium salt.
Difficulty in purifying the product from triphenylphosphine oxide Triphenylphosphine oxide is a common byproduct and can be challenging to separate from the desired alkene.- Purification can often be achieved by column chromatography. - In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be effective.

Data Presentation

Table 1: pKa Values of Relevant Functional Groups and Phosphonium Salts

Compound/Functional GroupApproximate pKaReference(s)
Carboxylic Acid (R-COOH)4-5[4]
Phenol (Ar-OH)10[4][5][6]
Methyltriphenylphosphonium bromide~22 (in DMSO)
Stabilized Phosphonium Ylides (e.g., Ph₃P=CHCO₂Et)6-9[2][7]

Table 2: Comparison of Common Bases for Wittig Olefination

BaseStrengthCommon Applications & Considerations
n-Butyllithium (n-BuLi)Very StrongCommonly used for non-stabilized ylides. Requires anhydrous and inert conditions. Can act as a nucleophile.
Sodium Hydride (NaH)StrongA strong, non-nucleophilic base suitable for a wide range of ylides. Requires careful handling and anhydrous conditions.
Potassium tert-Butoxide (KOtBu)StrongA strong, sterically hindered base. Good for generating ylides without significant nucleophilic addition from the base.
Sodium Bicarbonate (NaHCO₃)MildEffective in aqueous media, particularly with stabilized ylides and substrates with acidic groups.[1]
Lithium Hydroxide (LiOH)MildCan be used in aqueous Wittig reactions.[3]

Experimental Protocols

Protocol 1: Wittig Olefination of a Phenolic Aldehyde without a Protecting Group

This protocol is adapted for the reaction of a phenolic aldehyde with a non-stabilized ylide using an excess of a strong base.

Materials:

  • Methyltriphenylphosphonium bromide

  • 4-Hydroxybenzaldehyde

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (2.2 equivalents) portion-wise to the stirred suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of 4-hydroxybenzaldehyde to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Wittig Olefination of a Carboxylic Acid-Containing Aldehyde using a Protecting Group Strategy

This protocol involves the protection of a carboxylic acid as a methyl ester, followed by the Wittig reaction and subsequent deprotection.

Part A: Methyl Ester Protection of the Carboxylic Acid

  • Dissolve the carboxylic acid-containing aldehyde (e.g., 4-formylbenzoic acid) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Part B: Wittig Olefination

  • Follow the procedure outlined in Protocol 1, using the protected methyl ester of the aldehyde as the substrate.

Part C: Deprotection of the Methyl Ester

  • Dissolve the product from Part B in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH).

  • Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1M HCl to a pH of ~2.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final carboxylic acid product.

Mandatory Visualization

Wittig_Strategy_Decision_Tree start Start: Substrate with Acidic Functional Group (e.g., OH, COOH) ylide_type Is the ylide stabilized (e.g., contains an EWG)? start->ylide_type aqueous_media Strategy 1: Aqueous Wittig - Use a mild base (e.g., NaHCO₃, LiOH) - Water as solvent ylide_type->aqueous_media Yes non_stabilized_ylide Is the acidic proton highly acidic (e.g., COOH)? ylide_type->non_stabilized_ylide No (Non-stabilized ylide) protecting_group Strategy 2: Protecting Group - Protect the acidic group (e.g., esterification) - Perform Wittig reaction - Deprotect non_stabilized_ylide->protecting_group Yes excess_base Strategy 3: Excess Strong Base - Use >2 eq. of a strong base (e.g., n-BuLi, NaH) - Anhydrous conditions non_stabilized_ylide->excess_base No (e.g., Phenol)

Caption: Decision tree for selecting a Wittig olefination strategy with acidic substrates.

Wittig_Experimental_Workflow start Start: Prepare Reactants protection Protect Acidic Group (if necessary) start->protection ylide_formation Ylide Formation: - Phosphonium salt + Base - Anhydrous/Inert conditions protection->ylide_formation wittig_reaction Wittig Reaction: - Add carbonyl substrate to ylide - Monitor by TLC ylide_formation->wittig_reaction workup Aqueous Workup: - Quench reaction - Extraction wittig_reaction->workup purification Purification: - Column chromatography workup->purification deprotection Deprotection (if necessary) purification->deprotection final_product Final Product Characterization deprotection->final_product

Caption: General experimental workflow for Wittig olefination with an acidic substrate.

References

Validation & Comparative

1H NMR Spectrum Analysis: A Comparative Guide to Cyclohex-2-ene-1-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of the 1H NMR spectrum of Cyclohex-2-ene-1-carboxylic Acid, offering insights into its key spectral features in contrast to its structural isomers and a saturated analog.

Comparative 1H NMR Data

The chemical shifts (δ) and coupling constants (J) in 1H NMR spectroscopy are highly sensitive to the electronic environment of the protons in a molecule. The position of the double bond and the carboxylic acid group in cyclohexene carboxylic acid isomers significantly influences their spectral readouts. Below is a summary of typical 1H NMR data for this compound and its comparators.

CompoundProton AssignmentTypical Chemical Shift (δ, ppm)Notes
This compound -COOH10.0 - 12.0 (broad s)The acidic proton of the carboxylic acid group is characteristically deshielded and appears as a broad singlet.[1]
Olefinic Protons (-CH=CH-)5.7 - 6.3 (m)These protons on the double bond resonate in this downfield region due to the anisotropic effect of the π-system.[1]
α-Proton (-CH-COOH)2.0 - 3.0 (m)The proton on the carbon adjacent to the carboxyl group is shifted downfield.
Allylic & Aliphatic1.2 - 2.5 (m)The remaining methylene protons of the cyclohexene ring produce complex, overlapping multiplets in the upfield region.
1-Cyclohexene-1-carboxylic acid -COOH~12.0 (broad s)Similar to its isomer, the acidic proton is significantly deshielded.
Olefinic Proton (=CH-)~7.0 (m)The lone olefinic proton is adjacent to the electron-withdrawing carboxylic acid group, causing a significant downfield shift.
Allylic Protons~2.2 - 2.4 (m)The four allylic protons on the two carbons adjacent to the double bond.
Aliphatic Protons~1.6 (m)The remaining four aliphatic protons further from the double bond.
3-Cyclohexene-1-carboxylic acid -COOH~12.0 (broad s)The chemical shift of the carboxylic acid proton remains in the typical downfield region.
Olefinic Protons (-CH=CH-)~5.7 (m)The two olefinic protons are in a symmetric environment and less influenced by the distant carboxylic acid group compared to the other isomers.
α-Proton (-CH-COOH)~2.5 (m)The proton on the carbon bearing the carboxylic acid.
Allylic & Aliphatic~2.0 - 2.4 (m)The remaining protons of the ring.
Cyclohexanecarboxylic acid -COOH~12.0 (broad s)The acidic proton remains in a similar downfield position.
α-Proton (-CH-COOH)~2.3 (m)The proton on the carbon attached to the carboxyl group.
Aliphatic Protons~1.2 - 1.9 (m)The remaining ten protons on the saturated cyclohexane ring show complex overlapping signals in the upfield region.[2]

Experimental Protocol

The following provides a general methodology for acquiring a 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence the chemical shift of the acidic proton.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.

  • The spectrometer is tuned to the proton frequency.

3. Data Acquisition:

  • A standard pulse-acquire sequence is typically used.

  • Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

4. Data Processing:

  • The acquired free induction decay (FID) is processed by applying a Fourier transform.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal.

  • Integration of the signals is performed to determine the relative ratios of the different types of protons.

Structural and Coupling Relationships

The connectivity and spatial relationships between the protons in this compound can be visualized. The following diagram illustrates the key proton environments and their expected spin-spin coupling interactions.

G Proton Environments and Key Couplings in this compound COOH H-COOH H1 H-1 (α to COOH) H2 H-2 (Olefinic) H1->H2 J (vicinal) H6 H-6 (Allylic) H1->H6 J (vicinal) H3 H-3 (Olefinic) H2->H3 H4 H-4 (Allylic) H3->H4 J (vicinal) H5 H-5 H4->H5 J (geminal/vicinal) H5->H6

Caption: Key proton couplings in this compound.

This guide provides a foundational understanding of the 1H NMR spectral characteristics of this compound and its isomers. For definitive structural confirmation, a comprehensive analysis including 13C NMR, COSY, and other 2D NMR techniques is recommended.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclohex-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected electron ionization-mass spectrometry (EI-MS) fragmentation pattern of Cyclohex-2-ene-1-carboxylic Acid with its saturated analog, Cyclohexanecarboxylic Acid. Understanding these fragmentation pathways is crucial for the structural elucidation of small molecules in various research and development settings.

Predicted Fragmentation of this compound vs. Cyclohexanecarboxylic Acid

The introduction of a double bond in the cyclohexene ring significantly influences the fragmentation pattern in mass spectrometry. The primary difference is the availability of the retro-Diels-Alder reaction for this compound, a pathway that is absent in its saturated counterpart.

Below is a table summarizing the predicted and observed major fragment ions for both compounds.

m/z Proposed Fragment Ion Predicted Relative Abundance for this compound Observed Relative Abundance for Cyclohexanecarboxylic Acid Fragmentation Pathway
126[C₇H₁₀O₂]⁺ModerateN/AMolecular Ion (this compound)
128[C₇H₁₂O₂]⁺N/ALowMolecular Ion (Cyclohexanecarboxylic Acid)
111[C₇H₉O]⁺LowHighLoss of •OH (M-17)
83[C₆H₁₁]⁺N/AHighLoss of •COOH (M-45)
81[C₆H₉]⁺ModerateModerateLoss of •COOH (M-45) from this compound
82[C₅H₆O]⁺High (Base Peak)N/ARetro-Diels-Alder Reaction
55[C₄H₇]⁺ModerateHighFurther fragmentation of the cyclohexyl ring
45[COOH]⁺LowLowCarboxyl group fragment

Key Fragmentation Pathways

The fragmentation of this compound is expected to be dominated by two main pathways: the retro-Diels-Alder reaction and the cleavage of the carboxylic acid group.

Retro-Diels-Alder Reaction

The presence of the double bond in the cyclohexene ring allows for a characteristic retro-Diels-Alder reaction, which is a concerted cleavage of two carbon-carbon bonds. This is predicted to be a major fragmentation pathway, leading to the formation of a stable diene radical cation.

Caption: Retro-Diels-Alder fragmentation of this compound.

Carboxylic Acid Fragmentation

Similar to other carboxylic acids, fragmentation involving the carboxyl group is expected. This includes the loss of a hydroxyl radical (•OH) to form an acylium ion, or the loss of the entire carboxyl radical (•COOH).

Carboxylic_Acid_Fragmentation M [this compound]⁺ m/z 126 M_minus_OH [M - •OH]⁺ m/z 109 M->M_minus_OH - •OH M_minus_COOH [M - •COOH]⁺ m/z 81 M->M_minus_COOH - •COOH

Caption: Fragmentation pathways involving the carboxylic acid group.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

The following is a general protocol for acquiring the mass spectrum of a small organic molecule like this compound.

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺•).

  • Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, characteristic fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z, which provides a unique fragmentation pattern for the compound.

Comparison and Conclusion

The mass spectrum of this compound is predicted to be significantly different from that of Cyclohexanecarboxylic Acid due to the influence of the double bond. The key differentiating feature is the prominent peak corresponding to the retro-Diels-Alder fragmentation in the unsaturated acid, which is absent in the saturated analog. This comparative analysis demonstrates the power of mass spectrometry in elucidating the structural features of organic molecules. Researchers can use these predicted fragmentation patterns to identify and characterize unknown compounds in complex mixtures.

A Head-to-Head Battle for Chirality: Diels-Alder vs. Enzymatic Methods in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of chiral synthesis, the choice between traditional organic reactions and biocatalytic methods is a critical decision point. This guide provides a detailed, data-driven comparison of two titans in the field: the venerable Diels-Alder reaction and the increasingly powerful enzymatic methods.

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the therapeutic effect of a drug can be intrinsically linked to its three-dimensional structure. In this context, both the Diels-Alder reaction and enzymatic transformations have proven to be formidable tools for establishing stereocenters with high precision. This guide will delve into the performance of these two methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms to aid in the selection of the most appropriate strategy for a given synthetic challenge.

At a Glance: Key Performance Metrics

To facilitate a rapid and objective comparison, the following tables summarize the key performance indicators for both Diels-Alder and enzymatic methods across various substrates and catalytic systems.

Table 1: Performance of Chiral Diels-Alder Reactions
DieneDienophileCatalyst/AuxiliaryYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Ref.
CyclopentadieneN-AcryloyloxazolidinoneChiral Lewis Acid (e.g., TiCl2(OTf)2-chiral ligand)>90>99:1 (endo:exo)>98[1][2]
CyclopentadieneAcroleinChiral Organocatalyst (e.g., MacMillan catalyst)991:1.3 (endo:exo)93 (exo)[3]
AnthraceneMaleic AnhydrideThermal~100-- (achiral product)General
Danishefsky's dieneMethyl vinyl ketoneChiral Lewis Acid85-95[1]
Table 2: Performance of Enzymatic Chiral Synthesis
SubstrateEnzymeReaction TypeProduct Yield (%)Enantiomeric Excess (ee) (%)Ref.
Racemic 1-phenylethanolLipase (e.g., Candida antarctica Lipase B)Kinetic Resolution~50 (for each enantiomer)>99[4]
Prochiral ketoneCarbonyl Reductase (CBR)Asymmetric Reduction>95>99[5]
Racemic amineTransaminaseDynamic Kinetic Resolution>95~100[6]
meso-1,2-DiolLipaseDesymmetrization9199[7]

The Inner Workings: Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these transformations is crucial for their effective application and optimization. The following diagrams, generated using the DOT language, illustrate the catalytic cycles and workflows for representative Diels-Alder and enzymatic reactions.

Diels_Alder_Lewis_Acid cluster_0 Catalytic Cycle Diene Diene Dienophile Dienophile Lewis_Acid Chiral Lewis Acid Activated_Complex Lewis Acid-Dienophile Complex Transition_State [4+2] Transition State Product_Complex Lewis Acid-Product Complex Product Product

Organocatalytic_Diels_Alder cluster_1 Organocatalytic Cycle Aldehyde α,β-Unsaturated Aldehyde Catalyst Chiral Amine Catalyst Iminium_Ion Chiral Iminium Ion (LUMO lowering) Diene Diene Cycloaddition_TS Diels-Alder Transition State Enamine_Adduct Cycloadduct Enamine Product Product H2O H2O

Enzymatic_Kinetic_Resolution cluster_2 Enzymatic Kinetic Resolution Workflow Racemate Racemic Substrate (R- and S-enantiomers) Enzyme Enzyme (e.g., Lipase) Acyl_Donor Acyl Donor ES_Complex_S Enzyme-S-enantiomer Complex ES_Complex_R Enzyme-R-enantiomer Complex Transition_State_S Fast Reaction Product_S Product (S-enantiomer acylated) Unreacted_R Unreacted Substrate (R-enantiomer)

In Detail: Experimental Protocols

To provide a practical context for the data presented, this section outlines representative experimental protocols for both a chiral Diels-Alder reaction and an enzymatic kinetic resolution.

Protocol 1: Asymmetric Diels-Alder Reaction using a Chiral Auxiliary

This protocol describes a general procedure for a Lewis acid-catalyzed Diels-Alder reaction using a chiral oxazolidinone auxiliary.

Materials:

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Dienophile precursor (e.g., acryloyl chloride)

  • Chiral auxiliary (e.g., (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone)

  • Triethylamine (Et3N)

  • Lewis acid (e.g., TiCl4, Et2AlCl)

  • Anhydrous dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Chiral Dienophile:

    • To a solution of the chiral auxiliary in anhydrous DCM at 0 °C, add Et3N.

    • Slowly add the dienophile precursor (e.g., acryloyl chloride) and stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated NaHCO3 and brine, dry over MgSO4, and concentrate under reduced pressure.

    • Purify the chiral dienophile by flash column chromatography.

  • Diels-Alder Reaction:

    • Dissolve the purified chiral dienophile in anhydrous DCM and cool the solution to the desired temperature (e.g., -78 °C).

    • Add the Lewis acid dropwise and stir for 30 minutes.

    • Add a solution of the diene in anhydrous DCM dropwise.

    • Stir the reaction mixture at the same temperature for the specified time (e.g., 3 hours).

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO3.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

    • The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

    • Purify the major diastereomer by flash column chromatography.

  • Removal of the Chiral Auxiliary:

    • The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H2O2) to afford the chiral carboxylic acid, which can then be converted to other functional groups.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Alcohol

This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol using a lipase.

Materials:

  • Racemic alcohol (e.g., 1-phenylethanol)

  • Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene, hexane)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Reaction:

    • To a solution of the racemic alcohol in the organic solvent, add the lipase and the acyl donor.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until approximately 50% conversion is reached.

  • Work-up and Separation:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture contains the acylated product and the unreacted alcohol.

    • Separate the product (ester) from the unreacted alcohol by flash column chromatography.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the separated alcohol and the ester using chiral GC or high-performance liquid chromatography (HPLC).

    • The unreacted alcohol will be enriched in one enantiomer, while the ester product will be enriched in the other.

Discussion: Choosing the Right Tool for the Job

The choice between a Diels-Alder reaction and an enzymatic method for a specific chiral synthesis is a multifaceted decision that depends on several factors, including the target molecule, available resources, and desired scale of production.

Diels-Alder Reactions offer a powerful and predictable way to construct six-membered rings with multiple stereocenters in a single step. The stereochemical outcome can be controlled with high precision through the use of chiral auxiliaries, chiral Lewis acids, or chiral organocatalysts. These methods are often characterized by high yields and excellent diastereoselectivities. However, they can require cryogenic temperatures, strictly anhydrous conditions, and the use of expensive or toxic metal catalysts. The removal of chiral auxiliaries adds extra steps to the synthetic route.

Enzymatic Methods , on the other hand, operate under mild, environmentally benign conditions, typically in aqueous solutions or organic solvents at or near room temperature. Enzymes exhibit exquisite chemo-, regio-, and stereoselectivity, often leading to products with very high enantiomeric excess.[5] The use of enzymes can simplify downstream processing and reduce waste. However, the substrate scope of a particular enzyme may be limited, and enzyme stability can be a concern under certain process conditions. Furthermore, for kinetic resolutions, the maximum theoretical yield for a single enantiomer is 50%, although dynamic kinetic resolutions can overcome this limitation.[8]

The Rise of Chemoenzymatic Synthesis: A growing trend is the integration of both chemical and enzymatic steps in a single synthetic sequence, a strategy known as chemoenzymatic synthesis.[5] This approach leverages the strengths of both methodologies, using a robust chemical reaction to build a key intermediate which is then subjected to a highly selective enzymatic transformation to introduce chirality. This synergistic approach can lead to highly efficient and elegant syntheses of complex chiral molecules.

Conclusion

Both Diels-Alder reactions and enzymatic methods are indispensable tools in the arsenal of the modern synthetic chemist. The Diels-Alder reaction provides a robust and versatile platform for the construction of complex cyclic systems with a high degree of stereocontrol. Enzymatic methods offer a "green" and highly selective alternative, particularly for the synthesis of chiral alcohols, amines, and other functionalized molecules.

The optimal choice of method will ultimately depend on a careful evaluation of the specific synthetic problem at hand. By understanding the strengths and limitations of each approach, as detailed in this guide, researchers can make informed decisions to accelerate their research and development efforts in the critical area of chiral synthesis.

References

A Comparative Guide to the Reactivity of Cyclohex-2-ene-1-carboxylic Acid and Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of cyclohex-2-ene-1-carboxylic acid and its saturated analog, cyclohexanecarboxylic acid. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis and drug development, where they serve as versatile scaffolds and building blocks. This document summarizes key differences in their reactivity, supported by established chemical principles and available experimental data.

Core Chemical Structures

This compound is an unsaturated carboxylic acid featuring a carbon-carbon double bond within its six-membered ring. This introduces a site of unsaturation that significantly influences its chemical behavior.

Cyclohexanecarboxylic Acid is the corresponding saturated carboxylic acid, with a stable cyclohexane ring. Its reactivity is primarily dictated by the carboxylic acid functional group.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundC₇H₁₀O₂126.15[1]
Cyclohexanecarboxylic AcidC₇H₁₂O₂128.17

Comparative Reactivity Analysis

The primary difference in reactivity stems from the presence of the double bond in this compound. This feature provides an additional site for chemical transformations that are not possible with cyclohexanecarboxylic acid.

Acidity (pKa)

The acidity of a carboxylic acid is a fundamental property influencing its reactivity, particularly in base-catalyzed reactions.

CompoundpKaReference
Cyclohexanecarboxylic Acid~4.9[2]
This compoundNot readily available in cited literature, but expected to be slightly more acidic than cyclohexanecarboxylic acid.

The presence of the electron-withdrawing double bond in this compound is expected to stabilize the carboxylate anion through an inductive effect, thereby increasing its acidity (resulting in a lower pKa) compared to cyclohexanecarboxylic acid.

Reactions of the Carboxylic Acid Group

Both molecules undergo typical reactions of carboxylic acids, such as esterification and amide formation. However, the electronic and steric environments of the carboxyl group differ, which can influence reaction rates.

Esterification: The conversion of a carboxylic acid to an ester is a common and vital transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method.[3][4]

Amide Formation: Amide bond formation is another critical reaction. Direct reaction of a carboxylic acid with an amine is often challenging due to the formation of an unreactive ammonium carboxylate salt.[5] Therefore, coupling agents like dicyclohexylcarbodiimide (DCC) are frequently employed to facilitate this transformation.[6]

Reactions of the Alkene Moiety

This compound's double bond opens up a range of reactions not available to its saturated counterpart. These reactions allow for further functionalization of the cyclohexene ring.

  • Reduction: The double bond can be selectively reduced to yield cyclohexanecarboxylic acid.[1]

  • Oxidation: The alkene can be oxidized to form a diol, which can be further oxidized to cyclohexane-1,2-dicarboxylic acid.[1]

  • Halogenation and Hydrohalogenation: The double bond can undergo addition reactions with halogens (e.g., Br₂) and hydrohalic acids (e.g., HBr).

Experimental Protocols

The following are generalized experimental protocols for key reactions, which can be adapted for both this compound and cyclohexanecarboxylic acid.

Protocol 1: Fischer Esterification

This protocol describes the synthesis of an ester from a carboxylic acid and an alcohol using an acid catalyst.

Materials:

  • Carboxylic acid (this compound or cyclohexanecarboxylic acid)

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane (or other suitable organic solvent)

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equivalent) and an excess of the alcohol (which can also serve as the solvent).[3]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 4 drops).[7]

  • Assemble a reflux condenser and heat the mixture to a gentle reflux with stirring for a specified time (e.g., 1-2 hours).[3][4] The reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product can be further purified by distillation or column chromatography.

Protocol 2: Amide Formation using DCC Coupling

This protocol outlines the synthesis of an amide from a carboxylic acid and an amine using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • Carboxylic acid (this compound or cyclohexanecarboxylic acid)

  • Amine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)[6]

  • Anhydrous dichloromethane (solvent)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask. If using, add a catalytic amount of DMAP.

  • Cool the mixture in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous dichloromethane.

  • Add the DCC solution dropwise to the cooled carboxylic acid and amine mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • The product can be purified by recrystallization or column chromatography.

Logical Relationships and Workflows

The following diagrams illustrate the general reaction pathways and experimental workflows discussed.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification carboxylic_acid Carboxylic Acid reflux Reflux with Acid Catalyst carboxylic_acid->reflux alcohol Alcohol alcohol->reflux extraction Extraction & Washing reflux->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Distillation or Chromatography concentration->purification product Ester purification->product

Caption: General workflow for Fischer esterification.

Amide_Formation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification carboxylic_acid Carboxylic Acid stir Stir at 0°C to RT carboxylic_acid->stir amine Amine amine->stir dcc DCC dcc->stir filtration Filter DCU stir->filtration washing Aqueous Washing filtration->washing drying Drying & Concentration washing->drying purification Recrystallization or Chromatography drying->purification product Amide purification->product

Caption: General workflow for DCC-mediated amide formation.

Conclusion

References

Cis vs. Trans Cyclohexene Isomers: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, known as stereoisomerism, plays a pivotal role in determining its biological activity. In the realm of cyclic compounds, particularly cyclohexene derivatives, the distinction between cis and trans isomers can lead to profound differences in pharmacological effects. This guide provides an objective comparison of the biological activities of cis and trans cyclohexene isomers, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.

Core Principles of Cis-Trans Isomerism in Cyclohexene Derivatives

Geometric isomerism in cyclohexene derivatives arises from the restricted rotation around the carbon-carbon double bond within the ring or due to the substitution pattern on the ring itself. This leads to two primary spatial arrangements:

  • Cis Isomers: Substituents are located on the same side of the ring's plane.

  • Trans Isomers: Substituents are positioned on opposite sides of the ring's plane.

This seemingly subtle difference in three-dimensional structure dictates how these molecules interact with their biological targets, such as enzymes and receptors, influencing their binding affinity, efficacy, and overall pharmacological profile.

Comparative Biological Activity Data

The following tables summarize quantitative data from various studies, highlighting the differential biological activities of cis and trans isomers of notable cyclohexene-containing compounds.

Table 1: Antiproliferative and Enzyme Inhibitory Activity of Resveratrol Isomers

Resveratrol, a stilbenoid with a cyclohexene-like core structure, exhibits isomer-dependent effects on cancer cell proliferation and enzyme inhibition. Generally, the trans-isomer is more potent in its antiproliferative actions.

CompoundIsomerCell Line/EnzymeActivity MetricValueReference
ResveratroltransVarious Cancer Cell LinesAntiproliferativeMore Potent[1]
ResveratrolcisVarious Cancer Cell LinesAntiproliferativeLess Potent[1]
ResveratroltransCYP2C9IC5036.2 µM[2]
ResveratrolcisCYP2C9IC50> 50.0 µM[2]
ResveratroltransCYP3AIC5029.2 µM[2]
ResveratrolcisCYP3AIC50> 50.0 µM[2]

Note: In many studies, trans-resveratrol shows approximately twice the inhibitory activity of cis-resveratrol at a concentration of 100 µM in antiproliferation assays[1].

Table 2: Tubulin Polymerization Inhibition by Combretastatin A-4 Isomers

Combretastatin A-4, a potent anticancer agent, demonstrates a stark difference in activity between its isomers, with the cis form being significantly more effective at inhibiting tubulin polymerization.

CompoundIsomerBiological TargetActivity MetricPotency DifferenceReference
Combretastatin A-4cisTubulinPolymerization Inhibition~60-fold more potent[3]
Combretastatin A-4transTubulinPolymerization InhibitionLess Potent[3]
Azo-Combretastatin A-4cis (light-activated)TubulinIC505.1 µM[3]
Azo-Combretastatin A-4trans (dark-adapted)TubulinIC50~14.3 µM (2.8-fold less potent)[3]
Table 3: Anticonvulsant Activity of Phenytoin Schiff Base Isomers

In the study of novel anticonvulsant agents based on phenytoin, the cis isomers of certain Schiff bases displayed superior activity in preclinical models compared to their trans counterparts.

CompoundIsomerTest ModelActivity MetricValue (mg/kg)Reference
SB1transMES TestED5025.87[4]
SB1cisMES TestED509.41[4]
SB2transMES TestED5015.97[4]
SB2cisMES TestED5010.86[4]

MES Test: Maximal Electroshock Seizure Test, a common preclinical screen for anticonvulsant drugs. ED50: The median effective dose required to produce a therapeutic effect in 50% of the population.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented above.

Cell Viability (MTT) Assay for Resveratrol

This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of cis- and trans-resveratrol (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against compound concentration.[5][6][7]

In Vitro Tubulin Polymerization Assay for Combretastatin A-4

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and the test compounds (cis- and trans-combretastatin A-4) at various concentrations in a 96-well plate.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time. The change in absorbance correlates with the extent of microtubule formation.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in their presence to that of a control. IC50 values can be calculated from dose-response curves.[8]

Maximal Electroshock (MES) Seizure Test for Phenytoin Schiff Bases

The MES test is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.

  • Animal Preparation: Use mice or rats, allowing them to acclimatize to the laboratory environment.

  • Compound Administration: Administer the test compounds (cis- and trans-phenytoin Schiff bases), a vehicle control, and a positive control (e.g., phenytoin) via a specific route (e.g., intraperitoneally).

  • Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the administered compounds.

  • Electroshock Application: Deliver a brief, high-intensity electrical stimulus through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

  • Data Analysis: The anticonvulsant activity is expressed as the percentage of animals protected from the tonic hindlimb extension. The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.[9][10][11][12][13]

Signaling Pathway Visualization

The differential effects of cis and trans isomers can often be traced to their distinct interactions within cellular signaling pathways.

Opposing Effects of Resveratrol Isomers on the TyrRS-PARP1 Signaling Pathway

Cis- and trans-resveratrol exhibit opposing effects on the activation of Poly(ADP-ribose) polymerase 1 (PARP1) through their interaction with Tyrosyl-tRNA synthetase (TyrRS). This pathway is implicated in cellular stress response and DNA repair.[14][15]

Resveratrol_TyrRS_PARP1_Pathway cluster_cis cis-Resveratrol Pathway cluster_trans trans-Resveratrol Pathway cis_res cis-Resveratrol tyrrs_cis TyrRS (Conformation 1) cis_res->tyrrs_cis Binds to parp1_act PARP1 Activation tyrrs_cis->parp1_act Promotes interaction with stress_res Protective Stress Response (DNA Repair) parp1_act->stress_res Leads to trans_res trans-Resveratrol tyrrs_trans TyrRS (Conformation 2) trans_res->tyrrs_trans Binds to parp1_inh PARP1 Inhibition tyrrs_trans->parp1_inh Prevents interaction with PARP1 stress_res_inh Inhibition of Protective Stress Response parp1_inh->stress_res_inh Leads to

Caption: Differential regulation of the TyrRS-PARP1 pathway by resveratrol isomers.

Conclusion

The evidence presented in this guide underscores the critical importance of considering stereochemistry in drug design and development. The biological activity of cyclohexene derivatives can be dramatically altered by the cis or trans configuration of their substituents. For some compounds, like combretastatin A-4 and certain phenytoin Schiff bases, the cis isomer is markedly more active, while for others, such as resveratrol, the trans isomer generally exhibits greater potency. Understanding these structure-activity relationships, supported by robust experimental data and clear mechanistic insights, is essential for the rational design of more effective and selective therapeutic agents. Researchers are encouraged to meticulously characterize the isomeric composition of their compounds and evaluate the biological activity of each isomer independently.

References

Comparative analysis of different oxidizing agents for alkene cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the oxidative cleavage of alkenes is a fundamental transformation in organic synthesis, enabling the conversion of carbon-carbon double bonds into valuable carbonyl compounds such as aldehydes, ketones, and carboxylic acids. The choice of oxidizing agent is critical, as it dictates the product outcome, functional group tolerance, and scalability of the reaction. This guide provides an objective comparison of the most common methods for alkene cleavage, supported by experimental data and detailed protocols.

The primary methods for the oxidative cleavage of alkenes include ozonolysis, potassium permanganate oxidation, and transition-metal-catalyzed dihydroxylation followed by cleavage, such as the Lemieux-Johnson oxidation. Each method offers distinct advantages and disadvantages in terms of selectivity, reaction conditions, and safety.

Performance Comparison of Alkene Cleavage Agents

The selection of an appropriate oxidizing agent depends on the desired product and the complexity of the substrate. Ozonolysis, for instance, is a versatile method that can yield either aldehydes and ketones or carboxylic acids depending on the workup conditions.[1] In contrast, potassium permanganate is a powerful and often less expensive oxidizing agent but can be less selective, often leading to over-oxidation to carboxylic acids.[2][3] The Lemieux-Johnson oxidation and its variants offer milder alternatives to ozonolysis for the synthesis of aldehydes and ketones.[4][5]

Oxidizing Agent/MethodTypical SubstrateProduct(s)Typical Yield (%)Reaction TimeKey Features
Ozonolysis (Reductive Workup) 1-OcteneHeptanal, Formaldehyde~70-80% (of derivative)30 min (ozone), >1 hr (workup)Mild conditions, yields aldehydes/ketones.[6]
Ozonolysis (Oxidative Workup) General AlkenesCarboxylic acids, KetonesGenerally highVariesHarsh workup, yields carboxylic acids.[7]
Potassium Permanganate (KMnO₄) Phenyl-substituted alkeneBenzaldehyde~80%3.5 hrsStrong oxidant, can be difficult to stop at the aldehyde stage.[8]
Lemieux-Johnson (OsO₄/NaIO₄) General AlkenesAldehydes, Ketones86% (for a specific case)30 minCatalytic OsO₄, milder than KMnO₄.[4][5]
Ruthenium Tetroxide (RuO₄/NaIO₄) General AlkenesAldehydes, Carboxylic acidsVariesVariesVery powerful oxidant, cleaves even aromatic rings.[9][10]

Signaling Pathways and Experimental Workflows

The mechanisms of these cleavage reactions involve distinct intermediates and pathways, which are crucial for understanding their selectivity and potential side reactions.

Alkene_Cleavage_Pathways cluster_ozonolysis Ozonolysis Pathway cluster_permanganate Permanganate Pathway cluster_lemieux_johnson Lemieux-Johnson Pathway Alkene Alkene (R₁R₂C=CR₃R₄) Ozonolysis Ozonolysis (O₃) Alkene->Ozonolysis Permanganate Permanganate (KMnO₄) Alkene->Permanganate Lemieux_Johnson Lemieux-Johnson (OsO₄/NaIO₄ or RuO₄/NaIO₄) Alkene->Lemieux_Johnson Molozonide Molozonide Ozonolysis->Molozonide [3+2] cycloaddition Manganate_Ester Manganate Ester Permanganate->Manganate_Ester Osmate_Ester Osmate/Ruthenate Ester Lemieux_Johnson->Osmate_Ester Ozonide Ozonide Molozonide->Ozonide Rearrangement Reductive_Workup Reductive Workup (e.g., Zn/H₂O, DMS) Ozonide->Reductive_Workup Oxidative_Workup Oxidative Workup (e.g., H₂O₂) Ozonide->Oxidative_Workup Aldehyde_Ketone Aldehydes/Ketones Reductive_Workup->Aldehyde_Ketone Carboxylic_Acid Carboxylic Acids/Ketones Oxidative_Workup->Carboxylic_Acid Diol_intermediate Diol (unstable) Manganate_Ester->Diol_intermediate Hydrolysis Over_oxidation Further Oxidation Diol_intermediate->Over_oxidation Cleavage & Oxidation Carboxylic_Acid_KMnO4 Carboxylic Acids/Ketones Over_oxidation->Carboxylic_Acid_KMnO4 Diol 1,2-Diol Osmate_Ester->Diol Hydrolysis Periodate_Cleavage Periodate Cleavage (NaIO₄) Diol->Periodate_Cleavage Aldehyde_Ketone_LJ Aldehydes/Ketones Periodate_Cleavage->Aldehyde_Ketone_LJ

Caption: General overview of major alkene cleavage pathways.

Ozonolysis Experimental Workflow

Ozonolysis is a two-step procedure involving the generation of an ozonide intermediate followed by a workup step that determines the final products.[11]

Ozonolysis_Workflow Start Alkene in Solvent (e.g., CH₂Cl₂/MeOH) Reaction Bubble O₃ through solution at low temp (-78°C) Start->Reaction Ozone_Generation Generate O₃ from O₂ Ozone_Generation->Reaction Endpoint Monitor for blue color (excess O₃) Reaction->Endpoint Workup_Choice Choose Workup Endpoint->Workup_Choice Reaction Complete Reductive_Workup Reductive Workup (e.g., (CH₃)₂S or Zn/H₂O) Workup_Choice->Reductive_Workup For Aldehydes/Ketones Oxidative_Workup Oxidative Workup (e.g., H₂O₂) Workup_Choice->Oxidative_Workup For Carboxylic Acids Aldehyde_Ketone Isolate Aldehydes/Ketones Reductive_Workup->Aldehyde_Ketone Carboxylic_Acid Isolate Carboxylic Acids/Ketones Oxidative_Workup->Carboxylic_Acid

Caption: A typical experimental workflow for an ozonolysis reaction.

Lemieux-Johnson Oxidation Workflow

The Lemieux-Johnson oxidation provides a valuable alternative to ozonolysis, particularly when avoiding the generation and handling of ozone is desirable.

Lemieux_Johnson_Workflow Start Alkene in Solvent (e.g., Dioxane/H₂O) Reagents Add catalytic OsO₄ and stoichiometric NaIO₄ Start->Reagents Reaction Stir at Room Temperature Reagents->Reaction Monitoring Monitor reaction by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purify by Chromatography/Distillation Workup->Purification Product Isolate Aldehydes/Ketones Purification->Product

Caption: A generalized workflow for the Lemieux-Johnson oxidation.

Experimental Protocols

Ozonolysis of 1-Octene (Reductive Workup)

This protocol is adapted from a standard undergraduate organic chemistry experiment.[6]

Materials:

  • 1-Octene (0.03125 mol)

  • Glacial Acetic Acid (100 mL)

  • Ozone generator

  • Oxygen source

  • Ice/water bath

  • Dreschel bottle

  • Zinc dust (5 g)

  • Apparatus for steam distillation

  • 2,4-Dinitrophenylhydrazine solution

Procedure:

  • Weigh 0.03125 mol of pure 1-octene into a large Dreschel bottle containing 100 mL of glacial acetic acid.

  • Immerse the reactor in an ice/water bath.

  • Connect the reactor to an ozone generator with an oxygen flow rate of 1 L/min.

  • Pass the O₃/O₂ mixture through the solution for 30 minutes.

  • After the reaction, purge the system with oxygen for a few minutes.

  • Transfer the reactor contents to a round-bottom flask containing 5 g of zinc dust.

  • Allow the mixture to stand for at least one hour.

  • Set up for steam distillation and distill rapidly until the distillate gives a negative test with 2,4-dinitrophenylhydrazine solution.

  • The carbonyl products can be isolated from the distillate and further characterized.

Potassium Permanganate Cleavage of an Alkene

This procedure describes the cleavage of an alkene to aldehydes in a THF/water mixture.[8]

Materials:

  • Alkene (e.g., a phenyl-substituted alkene, 0.036 mol)

  • Tetrahydrofuran (THF, 300 mL)

  • Potassium Permanganate (KMnO₄, 0.063 mol)

  • Water (100 mL)

  • Diethyl ether

  • Diisopropyl ether

Procedure:

  • Dissolve 10 g (0.036 mol) of the alkene in 300 mL of THF in a round-bottom flask.

  • Dissolve 10 g (0.063 mol) of KMnO₄ in 100 mL of water.

  • Add the KMnO₄ solution to the alkene solution in small portions over a period of 3.5 hours, allowing the reaction mixture to warm to 40 °C.

  • After the addition is complete, filter the brown precipitate of manganese dioxide.

  • Concentrate the filtrate and extract with diethyl ether.

  • Dry the organic phase, concentrate it, and crystallize the resulting oil from diisopropyl ether to obtain the aldehyde product.

Lemieux-Johnson Oxidation (General Procedure)

This is a general procedure for the oxidative cleavage of an alkene to aldehydes.[4][5]

Materials:

  • Alkene

  • Dioxane and Water (as solvent)

  • Osmium Tetroxide (OsO₄, catalytic amount)

  • Sodium Periodate (NaIO₄, stoichiometric amount)

  • 2,6-Lutidine (optional, to improve yield)[4]

Procedure:

  • Dissolve the alkene in a mixture of dioxane and water.

  • Add a catalytic amount of osmium tetroxide.

  • Add a stoichiometric amount of sodium periodate (and 2,6-lutidine if used).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the product by chromatography or distillation.

Logical Relationships: Choosing an Oxidizing Agent

The choice between these primary methods often comes down to a balance of desired product, substrate sensitivity, and practical considerations.

Choosing_Agent Start Desired Product? Aldehyde_Ketone Aldehydes/Ketones Start->Aldehyde_Ketone Carboxylic_Acid Carboxylic Acids Start->Carboxylic_Acid Substrate_Sensitivity Substrate has other oxidizable groups? Aldehyde_Ketone->Substrate_Sensitivity Ozonolysis_Oxidative Ozonolysis (Oxidative Workup) Carboxylic_Acid->Ozonolysis_Oxidative KMnO4 Hot, acidic/basic KMnO₄ Carboxylic_Acid->KMnO4 Often cheaper Ozonolysis_Reductive Ozonolysis (Reductive Workup) Lemieux_Johnson Lemieux-Johnson (OsO₄/NaIO₄) Yes_Sensitive Yes Substrate_Sensitivity->Yes_Sensitive No_Robust No Substrate_Sensitivity->No_Robust Yes_Sensitive->Ozonolysis_Reductive More selective No_Robust->Lemieux_Johnson Good alternative

References

A Comparative Guide to the Synthesis of Novel Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The cyclohexene scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules, natural products, and functional materials. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route to a target cyclohexene derivative is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an objective comparison of four prominent synthesis routes: the Dehydration of Cyclohexanols, the Diels-Alder Reaction, the Robinson Annulation, and Ring-Closing Metathesis. We present a summary of their performance based on experimental data, detailed methodologies for key experiments, and visual workflows to aid in the validation and selection of the most suitable synthesis strategy.

Comparative Analysis of Synthesis Routes

Each of the following methods offers a unique set of advantages and disadvantages, making them suitable for different synthetic goals and starting materials.

Dehydration of Cyclohexanols

This classical method involves the acid-catalyzed elimination of water from a cyclohexanol to form a cyclohexene. It is a straightforward and often high-yielding reaction for the synthesis of simple, unsubstituted or alkyl-substituted cyclohexenes.

  • Advantages: The primary advantages of this method are the low cost and ready availability of starting materials (cyclohexanols) and reagents (strong acids like phosphoric or sulfuric acid). The procedure is relatively simple to execute.

  • Disadvantages: The harsh, acidic conditions can be incompatible with sensitive functional groups. The reaction is a reversible E1 elimination, which can lead to a mixture of products if multiple elimination pathways are possible (Zaitsev's rule). Carbocation rearrangements can also occur, leading to isomeric impurities.

  • Scope and Applications: This method is best suited for the synthesis of simple and robust cyclohexenes. It is a common experiment in undergraduate organic chemistry labs due to its illustrative nature and simplicity.

The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition that forms a cyclohexene ring from a conjugated diene and a dienophile (an alkene). It is highly regarded for its stereospecificity and predictability.

  • Advantages: This reaction is highly atom-economical and often proceeds with high stereoselectivity and regioselectivity. It allows for the construction of complex, functionalized cyclohexene rings in a single step under relatively mild conditions.

  • Disadvantages: The diene must be able to adopt an s-cis conformation for the reaction to occur. The reaction can be slow for unactivated dienes or dienophiles, sometimes requiring heat. The reverse reaction, the retro-Diels-Alder, can be favored at high temperatures.

  • Scope and Applications: The Diels-Alder reaction has an exceptionally broad scope and is used extensively in the synthesis of natural products and complex organic molecules. The use of hetero-Diels-Alder reactions further expands its utility to the synthesis of heterocyclic six-membered rings.

The Robinson Annulation

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring. It is a classic method for the construction of fused six-membered rings.

  • Advantages: This reaction is highly effective for the formation of fused bicyclic systems, which are common motifs in steroids and terpenes. It allows for the creation of three new carbon-carbon bonds in a one-pot procedure.

  • Disadvantages: The reaction is base-catalyzed and can be sensitive to reaction conditions. The Michael acceptor, often methyl vinyl ketone, is prone to polymerization as a side reaction, which can lower the yield. Achieving high enantioselectivity can be challenging without the use of chiral catalysts.

  • Disadvantages: While a one-pot process is possible, yields are often higher when the Michael adduct is isolated before proceeding with the aldol condensation.

  • Scope and Applications: The Robinson annulation is a key reaction in the synthesis of steroids, terpenoids, and other natural products containing fused six-membered rings. Variations of the reaction allow for the synthesis of a wide range of substituted cyclohexenones.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a modern and powerful method for the synthesis of cyclic alkenes, including cyclohexenes, from acyclic dienes using transition metal catalysts, most notably Grubbs' catalysts.

  • Advantages: RCM is exceptionally tolerant of a wide variety of functional groups, which minimizes the need for protecting groups. The reaction often proceeds under mild conditions with high yields. It is a valuable tool for the synthesis of medium and large rings, which are difficult to form using other methods.

  • Disadvantages: The primary drawback is the high cost of the ruthenium-based catalysts. The removal of ruthenium byproducts from the final product can sometimes be challenging. The formation of E/Z isomers is possible and can be influenced by the catalyst and substrate.

  • Scope and Applications: RCM is widely used in the synthesis of complex molecules, including pharmaceuticals, natural products, and polymers. Its functional group tolerance makes it suitable for late-stage cyclizations in total synthesis.

Quantitative Data Comparison

The following table summarizes the typical performance of the four synthesis routes based on reported experimental data.

Synthesis RouteTypical Yield (%)Typical Purity (%)Key ReactantsKey Reagents/CatalystsReaction Conditions
Dehydration of Cyclohexanol 47 - 75%Variable, requires purificationCyclohexanol85% Phosphoric AcidHeat (distillation)
Diels-Alder Reaction 75 - 98%HighConjugated Diene, DienophileHeat or Lewis Acid (optional)Room temp. to reflux
Robinson Annulation 23 - 61%Good after recrystallizationα,β-Unsaturated Ketone, KetoneBase (e.g., Ba(OH)₂)Reflux
Ring-Closing Metathesis 26 - 89%Good, may contain catalyst residueAcyclic DieneGrubbs' CatalystRoom temp. to 40°C

Experimental Protocols

Detailed methodologies for representative examples of each synthesis route are provided below.

Synthesis of Cyclohexene via Dehydration of Cyclohexanol

This protocol describes the synthesis of cyclohexene from cyclohexanol using phosphoric acid as a catalyst.

Materials:

  • Cyclohexanol (30 mL)

  • Concentrated (85%) phosphoric acid (8 mL)

  • Boiling chips

  • 10% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 100 mL and 50 mL round-bottom flasks

  • Simple distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Place 30 mL of cyclohexanol and a few boiling chips into a 100 mL round-bottom flask.

  • Carefully add 8 mL of concentrated phosphoric acid to the flask.

  • Assemble a simple distillation apparatus with the 100 mL flask as the distilling flask and a 50 mL round-bottom flask, cooled in an ice bath, as the receiving flask.

  • Heat the mixture to boiling. Continue distillation, keeping the vapor temperature below 103°C, until about 5 mL of liquid remains in the distilling flask.

Purification:

  • Transfer the distillate to a separatory funnel.

  • Add solid NaCl to the distillate to saturate the aqueous layer.

  • Add enough 10% aqueous NaHCO₃ solution to make the aqueous layer basic, as tested with pH paper.

  • Separate and discard the lower aqueous layer.

  • Dry the organic layer (cyclohexene) with anhydrous MgSO₄.

  • Filter the dried cyclohexene into a clean, dry flask.

  • Perform a final distillation, collecting the fraction that boils between 80-85°C.

Characterization:

  • The presence of an alkene can be confirmed by a positive bromine test (discoloration of bromine water).

  • The purity of the final product can be determined by gas chromatography (GC).

  • The structure can be confirmed by Infrared (IR) spectroscopy, looking for the disappearance of the broad O-H stretch from cyclohexanol and the appearance of a C=C stretch for cyclohexene.

Synthesis of a Cyclohexene Derivative via Diels-Alder Reaction

This protocol details the reaction between furan and maleic anhydride to form an exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Materials:

  • Maleic anhydride (5.0 g)

  • Tetrahydrofuran (THF) (10.0 mL)

  • Furan (3.5 mL)

  • 50 mL round-bottom flask with a magnetic stir bar

  • Hot plate and water bath

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 5.0 g of maleic anhydride in 10.0 mL of THF with stirring.

  • Warm the mixture in a 50°C water bath until the maleic anhydride is completely dissolved.

  • Add 3.5 mL of furan to the solution and continue to stir at 50°C for 30 minutes.

  • Remove the flask from the water bath and allow it to cool to room temperature.

  • Once cooled, place the flask in an ice bath for 10 minutes to induce crystallization.

Purification:

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold THF.

  • Allow the product to air dry on the filter paper for several minutes.

Characterization:

  • Determine the melting point of the product. The literature melting point for the exo adduct is 116-117°C.

  • The structure can be confirmed by ¹H NMR spectroscopy.

Synthesis of a Cyclohexenone Derivative via Robinson Annulation

This protocol describes the synthesis of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone from trans-chalcone and ethyl acetoacetate.

Materials:

  • trans-Chalcone (2.08 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Ethanol (25 mL)

  • Barium hydroxide monohydrate (0.20 g, 10 mol%)

  • 100 mL round-bottom flask with reflux condenser

  • Heating mantle

  • TLC plates and developing chamber

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2.08 g of trans-chalcone and 1.30 g of ethyl acetoacetate in 25 mL of ethanol.

  • Add 0.20 g of barium hydroxide monohydrate to the mixture.

  • Heat the reaction mixture to a vigorous reflux.

  • Monitor the reaction progress by TLC. The reaction is typically left to reflux overnight.

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

Purification:

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove the barium hydroxide catalyst.

  • Recrystallize the crude product from ethanol.

Characterization:

  • The purity of the product can be assessed by its melting point.

  • The structure can be confirmed by ¹H and ¹³C NMR spectroscopy and IR spectroscopy.

Synthesis of a Cyclohexene Derivative via Ring-Closing Metathesis

This protocol provides a general procedure for the RCM of a generic acyclic diene to form a cyclohexene derivative using a Grubbs-II catalyst.

Materials:

  • Acyclic diene substrate (e.g., diethyl diallylmalonate, 1 equivalent)

  • Grubbs-II catalyst (1-5 mol%)

  • Anhydrous, degassed dichloromethane (DCM)

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer

  • Nitrogen or argon source

Procedure:

  • In a Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve the acyclic diene in anhydrous, degassed DCM to a concentration of approximately 0.1 M.

  • Add the Grubbs-II catalyst (typically 1-5 mol%) to the stirring solution. The solution will likely change color, indicating the start of the reaction.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

Purification:

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to remove the ruthenium byproducts.

Characterization:

  • The structure of the cyclized product can be confirmed by ¹H and ¹³C NMR spectroscopy.

  • The success of the reaction is indicated by the disappearance of the starting diene and the appearance of the cyclic alkene product in the NMR spectrum, along with the evolution of ethylene gas during the reaction.

Visualizing the Synthesis Routes

The following diagrams illustrate the general workflows for each of the four synthesis methods.

Dehydration_of_Cyclohexanol start Cyclohexanol + Acid Catalyst reaction Heating & Distillation start->reaction distillate Crude Cyclohexene + Water reaction->distillate workup Aqueous Workup (Wash) distillate->workup drying Drying (e.g., MgSO4) workup->drying purification Final Distillation drying->purification product Pure Cyclohexene purification->product Diels_Alder_Reaction reactants Diene + Dienophile reaction [4+2] Cycloaddition (Heat or Catalyst) reactants->reaction adduct Crude Cyclohexene Adduct reaction->adduct purification Recrystallization or Chromatography adduct->purification product Pure Cyclohexene Derivative purification->product

Unveiling the Three-Dimensional Architectures of Cyclohex-2-ene-1-carboxylic Acid Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights for drug design and development. This guide offers a comparative overview of the X-ray crystallographic data of cyclohex-2-ene-1-carboxylic acid derivatives and related compounds, alongside alternative analytical techniques.

Comparative Crystallographic Data

To illustrate the type of data obtained from X-ray crystallography, the following table summarizes the crystallographic parameters for a related saturated derivative, 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid. This data serves as a benchmark for what can be expected from crystallographic analysis of cyclohexene-based counterparts.

Compound 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
Formula C₁₃H₁₅ClO₂
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 14.4696(7) Å
b = 9.5385(4) Å
c = 18.7042(11) Å
α = 90°
β = 112.619(2)°
γ = 90°
Volume (V) 2383.0(2) ų
Z 8
Temperature (T) 150(2) K
R-factor (Rgt(F)) 0.0414
wR-factor (wRref(F²)) 0.1090

Note: Data extracted from a study on 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid.

In a study of 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, which contains a cyclohexene ring, the cyclohexene and dihydropyridine rings were found to adopt a twisted-boat conformation. This highlights the conformational intricacies that X-ray crystallography can reveal.

Experimental Protocols

A typical experimental workflow for the X-ray crystallography of a this compound derivative involves the following key steps:

1. Synthesis and Purification: The derivative is first synthesized and purified to obtain a homogenous sample.

2. Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture, and crystals are grown through slow evaporation, vapor diffusion, or cooling. Finding the optimal crystallization conditions is often a trial-and-error process.

3. X-ray Diffraction Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

4. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods, leading to the final three-dimensional structure.

5. Structure Refinement: The initial structural model is refined to improve the agreement between the calculated and observed diffraction data, resulting in a highly accurate molecular structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data_Collection Data_Collection Crystallization->Data_Collection Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement

Caption: General workflow for X-ray crystallography.

Alternative Structural Analysis Methods

While X-ray crystallography provides unparalleled detail, other spectroscopic techniques are crucial for characterizing these derivatives, especially when suitable crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms in a molecule. For this compound derivatives, NMR can confirm the presence of the cyclohexene ring and the carboxylic acid group, and provide information about the stereochemistry of substituents.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify volatile compounds. For derivatives of this compound, GC-MS can be used to determine the molecular weight and fragmentation pattern, which aids in structure elucidation. Derivatization of the carboxylic acid group is often necessary to increase volatility for GC analysis.

The following diagram illustrates the relationship between these analytical methods in the structural elucidation process.

analytical_methods cluster_primary Primary Structure Determination cluster_secondary Complementary & Alternative Methods Compound Cyclohex-2-ene-1-carboxylic Acid Derivative XRay X-ray Crystallography Compound->XRay NMR NMR Spectroscopy Compound->NMR GCMS GC-MS Compound->GCMS Final_Structure Final_Structure XRay->Final_Structure Definitive 3D Structure Proposed_Structure Proposed_Structure NMR->Proposed_Structure Connectivity & Stereochemistry GCMS->Proposed_Structure Molecular Weight & Fragmentation

Caption: Role of different analytical methods.

A Comparative Analysis of Novel Ibuprofen Derivatives and Standard Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

In the relentless pursuit of enhanced therapeutic efficacy and improved safety profiles, researchers have been actively developing and evaluating a range of novel derivatives and formulations of ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID). This guide provides a comprehensive comparison of these next-generation ibuprofen-based agents against the standard drug, drawing upon recent preclinical and clinical findings. The focus is on presenting quantitative data, detailed experimental methodologies, and the underlying biochemical pathways to an audience of researchers, scientists, and drug development professionals.

Quantitative Efficacy and Safety Data

The following tables summarize the key performance indicators of various novel ibuprofen derivatives and formulations in comparison to standard ibuprofen.

Table 1: Preclinical Anti-Inflammatory and Analgesic Efficacy

Derivative/FormulationAnimal ModelKey Efficacy MetricResultReference
Ibuprofen Hydrazide Derivatives (NS1-NS4) Post-operative pain model (rats)Paw withdrawal thresholdSignificant dose-dependent increase, with maximum response at 30 mg/kg.[1][2][1]
(E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane hydrazide (IA) In vitro COX-2 inhibitionIC50 ValueSignificantly lower than standard ibuprofen, suggesting higher potency.[3][3]
Ibuprofen-Thiazolidinone Derivatives (4d, 4e, 4k, 4m) Carrageenan-induced paw edema (rats)Paw edema inhibitionCompound 4d showed higher and more sustained anti-inflammatory effect than ibuprofen.[4][4]
Ibuprofen-Salicylaldehyde Derivative Post-operative pain model (rats)Paw withdrawal thresholdSignificant inhibition of post-operative pain and inflammation.[1][1]
Ibuprofen Amide/Acyl Hydrazone Derivatives (3a, 3c) In vitro COX-2 inhibitionEnzyme InhibitionMolecules 3a and 3c showed higher selective COX-2 inhibition compared to ibuprofen.[5][5]
Hybrid Ibuprofen Conjugate (7e) In vitro COX-1/COX-2 inhibitionSelectivity IndexCompound 7e demonstrated higher selectivity for COX-2 over COX-1 compared to ibuprofen.[6][6]

Table 2: Clinical Efficacy in Pain Management

FormulationConditionKey Efficacy MetricResultReference
Lipid Formulation (Flarin) Knee Osteoarthritis FlaresWOMAC Pain Score1,200 mg/day of lipid formulation was non-inferior to 2,400 mg/day of standard ibuprofen.[7][7]
Ibuprofen Sodium (IBUNa) Dental PainTime to Pain ReliefFaster onset of pain relief compared to standard ibuprofen tablets.[8][8]
Transdermal (VALE®-ibuprofen) Knee OsteoarthritisWOMAC Total ScoreStatistically significant improvement in pain and physical function compared to placebo.[9][9]
S(+)-Ibuprofen Dental PainAnalgesic Efficacy200 mg of S(+)-ibuprofen was equivalent or superior to 400 mg of racemic ibuprofen.[10][10]

Table 3: Gastrointestinal (GI) Safety Profile

Derivative/FormulationStudy PopulationKey Safety MetricResultReference
Ibuprofen Hydrazide Derivatives (NS1-NS4) RatsUlcer IndexDevoid of any significant ulcerogenic potential compared to standard ibuprofen.[1][11][1][11]
Lipid Formulation (Flarin) Humans (Knee OA)GI Side EffectsSignificantly fewer GI side effects at 1,200 mg/day compared to standard ibuprofen at 2,400 mg/day.[7][7]
Ibuprofen-PC (phosphatidylcholine complex) Humans (Osteoarthritis)Lanza Score (Endoscopy)Trend for improved GI safety; statistically significant benefit in patients >55 years old.[12][12]
Hybrid Ibuprofen Conjugates RatsUlcerogenic LiabilityThe newly synthesized conjugates did not show any ulcerogenic liability.[6][6]

Table 4: Pharmacokinetic Parameters

FormulationKey ParameterValueComparison to Standard IbuprofenReference
Ibuprofen Sodium (IBUNa) Tmax (Time to peak concentration)~0.6 hoursSignificantly shorter (faster absorption). Standard ibuprofen Tmax is ~1.4 hours.[8][8]
Cmax (Peak concentration)HigherSignificantly higher peak plasma concentration.[8][8]
AUC (Total drug exposure)EquivalentSimilar overall drug exposure.[8][8]

Experimental Protocols

A synopsis of the key experimental methodologies employed in the cited studies is provided below.

Synthesis of Novel Ibuprofen Derivatives

A common strategy for synthesizing new ibuprofen derivatives involves a multi-step process:[1][11][13]

  • Esterification: The carboxyl group of ibuprofen is esterified, often using microwave-assisted methods to increase reaction efficiency.

  • Hydrazide Formation: The ester is then reacted with hydrazine hydrate to form ibuprofen hydrazide.

  • Schiff's Base Condensation: The ibuprofen hydrazide is subsequently reacted with various aldehydes or ketones to produce the final Schiff's base derivatives.

Characterization of the synthesized compounds is typically performed using techniques such as 1H-NMR, 13C-NMR, and HR-ESI-MS to confirm their chemical structures.[1][3]

In Vivo Anti-Inflammatory and Analgesic Assays
  • Carrageenan-Induced Paw Edema in Rats: This is a standard model to assess acute inflammation. Paw volume is measured before and after injection of carrageenan into the paw of rats pre-treated with the test compound or vehicle. The percentage of edema inhibition is then calculated.[4]

  • Acetic Acid-Induced Writhing Test in Mice: This model evaluates peripheral analgesic activity. Mice are administered the test compound, and then an intraperitoneal injection of acetic acid is given to induce abdominal constrictions (writhing). The number of writhes is counted, and the percentage of inhibition is determined.[6]

  • Hot Plate Test in Mice: This method is used to assess central analgesic activity. Mice are placed on a heated plate, and the latency to a pain response (e.g., licking a paw or jumping) is measured before and after administration of the test compound.[6]

  • Post-operative Pain Model in Rats: An incision is made on the plantar surface of the rat's hind paw to mimic post-operative pain. Mechanical allodynia is then assessed by measuring the paw withdrawal threshold to a calibrated filament.[1][2]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 is determined using commercially available enzyme immunoassay kits. The assay measures the conversion of arachidonic acid to prostaglandins, and the IC50 value (the concentration of the drug that causes 50% inhibition) is calculated for each enzyme to determine potency and selectivity.[6]

Clinical Trial Methodologies
  • Study Design: Many of the clinical evaluations of new ibuprofen formulations are conducted as randomized, double-blind, placebo-controlled or active-comparator trials.[7][9][12][14]

  • Patient Population: Subjects are recruited based on specific inclusion criteria, such as a diagnosis of osteoarthritis or the experience of acute pain (e.g., post-dental surgery).[9][12][14]

  • Efficacy Endpoints: Standardized pain scales, such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) or a Visual Analog Scale (VAS), are commonly used to assess changes in pain and function.[7][9]

  • Safety Endpoints: Safety is evaluated by monitoring adverse events, with a particular focus on gastrointestinal side effects. In some studies, endoscopy is used to visually assess the gastric mucosa for damage, which is then scored using a standardized scale like the Lanza score.[12]

  • Pharmacokinetic Studies: These are typically conducted in healthy volunteers to determine the absorption, distribution, metabolism, and excretion of the drug. Blood samples are collected at various time points after drug administration to measure plasma concentrations and calculate key parameters like Tmax, Cmax, and AUC.[8][15]

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.

Ibuprofen_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins, Thromboxane COX1->Prostaglandins_Thromboxane Prostaglandins Prostaglandins COX2->Prostaglandins GI_Protection GI Mucosal Protection, Platelet Aggregation Prostaglandins_Thromboxane->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Ibuprofen Standard Ibuprofen & New Derivatives Ibuprofen->COX1 Ibuprofen->COX2

Caption: Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.

Preclinical_Drug_Development_Workflow Synthesis Derivative Synthesis In_Vitro In Vitro Screening (COX Inhibition Assay) Synthesis->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Safety Safety/Toxicity (GI Ulceration) In_Vivo->Safety Lead_Compound Lead Compound Identification Safety->Lead_Compound

Caption: Workflow for preclinical evaluation of new ibuprofen derivatives.

Clinical_Trial_Phases cluster_0 Clinical Development Phase_I Phase I (Pharmacokinetics & Safety in Healthy Volunteers) Phase_II Phase II (Efficacy & Dosing in Patients) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy & Safety) Phase_II->Phase_III FDA_Review Regulatory Review Phase_III->FDA_Review

Caption: Simplified phases of clinical trials for new drug formulations.

References

A Comparative Guide to Alternative Routes for Cyclohexanecarboxylic Acid Synthesis via Benzoic Acid Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid is a pivotal transformation in the synthesis of various pharmaceuticals and fine chemicals. While traditional methods have relied on standard catalytic systems, a growing need for more sustainable, efficient, and selective processes has spurred the development of alternative routes. This guide provides a comprehensive comparison of three promising alternatives to conventional liquid-phase hydrogenation: Hydrogenation in Supercritical Carbon Dioxide (scCO₂), Electrocatalytic Hydrogenation (ECH), and Vapor-Phase Hydrogenation.

Performance Comparison

The following table summarizes the key performance metrics of the different hydrogenation routes, offering a clear comparison of their respective efficiencies and operating conditions.

Route Catalyst Temperature (°C) Pressure Reaction Time Conversion (%) Selectivity to Cyclohexanecarboxylic Acid (%) Key Advantages Key Disadvantages
Hydrogenation in scCO₂ 5% Rh/C5010 MPa CO₂, 4 MPa H₂3 h>99100Mild reaction conditions, enhanced reaction rates, easy product/catalyst separation, environmentally benign solvent.[1][2]Requires specialized high-pressure equipment.
Electrocatalytic Hydrogenation (ECH) PtRu alloyRoom Temp.Atmospheric2 hHigh (not specified)>99Ambient temperature and pressure operation, high selectivity, potential for process electrification and decentralization.[1][3][4]Requires a specialized electrochemical reactor (PEM reactor), current efficiency can be a limiting factor.
Vapor-Phase Hydrogenation Pd/Al₂O₃147AtmosphericNot specified>98~98Continuous process, avoids the use of solvents.High temperatures required, potential for catalyst deactivation.
Conventional Liquid-Phase 5% Ru/C2206.89 MPa H₂Not specified10086Well-established technology.[5][6]Harsh reaction conditions (high temperature and pressure), use of organic solvents, potential for side reactions.[1][5][6]

Experimental Protocols

Hydrogenation in Supercritical Carbon Dioxide (scCO₂) with Rh/C Catalyst

Objective: To detail the experimental procedure for the hydrogenation of benzoic acid in a supercritical CO₂ medium using a Rh/C catalyst.

Materials:

  • Benzoic Acid (8.2 mmol)

  • 5% Rh/C catalyst (0.05 g), pre-reduced at 573 K for 2 h under H₂ flow.

  • Supercritical Fluid Chromatography (SFC) grade CO₂

  • High-purity H₂ gas

  • 50 mL stainless steel autoclave equipped with a magnetic stirrer, pressure transducer, and temperature controller.

Procedure:

  • The 5% Rh/C catalyst and benzoic acid are placed into the 50 mL stainless steel autoclave.

  • The reactor is sealed and flushed three times with N₂ or CO₂ (2.0 MPa) to remove air.

  • The autoclave is heated to the desired reaction temperature of 50°C (323 K).

  • Liquid CO₂ is introduced into the reactor using a high-pressure liquid pump to reach a pressure of 10 MPa.

  • H₂ gas is then introduced to achieve a total pressure of 14 MPa (4 MPa H₂ partial pressure).

  • The reaction mixture is stirred for 3 hours.

  • After the reaction, the reactor is cooled to room temperature, and the CO₂ is carefully vented.

  • The product is extracted with a suitable solvent for analysis by gas chromatography (GC) to determine conversion and selectivity.[1][2]

Electrocatalytic Hydrogenation (ECH) with PtRu Alloy Catalyst

Objective: To describe the setup and procedure for the electrocatalytic hydrogenation of benzoic acid in a proton-exchange membrane (PEM) reactor.

Materials:

  • Benzoic Acid solution (e.g., 1 M in 1,4-dioxane)

  • PtRu alloy catalyst on a carbon support (cathode)

  • Pt catalyst on a carbon support (anode)

  • Proton-exchange membrane (e.g., Nafion®)

  • Humidified H₂ gas

  • PEM electrochemical reactor

  • Galvanostat/Potentiostat

Procedure:

  • The PtRu catalyst is applied to the cathode side and the Pt catalyst to the anode side of the PEM.

  • The membrane electrode assembly (MEA) is placed in the PEM reactor.

  • Humidified H₂ gas is introduced into the anodic chamber at a controlled flow rate (e.g., 50 mL/min). At the anode, H₂ is oxidized to protons and electrons.

  • The benzoic acid solution is flowed through the cathodic chamber.

  • A constant current is applied across the cell using a galvanostat (e.g., 1.5 mA cm⁻²). Protons migrate through the PEM to the cathode.

  • At the cathode, benzoic acid is hydrogenated by the generated protons and electrons on the surface of the PtRu catalyst.[1][3]

  • The reaction is carried out for a set duration (e.g., 2 hours) at room temperature.

  • The product stream from the cathode is collected and analyzed by high-performance liquid chromatography (HPLC) or GC to determine the conversion and product distribution.[1]

Vapor-Phase Hydrogenation with Pd/Al₂O₃ Catalyst

Objective: To outline a representative procedure for the continuous vapor-phase hydrogenation of benzoic acid.

Materials:

  • Molten Benzoic Acid

  • High-purity H₂ gas

  • Pd/Al₂O₃ catalyst packed in a fixed-bed reactor tube.

  • Heating elements for the reactor and pre-heater.

  • Condenser to collect the product.

Procedure:

  • The Pd/Al₂O₃ catalyst is packed into a reaction tube and placed within a furnace.

  • Hydrogen gas is passed through molten benzoic acid, which is maintained at a temperature of 130°C, to create a vapor mixture containing approximately 1.5% by volume of benzoic acid vapor.

  • This gas-vapor mixture is then passed through the heated reaction tube containing the catalyst, with the temperature in the reaction tube maintained at 147°C.

  • The flow rate of the gas-vapor mixture is adjusted so that benzoic acid is introduced at a rate of 0.1 kg per liter of catalyst per hour.

  • The reaction is carried out at atmospheric pressure.

  • The gas-vapor mixture exiting the reactor is cooled to 35°C in a condensation chamber to liquefy the product.

  • The non-condensed gas, primarily hydrogen, can be recycled back to the evaporation chamber.

  • The collected liquid product is analyzed to determine the conversion of benzoic acid and the selectivity to cyclohexanecarboxylic acid.

Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms and workflows for the discussed alternative hydrogenation routes.

G cluster_scCO2 Hydrogenation in Supercritical CO₂ BA_scCO2 Benzoic Acid Intermediate_scCO2 Adsorbed Intermediates BA_scCO2->Intermediate_scCO2 Adsorption H2_scCO2 H₂ H2_scCO2->Intermediate_scCO2 Dissociative Adsorption Cat_scCO2 Rh/C Catalyst CCA_scCO2 Cyclohexanecarboxylic Acid Intermediate_scCO2->CCA_scCO2 Stepwise Hydrogenation

Caption: Reaction pathway for benzoic acid hydrogenation in scCO₂.

G cluster_ECH Electrocatalytic Hydrogenation (ECH) cluster_anode Anode cluster_cathode Cathode (PtRu) H2_anode H₂ Protons 2H⁺ H2_anode->Protons Electrons_anode 2e⁻ H2_anode->Electrons_anode Protons_cathode 2H⁺ Protons->Protons_cathode PEM Electrons_cathode 2e⁻ Electrons_anode->Electrons_cathode External Circuit BA_cathode Benzoic Acid Adsorbed_BA Adsorbed Benzoic Acid BA_cathode->Adsorbed_BA CCA_cathode Cyclohexanecarboxylic Acid Adsorbed_BA->CCA_cathode Hydrogenation Adsorbed_H Adsorbed H Adsorbed_H->Adsorbed_BA Protons_cathode->Adsorbed_H Electrons_cathode->Adsorbed_H

Caption: Mechanism of electrocatalytic hydrogenation in a PEM reactor.

G cluster_vapor Vapor-Phase Hydrogenation Workflow Molten_BA Molten Benzoic Acid Vapor_Mix Benzoic Acid Vapor + H₂ Molten_BA->Vapor_Mix H2_gas H₂ Gas H2_gas->Vapor_Mix Reactor Fixed-Bed Reactor (Pd/Al₂O₃) Vapor_Mix->Reactor Product_Vapor Product Vapor + H₂ Reactor->Product_Vapor Condenser Condenser Product_Vapor->Condenser Liquid_Product Cyclohexanecarboxylic Acid Condenser->Liquid_Product Recycled_H2 Recycled H₂ Condenser->Recycled_H2 Recycled_H2->H2_gas

Caption: Workflow for continuous vapor-phase hydrogenation.

References

Analysis of reaction mechanisms in cyclohexane oxidation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the reaction mechanisms governing cyclohexane oxidation is crucial for optimizing the production of cyclohexanol and cyclohexanone, collectively known as KA-oil. This mixture is a vital feedstock for the synthesis of polymers like nylon 6 and nylon 6,6.[1] The industrial oxidation of cyclohexane is typically characterized by low conversion rates (around 4-6%) to maintain high selectivity (70-80%) for KA-oil, presenting a significant opportunity for catalytic improvement. This guide compares various reaction mechanisms and catalytic systems, providing experimental data and detailed protocols for researchers in chemistry and drug development.

Reaction Mechanisms in Cyclohexane Oxidation

The oxidation of cyclohexane predominantly proceeds via a free-radical autoxidation mechanism.[2] This process can be initiated thermally, photochemically, or through the use of catalysts. The key steps involve the formation of a cyclohexyl hydroperoxide (CHHP) intermediate, which then decomposes to the desired products, cyclohexanol and cyclohexanone.

Free-Radical Chain Mechanism

The most widely accepted mechanism is a radical chain reaction consisting of three main stages: initiation, propagation, and termination.[3]

  • Initiation: The reaction begins with the formation of free radicals. This can occur through the decomposition of an initiator or the direct reaction of cyclohexane with oxygen, forming a cyclohexyl radical (Cy•) and a hydroperoxyl radical (HOO•).[3]

  • Propagation: The cyclohexyl radical rapidly reacts with molecular oxygen to form a cyclohexylperoxyl radical (CyOO•). This radical then abstracts a hydrogen atom from another cyclohexane molecule to form cyclohexyl hydroperoxide (CHHP) and a new cyclohexyl radical, thus propagating the chain.[3]

  • Degenerate Branching & Product Formation: The CHHP intermediate is relatively unstable and can decompose, especially in the presence of metal catalysts, to form a cyclohexyloxy radical (CyO•) and a hydroxyl radical (•OH). The cyclohexyloxy radical can then abstract a hydrogen atom to form cyclohexanol or undergo further reactions to yield cyclohexanone.[4]

Free_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Product Formation CyH Cyclohexane (CyH) Cy_rad Cyclohexyl Radical (Cy•) CyH->Cy_rad Initiator / Δ O2_init O2 CyOO_rad Cyclohexylperoxyl Radical (CyOO•) Cy_rad->CyOO_rad + O2 Cy_rad->CyOO_rad CHHP Cyclohexyl Hydroperoxide (CHHP) CyOO_rad->CHHP + CyH CyOO_rad->CHHP CyO_rad Cyclohexyloxy Radical (CyO•) Cy_rad2 Cyclohexyl Radical (Cy•) CHHP->Cy_rad2 CHHP->CyO_rad CyOH Cyclohexanol CyO_rad->CyOH + CyH CyO Cyclohexanone CyO_rad->CyO β-scission

Figure 1: Simplified free-radical mechanism for cyclohexane oxidation.

Comparative Performance of Catalytic Systems

A variety of catalysts have been developed to improve the conversion of cyclohexane and the selectivity towards KA-oil under milder conditions. The performance of several notable catalytic systems is summarized below.

CatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (KA-Oil, %)Reference
Bulk NiOm-CPBAAcetonitrile702484.899 (87.4% -one, 12.6% -ol)[2]
Phosphomolybdic AcidH₂O₂Acetone70835.497.7[5]
Cr-MIL-101TBHPSolvent-free60815.392 (19% -one, 73% -ol)[6]
Fe-MIL-101TBHPSolvent-free60812.587 (40% -one, 47% -ol)[6]
5% Pt/Al₂O₃TBHPAcetic Acid70621.388.7 (63.4% -one, 25.3% -ol)[1]
0.5%Au-0.5%Pd/TiO₂H₂ + O₂ (in-situ H₂O₂)t-butanol8017~2.4>95[7]
LaV₀.₀₃Co₀.₉₇O₃O₂ (15 bar)Solvent-free120422.576[8]

Conversion and selectivity for this entry are based on total C6 product yield (µmol) as reported in the source.

Detailed Methodologies

Standardized experimental protocols are essential for comparing the efficacy of different catalysts. Below is a generalized procedure synthesized from various studies for the liquid-phase oxidation of cyclohexane.

Experimental Workflow

Experimental_Workflow start Start reactor_prep Reactor Preparation (e.g., 50 mL Autoclave) start->reactor_prep charging Charge Reactor - Cyclohexane - Catalyst (e.g., 5-50 mg) - Solvent (if any) - Internal Standard reactor_prep->charging purge Purge with Inert Gas (e.g., N₂ or Ar) charging->purge pressurize Pressurize with Oxidant (e.g., O₂, 3-15 bar) purge->pressurize reaction Run Reaction - Set Temperature (e.g., 70-150°C) - Set Stirring (e.g., 500-1200 rpm) - Set Time (e.g., 4-24 h) pressurize->reaction sampling Cool & Depressurize Collect Liquid Sample reaction->sampling analysis_prep Sample Preparation - Dilute with solvent - Add PPh₃ (optional, for CHHP) sampling->analysis_prep gc_analysis GC-FID Analysis analysis_prep->gc_analysis quant Quantification (vs. Calibration Curves) gc_analysis->quant end End quant->end

References

A Comparative Guide to Confirming Product Structure after Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, rigorous confirmation of a product's molecular structure following catalytic hydrogenation is a critical step to ensure reaction success, purity, and desired product formation. This guide provides an objective comparison of common analytical techniques, complete with experimental protocols and a standardized workflow to guide your post-reaction analysis.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical method is contingent on the specific information required, from simple confirmation of functional group transformation to complete structural elucidation and purity assessment. The following table summarizes the key performance characteristics of the most common techniques employed for this purpose.

Technique Information Provided Strengths Limitations Typical Application in Hydrogenation
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure, connectivity, stereochemistry, and quantitative analysis of components.[1][2]Provides the most comprehensive structural information.[1] Quantitative NMR (qNMR) is a powerful tool for determining hydrogen content.[2]Lower sensitivity compared to MS. Can be complex to interpret for mixtures or complex molecules.Confirming the disappearance of signals from unsaturated precursors (e.g., alkene or alkyne protons) and the appearance of signals corresponding to the saturated product.[3][4] Elucidating the stereochemistry of the addition.[5]
Mass Spectrometry (MS) Molecular weight of the product and its fragments.[6]High sensitivity, capable of detecting trace components.[6] Can be coupled with GC or HPLC for mixture analysis.[7]Does not provide detailed structural connectivity or stereochemical information on its own.Confirming the molecular weight of the product, which should correspond to the starting material plus the mass of the added hydrogen. Used to identify byproducts.[8]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups.[9][10]Fast, non-destructive, and excellent for identifying the disappearance of C=C, C≡C, or other reducible functional groups.[9][10][11]Provides limited information about the overall molecular structure. Not ideal for complex mixture analysis.Monitoring the reaction by observing the disappearance of characteristic stretches of unsaturated bonds (e.g., C=C stretch around 1650 cm⁻¹) and the appearance of C-H stretches for the corresponding alkane (below 3000 cm⁻¹).[10][12]
Gas Chromatography (GC) Purity of the sample, separation of volatile components in a mixture, and quantification of product and byproducts.[13]High resolution for separating volatile compounds. Can be coupled with MS for definitive identification of separated components (GC-MS).[14]Limited to thermally stable and volatile compounds.Assessing the purity of the final product, quantifying the conversion of the starting material, and identifying any volatile byproducts.[15]
High-Performance Liquid Chromatography (HPLC) Purity of the sample, separation of non-volatile components, and quantification.[16][17]Applicable to a wide range of compounds, including non-volatile and thermally sensitive molecules.[16][18] High accuracy and precision for quantitative analysis.[17]Lower resolution than GC for some applications. Can be more complex to develop methods for.Determining the purity of non-volatile products, separating the product from the starting material and non-volatile byproducts, and performing quantitative analysis.[16][18][]

Experimental Protocols

Below are detailed methodologies for the key experiments discussed. These protocols are generalized and may require optimization based on the specific properties of the compounds being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information of the hydrogenation product.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent should be based on the solubility of the product and should not have signals that overlap with key product signals.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-5 seconds. For ¹³C NMR, a longer acquisition time is generally required.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative ratios of different protons. Compare the chemical shifts and coupling constants to those of the starting material to confirm the structural changes.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the hydrogenation product.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) for polar molecules and Electron Ionization (EI) for volatile, less polar molecules (often used with GC-MS).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺). The mass of this peak should correspond to the calculated molecular weight of the expected hydrogenated product. Analyze fragmentation patterns to further support the proposed structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the product and confirm the reduction of unsaturated bonds.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk, or run as a nujol mull.

    • ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the product spectrum with the spectrum of the starting material. Look for the disappearance of peaks associated with the reduced functional group (e.g., C=C alkene stretch at ~1650 cm⁻¹) and the appearance or increased intensity of peaks associated with the new functional group (e.g., C-H alkane stretches just below 3000 cm⁻¹).[9][20]

Gas Chromatography (GC)

Objective: To assess the purity of a volatile hydrogenation product.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC, where it is vaporized in a heated injection port.

  • Separation: The sample is carried by an inert gas (e.g., helium, hydrogen) through a capillary column.[13][21] Components separate based on their boiling points and interactions with the column's stationary phase.

  • Detection: As components elute from the column, they are detected by a detector (e.g., Flame Ionization Detector - FID, or a Mass Spectrometer - MS).

  • Data Analysis: The output is a chromatogram showing peaks for each component. Purity is assessed by the relative area of the product peak. Retention times are used to identify components by comparing them to standards.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a non-volatile or thermally sensitive hydrogenation product.

Methodology:

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase. Filter the sample to remove any particulate matter.

  • Mobile and Stationary Phase Selection: Choose a column (stationary phase) and a solvent system (mobile phase) that can effectively separate the product from the starting material and impurities.[18] Reverse-phase HPLC is common for many organic molecules.[18]

  • Injection and Separation: Inject the sample into the HPLC system. The mobile phase carries the sample through the column under high pressure, and separation occurs based on the components' interactions with the stationary phase.[17]

  • Detection: A detector (e.g., UV-Vis, Refractive Index, or MS) records the components as they elute.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area for each component. Calculate the purity based on the relative peak areas.

Standardized Workflow for Product Confirmation

A logical and efficient workflow is essential for the comprehensive analysis of a hydrogenation product. The following diagram illustrates a typical sequence of experiments to confirm the structure and purity of the final compound.

G cluster_0 Post-Reaction Work-up cluster_1 Structural Confirmation cluster_2 Purity Assessment Workup Reaction Mixture (Product, Catalyst, Solvent, Starting Material) Purification Purification (e.g., Filtration, Chromatography) Workup->Purification Isolate Crude Product IR IR Spectroscopy Purification->IR Quick Functional Group Check MS Mass Spectrometry IR->MS Confirm MW NMR NMR Spectroscopy (1H, 13C, etc.) MS->NMR Detailed Structural Elucidation Chromatography Chromatography (GC or HPLC) NMR->Chromatography Assess Purity Final_Product Confirmed Pure Product Chromatography->Final_Product

References

Safety Operating Guide

Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Cyclohex-2-ene-1-carboxylic Acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

This compound is a compound that requires careful handling and disposal due to its potential hazards. It is crucial to follow established protocols to mitigate risks of skin irritation, serious eye damage, and respiratory irritation.[1] The primary disposal method involves treating it as hazardous waste to be handled by a licensed disposal company.[2][3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Designate a specific, properly labeled, and compatible waste container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with bases, oxidizers, or reactive metals.[6]

    • Waste containers should be kept closed except when adding waste.[7]

  • Container Management:

    • Use a container made of a material compatible with carboxylic acids. High-density polyethylene (HDPE) is a suitable choice.[8]

    • The container must be in good condition, with a secure, leak-proof lid.

    • Fill the container to no more than 80-90% of its capacity to allow for vapor expansion and prevent spills.[6][8]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").

    • Include the accumulation start date on the label.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure secondary containment is in place to capture any potential leaks.[7]

  • Disposal:

    • Arrange for the collection and disposal of the waste through an approved and licensed hazardous waste disposal company.[2][3][4]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Note on Dilute Solutions: While some dilute acid solutions (<10%) may be eligible for neutralization and drain disposal, this is not recommended for this compound without explicit approval from your institution's Environmental Health and Safety (EHS) department, as it may contain other hazardous components.[7][9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its related compounds, which may be useful for safety and handling considerations.

PropertyValueSource Compound
Molecular Weight126.15 g/mol This compound[1]
Melting Point29 - 31 °C / 84 - 88 °FCyclohexanecarboxylic acid[2]
Boiling Point232 - 233 °C / 450 - 451 °FCyclohexanecarboxylic acid[2]
Density1.033 g/cm³ at 25 °CCyclohexanecarboxylic acid[2]
Flash Point> 112 °C / > 233.6 °FCyclohexanecarboxylic acid[5]

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard hazardous waste management protocols and information derived from Safety Data Sheets for this compound and structurally similar carboxylic acids. The primary directive for disposal is consistently indicated by the GHS precautionary statement P501: "Dispose of contents/container to an approved waste disposal plant."[1][2][3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Cyclohex-2-ene-1-carboxylic Acid Waste check_contamination Is the waste mixed with other chemicals? start->check_contamination consult_sds Consult SDS for compatibility check_contamination->consult_sds Yes segregate_waste Segregate into a dedicated, compatible waste container check_contamination->segregate_waste No consult_sds->segregate_waste label_container Label container with: 'Hazardous Waste' Full Chemical Name Hazards & Date segregate_waste->label_container store_waste Store in a designated, secure, and ventilated area with secondary containment label_container->store_waste contact_disposal Arrange for pickup by a licensed hazardous waste disposal company store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohex-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Cyclohex-2-ene-1-carboxylic Acid. This guide provides immediate, actionable steps for personal protection, operational procedures, and proper disposal to ensure a safe laboratory environment.

This compound is a valuable compound in various research and synthetic applications.[1] However, its safe handling is paramount due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), summarizes its key physical and chemical properties, and provides detailed protocols for its use and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the scale of operation.

Scale of Operation Eye/Face Protection Skin Protection Respiratory Protection
Small Scale / Laboratory Use Safety goggles compliant with EN 166 or NIOSH.[1]Nitrile gloves and a standard lab coat.[1]Not generally required under normal use with adequate ventilation.[2][3]
Large Scale / Emergency Use Safety goggles and a face shield.[1]Chemical-resistant gloves, lab coat, and apron.[4]A NIOSH/MSHA or European Standard EN 136 approved respirator is necessary if exposure limits are exceeded or aerosols are generated.[2]

Physical and Chemical Properties

Understanding the properties of this compound is crucial for safe handling and experimental design.

Property Value
Molecular Formula C₇H₁₀O₂[5]
Molecular Weight 126.15 g/mol [1][5]
Appearance Off-white, low melting solid.[2]
Odor Odorless.[2]
Melting Point 30 - 32 °C[6]
Boiling Point 232 - 233 °C[6]
Solubility Soluble in water.[7]
Density 1.084 g/cm³[7]

Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[2][5]

  • Serious Eye Damage/Eye Irritation (Category 1/2): Causes serious eye damage or irritation.[2][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][5]

Safe Handling and Experimental Protocol

Adherence to a strict protocol is essential to minimize risk.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[3][8]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[2][3]

2. Personal Protective Equipment (PPE) and Hygiene:

  • Wear the appropriate PPE as detailed in the table above.

  • Inspect gloves for any signs of degradation or puncture before use.[2]

  • Avoid direct contact with the skin and eyes.[1][3]

  • Wash hands thoroughly with soap and water after handling.[2]

3. Handling and Use:

  • Avoid the formation of dust and aerosols.[9]

  • Use only non-sparking tools if the material is in a flammable solvent.

  • Do not eat, drink, or smoke in the laboratory.[4]

4. Spill and Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Small Spills: Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[8]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.

5. Disposal Plan:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contact a licensed professional waste disposal service.[9] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Contaminated packaging should be disposed of as unused product.[9]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect PPE B->C D Don Appropriate PPE C->D E Handle in Fume Hood D->E F Perform Experiment E->F G Close Container After Use F->G K Spill Occurs F->K Potential L Exposure Occurs F->L Potential H Decontaminate Work Area G->H I Segregate Waste H->I J Dispose via Licensed Service I->J M Follow First Aid Measures K->M L->M N Notify Supervisor M->N

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.